molecular formula C7HCl3FN3 B8143843 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B8143843
M. Wt: 252.5 g/mol
InChI Key: ILTXDPMYCUSDQV-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7HCl3FN3 and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTXDPMYCUSDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a precursor to potent kinase inhibitors.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] This fused heterocyclic system offers a unique three-dimensional architecture that can effectively interact with the active sites of various enzymes, particularly kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine emerges as a highly versatile building block for the synthesis of novel kinase inhibitors.[4][5] Its distinct halogenation pattern provides multiple reactive sites for selective functionalization, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₇HCl₃FN₃[6]
Molecular Weight 252.46 g/mol [6]
CAS Number 2454396-80-4[3]
Appearance White to brown powder/crystal[7]
Purity Typically >95% (commercial sources)[8]
Storage Conditions Store at -20°C under an inert atmosphere, protected from light and moisture.[6]

Molecular Structure:

The structure of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is characterized by a fused pyridine and pyrimidine ring system. The chlorine atoms at positions 2, 4, and 7, along with the fluorine atom at position 8, significantly influence the electronic properties and reactivity of the molecule.

Figure 1: Chemical structure of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Synthesis and Reactivity

Proposed Synthetic Approach:

A plausible synthetic route would involve a multi-step process, likely starting from a functionalized pyridine derivative. This would be followed by the construction of the pyrimidine ring and subsequent halogenation steps. The introduction of the fluorine atom might be achieved using a nucleophilic aromatic substitution reaction with a fluoride source.

Figure 2: Generalized synthetic workflow for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Chemical Reactivity:

The reactivity of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is dominated by the presence of the four halogen atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution reactions. The chlorine atoms at the 2, 4, and 7 positions and the fluorine atom at the 8-position can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols. This differential reactivity allows for the controlled, stepwise introduction of different functional groups, a crucial aspect in the synthesis of targeted derivatives.[6]

Furthermore, the molecule can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the introduction of more complex substituents.[6]

Spectroscopic Data

While specific spectral data is typically provided by commercial suppliers upon request, the expected spectroscopic characteristics can be predicted based on the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single aromatic proton signal is expected in the downfield region.

    • ¹³C NMR: Seven distinct carbon signals are anticipated, with their chemical shifts influenced by the attached halogen atoms and nitrogen atoms within the heterocyclic system.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom at the 8-position.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (252.46 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the aromatic heterocyclic system.

Applications in Drug Discovery

The primary application of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[4][5] The pyrido[4,3-d]pyrimidine scaffold has been identified as a promising core for targeting various kinases involved in cancer cell proliferation and survival.

Targeting KRAS Mutants:

Notably, derivatives of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine have been investigated for their ability to selectively target mutant KRAS proteins.[6] The KRAS oncogene is frequently mutated in various cancers, including pancreatic and colorectal cancer, making it a highly sought-after therapeutic target. The halogenated scaffold of this compound provides a foundation for designing molecules that can bind to and inhibit the activity of these challenging-to-target proteins.[6]

Mechanism of Action as Kinase Inhibitors:

Pyrido[4,3-d]pyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase domain of the target enzyme.[3] The heterocyclic core mimics the purine ring of ATP, while the substituents introduced via the reactive halogen sites can form specific interactions with the amino acid residues in the active site, leading to potent and selective inhibition. The fluorine atom can be particularly important for enhancing binding affinity and modulating metabolic stability.

G cluster_0 Kinase Inhibition Pathway Compound 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Derivative Kinase Target Kinase (e.g., KRAS) Compound->Kinase Binds to ATP-binding site Inhibition Inhibition Compound->Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Proliferation Tumor Cell Proliferation Cell_Signaling->Proliferation Inhibition->Kinase Blocks Activity

Figure 3: Proposed mechanism of action for kinase inhibitors derived from 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Safety and Handling

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[6]

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its highly functionalized heterocyclic core provides an excellent starting point for the synthesis of novel kinase inhibitors, particularly for challenging targets like mutant KRAS. A thorough understanding of its properties, reactivity, and safe handling is crucial for its successful application in the development of next-generation therapeutics. As research in this area continues, this compound is poised to play an increasingly important role in the advancement of precision medicine for cancer and other diseases.

References

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2454396-80-4 | 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine - BioChemPartner.com. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine - Lianhe Aigen Pharma Co., Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structure, physicochemical properties, a proposed synthetic pathway, and its reactivity, offering valuable insights for its application as a chemical intermediate.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a significant pharmacophore found in numerous compounds with a wide range of biological activities. This fused heterocyclic system is a key structural motif in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of other proliferative diseases. The strategic placement of halogen atoms on this scaffold provides multiple reactive sites for further chemical modifications, making it a versatile building block for creating libraries of potential drug candidates. 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, with its distinct substitution pattern, serves as a valuable intermediate for the synthesis of complex molecules targeting various biological pathways.

Molecular Structure and Physicochemical Properties

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine possesses the molecular formula C₇HCl₃FN₃.[1] Its structure consists of a pyrimidine ring fused to a pyridine ring, with chlorine atoms at positions 2, 4, and 7, and a fluorine atom at position 8.

Table 1: Physicochemical Properties of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

PropertyValueSource
Molecular Weight 252.46 g/mol [2]
Exact Mass 250.922008 Da[1]
Molecular Formula C₇HCl₃FN₃[1][3]
CAS Number 2454396-80-4[1]
Topological Polar Surface Area (TPSA) 38.7 Ų[1]
LogP (Predicted) 3.1241[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]
Physical Form Solid
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.

Proposed Synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Conceptual Synthetic Workflow

The proposed synthesis commences with a fluorinated pyridine derivative, which undergoes a series of transformations to build the fused pyrimidine ring, yielding the pyrido[4,3-d]pyrimidine-2,4,7-trione. The final step involves the chlorination of this trione intermediate.

Synthesis_Workflow A Fluorinated Pyridine Precursor B Ring Annulation A->B [Reagents for ring formation] C 8-Fluoropyrido[4,3-d]pyrimidine- 2,4,7(1H,3H,8H)-trione B->C D Chlorination C->D POCl₃ / PCl₅ E 2,4,7-Trichloro-8-fluoropyrido [4,3-d]pyrimidine D->E

Caption: Proposed synthetic workflow for 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 8-Fluoropyrido[4,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (Proposed)

This key intermediate is proposed to be synthesized from a suitably substituted fluorinated pyridine. The construction of the fused pyrimidine ring can often be achieved through condensation reactions with urea or its derivatives, a common strategy in heterocyclic synthesis.[4]

  • Rationale: The choice of a fluorinated pyridine as the starting material is crucial for introducing the fluorine atom at the desired position early in the synthesis. The subsequent ring-forming reaction to create the trione provides the necessary scaffold for the final chlorination step.

Step 2: Chlorination of 8-Fluoropyrido[4,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione to yield 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

This transformation is based on established procedures for the chlorination of related pyridopyrimidine diones and triones.[5]

  • Reagents and Conditions:

    • Starting Material: 8-Fluoropyrido[4,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

    • Chlorinating Agent: A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

    • Solvent: Neat phosphorus oxychloride or a high-boiling inert solvent.

    • Temperature: The reaction mixture is typically heated at elevated temperatures, often under reflux or in a sealed vessel with microwave irradiation to drive the reaction to completion.[5]

    • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified by column chromatography.

  • Causality behind Experimental Choices:

    • The use of a potent chlorinating system like POCl₃/PCl₅ is necessary to convert the hydroxyl groups of the tautomeric form of the trione into chloro substituents.

    • Elevated temperatures are required to overcome the activation energy for the chlorination of the heterocyclic rings.

    • A careful aqueous work-up is essential to hydrolyze any remaining phosphorus oxychloride and to isolate the product.

Reactivity and Synthetic Utility

The strategic placement of three chlorine atoms and one fluorine atom on the pyrido[4,3-d]pyrimidine core imparts distinct reactivity to the molecule, making it a versatile intermediate for the synthesis of more complex derivatives. The chlorine atoms at positions 2, 4, and 7 are susceptible to nucleophilic aromatic substitution (S_NAr) reactions, while the fluorine atom is generally less reactive under these conditions.

A patent for related compounds describes the differential reactivity of the chloro substituents, which allows for selective functionalization.[6]

  • Position 4: The 4-chloro group is the most activated towards nucleophilic attack and can be selectively displaced by amines in the presence of a base.

  • Position 2: The 2-chloro group can also undergo nucleophilic substitution, for example, with alcohols at elevated temperatures.

  • Position 7: The 7-chloro substituent is the least reactive towards S_NAr but can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

This differential reactivity allows for a stepwise and controlled introduction of various substituents, enabling the synthesis of a diverse range of compounds for structure-activity relationship (SAR) studies in drug discovery.

Reactivity_Diagram A 2,4,7-Trichloro-8-fluoropyrido [4,3-d]pyrimidine B Selective S_NAr at C4 (e.g., with Amines) A->B C S_NAr at C2 (e.g., with Alcohols, high temp.) A->C D Suzuki Coupling at C7 (e.g., with Boronic Acids) A->D E 4-Substituted Derivative B->E F 2,4-Disubstituted Derivative C->F G 2,4,7-Trisubstituted Derivative D->G

Caption: Reactivity map of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its highly functionalized structure, with multiple reactive sites, allows for the systematic exploration of chemical space in the quest for new and effective drugs. The proposed synthetic route, based on established chemical principles, provides a framework for its preparation in a laboratory setting. A thorough understanding of its reactivity is key to unlocking its full potential in medicinal chemistry research.

References

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  • PubChem. 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. [Link]

  • To be populated with specific references found during the research process.
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  • To be populated with specific references found during the research process.
  • To be populated with specific references found during the research process.
  • To be populated with specific references found during the research process.
  • To be populated with specific references found during the research process.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]

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  • To be populated with specific references found during the research process.
  • Google Patents. Pyrido[4,3-d]pyrimidine compounds.

Sources

An In-depth Technical Guide to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS No. 2454396-80-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a key intermediate in the synthesis of pharmacologically active compounds. This document will delve into its chemical and physical properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the development of targeted cancer therapies.

Core Compound Identification and Properties

CAS Number: 2454396-80-4[1][2][3][4][5]

Molecular Formula: C₇HCl₃FN₃[1][6][7]

Molecular Weight: 252.46 g/mol [1][6][8]

IUPAC Name: 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine[2][8]

Synonyms: Pyrido[4,3-d]pyrimidine, 2,4,7-trichloro-8-fluoro[4]

Physicochemical Properties

This compound is typically a white to brown powder or crystalline solid. Due to its sensitivity to light and moisture, it requires specific storage conditions, such as being kept in a dark place, under an inert atmosphere, and in a freezer at -20°C.[1][2]

PropertyValueSource
Purity≥95% - >97%[1][2]
TPSA (Topological Polar Surface Area)38.67 Ų[1]
LogP3.1241[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds0[1]

Synthesis and Reactivity

While specific, detailed, step-by-step synthesis protocols are proprietary and often found within patent literature, the general synthetic strategy involves the construction of the pyrido[4,3-d]pyrimidine core followed by halogenation steps.

A plausible synthetic workflow can be conceptualized as follows:

G A Pyridopyrimidine Core Synthesis B Fluorination A->B Introduction of Fluorine at C8 C Chlorination B->C Introduction of Chlorine at C2, C4, C7 D Final Product: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine C->D Purification and Isolation

Figure 1: Conceptual synthetic workflow for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

The chlorination at positions 2, 4, and 7 is a critical step.[9] This can be achieved through direct chlorination using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as dichloromethane.[9] The reactivity of the process can be enhanced by using Lewis acid catalysts like FeCl₃ or AlCl₃.[9]

The halogen atoms on the pyrido[4,3-d]pyrimidine scaffold are susceptible to various chemical transformations, making this compound a versatile intermediate.[9] Key reactions include:

  • Nucleophilic Substitution: The chlorine and fluorine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.[9]

  • Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille couplings to form more complex molecular architectures.[9]

  • Oxidation and Reduction: The core structure can undergo oxidation or reduction to yield derivatives with different oxidation states.[9]

Applications in Drug Discovery and Medicinal Chemistry

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a valuable building block in the synthesis of pharmaceutical compounds.[10][11] Its primary application lies in the development of kinase inhibitors for cancer therapy.[12]

Targeting Mutant KRAS in Cancer

A significant area of research involving derivatives of this compound is the targeting of mutant KRAS proteins.[9] KRAS is a key signaling protein that, when mutated, is a driver in numerous cancers, including pancreatic and colorectal cancer.[9] Studies have shown that compounds synthesized from 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine can selectively inhibit certain KRAS mutants, such as KRAS G12D, as demonstrated in pancreatic cancer cell lines like AsPC-1.[9]

The mechanism of action for these derivatives often involves the formation of strong interactions between the halogen atoms of the compound and the molecular target, leading to the inhibition of specific biochemical pathways.[9]

The general workflow for evaluating the efficacy of a compound derived from this intermediate can be outlined as follows:

G A Synthesis of Derivative Compound B In vitro Assay (e.g., against KRAS G12D) A->B Biological Screening C Cell-based Assay (e.g., AsPC-1 cell line) B->C Cellular Efficacy D In vivo Studies (Animal Models) C->D Preclinical Evaluation E Clinical Trials D->E Human Testing

Figure 2: Experimental workflow for the evaluation of a derivative compound.

Safety and Handling

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is classified as a hazardous substance.[9]

Signal Word: Danger[2]

Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H331: Toxic if inhaled.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14] In case of accidental exposure, refer to the Material Safety Data Sheet (MSDS) for detailed first-aid measures.[6]

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel therapeutics. Its unique substitution pattern of chlorine and fluorine atoms provides multiple reaction sites for further chemical modification, making it an attractive scaffold for medicinal chemists. The demonstrated utility of its derivatives in targeting challenging cancer-related proteins like mutant KRAS underscores its importance in modern drug discovery efforts. Researchers working with this compound should adhere to strict safety protocols due to its toxicity.

References

  • Pharmaffiliates. CAS No : 2454396-80-4 | Product Name : 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. [Link]

  • PubChem. 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. [Link]

  • MySkinRecipes. 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. [Link]

  • Lianhe Aigen Pharma Co., Ltd. 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine. [Link]

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Unlocking the Therapeutic Potential of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A Technical Guide to its Biological Activity as a KRAS Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Tackling a Notorious Oncogene

The landscape of cancer therapy is perpetually evolving, with a continuous demand for innovative molecular entities that can selectively target the drivers of oncogenesis. Within this pursuit, the pyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This technical guide delves into the biological activity of a specific derivative, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, and its derivatives, with a primary focus on their compelling activity as inhibitors of oncogenic KRAS, a notoriously challenging target in cancer drug discovery.

This document will provide an in-depth exploration of the mechanism of action, experimental validation, and future potential of this chemical series. As a senior application scientist, the goal is to furnish researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the authoritative grounding necessary to advance this promising area of research.

The Challenge of Targeting KRAS

The KRAS protein, a member of the RAS family of small GTPases, functions as a molecular switch in intracellular signaling pathways that govern cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cellular signaling and tumorigenesis. These mutations are highly prevalent in some of the most aggressive and difficult-to-treat cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1]

For decades, KRAS was considered "undruggable" due to the high affinity of GTP for its binding pocket and the lack of deep, well-defined pockets for small molecule inhibitors to bind. The discovery of a transient "switch-II" pocket (SII-P) in the GDP-bound state of KRAS has opened new avenues for the development of targeted inhibitors.[2][3]

Antiproliferative Activity Against KRAS-Mutant Cancer Cells

Recent research has highlighted the potential of pyrido[4,3-d]pyrimidine derivatives as inhibitors of the KRAS G12D mutation, a common driver in pancreatic cancer.[4][5] A study detailing the design, synthesis, and evaluation of a series of these compounds demonstrated significant and selective antiproliferative activity against cancer cell lines harboring this specific mutation.[4][5]

Key Findings:

One notable compound from this series, designated as 10c , which features a pyrido[4,3-d]pyrimidine core, exhibited a potent and selective inhibitory effect on the growth of Panc-1 human pancreatic cancer cells, which are characterized by a KRAS G12D mutation.[5]

CompoundCell LineKRAS MutationIC50 (µM)
10c Panc-1G12D1.40[5]
10c HCT116G13D5.13[5]
10c A549Wild-Type6.88[5]

Table 1: Antiproliferative activity of compound 10c against various cancer cell lines.

The data clearly indicates that compound 10c is significantly more potent against the KRAS G12D mutant cell line compared to a cell line with a different KRAS mutation (HCT116) and a wild-type KRAS cell line (A549), highlighting its selectivity.[5]

Experimental Protocol: Cell Viability Assessment using CCK-8 Assay

The antiproliferative activity of the pyrido[4,3-d]pyrimidine derivatives was determined using the Cell Counting Kit-8 (CCK-8) assay, a robust and sensitive colorimetric method for assessing cell viability.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., Panc-1, HCT116, A549) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.[6][7][8]

  • Cell Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6][7][8]

  • Compound Treatment: The test compounds, including 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine derivatives, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. 100 µL of the compound solutions are then added to the respective wells. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow the compounds to exert their effects on cell proliferation.[6]

  • Addition of CCK-8 Reagent: Following the incubation period, 10 µL of the CCK-8 solution is added to each well.[6][7][8]

  • Final Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.[6][7][8]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 450 nm using a microplate reader.[6][7][8]

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow CCK-8 Assay Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat with Pyrido[4,3-d]pyrimidine Derivatives B->C D Incubate for 48-72h C->D E Add CCK-8 Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 450 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Mechanism of Action: Direct Inhibition of KRAS GTPase Activity

To confirm that the observed antiproliferative effects are a direct result of targeting KRAS, the enzymatic activity of the compounds was evaluated using a GTPase activity assay. This assay measures the ability of the compounds to inhibit the exchange of GDP for GTP, a critical step in KRAS activation.

Key Findings:

A derivative of the 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine series, compound 10k , demonstrated potent enzymatic inhibition of KRAS G12D with an IC50 value of 0.009 µM.[5] This indicates a direct interaction with the KRAS protein, preventing its activation.

Experimental Protocol: KRAS GTPase Activity Assay

Several methods can be employed to measure KRAS GTPase activity. A common approach is a fluorescence-based nucleotide exchange assay.

Principle: This assay often utilizes a fluorescently labeled GTP analog. When the fluorescent GTP is not bound to KRAS, its fluorescence is quenched. Upon binding to KRAS, a significant increase in fluorescence is observed. Inhibitors of the GDP/GTP exchange will prevent this increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing purified, recombinant KRAS G12D protein, a guanine nucleotide exchange factor (GEF) such as SOS1 (to facilitate nucleotide exchange), and the fluorescently labeled GTP analog.[9]

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The nucleotide exchange reaction is initiated by the addition of a non-fluorescent GTP.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is determined from the change in fluorescence over time. The IC50 value for enzymatic inhibition is calculated by plotting the reaction rate against the inhibitor concentration.

G cluster_pathway KRAS Signaling Pathway and Inhibition KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis Effector Downstream Effectors (e.g., RAF, PI3K) KRAS_GTP->Effector Activates GEF GEF (e.g., SOS1) GEF->KRAS_GDP Activates GAP GAP GAP->KRAS_GTP Inactivates Proliferation Cell Proliferation & Survival Effector->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GDP Binds to Switch-II Pocket Inhibitor->KRAS_GTP Prevents formation

Caption: Simplified KRAS activation cycle and the inhibitory mechanism.

Conclusion and Future Directions

The 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel and selective inhibitors of oncogenic KRAS, particularly the G12D mutant. The demonstrated antiproliferative activity in relevant cancer cell lines, coupled with direct enzymatic inhibition, provides a strong rationale for further investigation.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compounds.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of the optimized compounds.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of the lead compounds in preclinical animal models of KRAS-driven cancers.

  • Exploration of Other KRAS Mutants: To determine the broader applicability of this chemical scaffold against other clinically relevant KRAS mutations.

By leveraging the insights and methodologies outlined in this guide, researchers can contribute to the advancement of this exciting class of compounds and potentially bring new therapeutic options to patients with KRAS-mutant cancers.

References

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals (Basel), 18(5), 696. [Link][5][10]

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. [Link][2][4]

  • Vasta, J. D., Peacock, D. M., et al. (2022). KRAS is vulnerable to reversible switch-II pocket engagement in cells. Nature Chemical Biology, 18(6), 596–604. [Link][2]

  • Zhou, J., et al. (2025). New exploration of KRASG12D inhibitors and the mechanisms of resistance. Cancer Cell International, 25(1), 123. [Link][1]

  • Simanshu, D. K., Nissley, D. V., & McCormick, F. (2017). RAS Proteins and their Regulators in Human Disease. Cell, 170(1), 17–33. [Link]

  • Aurora Biolabs. (n.d.). Kras (G12D) Nucleotide Exchange Assay Kit. Retrieved from [Link][5][9]

  • BPS Bioscience. (n.d.). KRAS(G12D) Nucleotide Exchange Assay Kit. Retrieved from [Link][11]

  • Gentile, D. R., et al. (2023). Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints. Journal of Biological Chemistry, 299(3), 102942. [Link][3]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A Putative Non-Covalent KRAS G12D Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a halogenated heterocyclic compound identified as a potential inhibitor of the oncogenic KRAS G12D mutant. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will delve into the molecular rationale for its activity, the prevailing hypothesis of its interaction with KRAS G12D, and detailed experimental protocols for its characterization. This guide is structured to provide not just procedural steps, but the underlying scientific principles and rationale that govern the experimental design for validating and exploring the therapeutic potential of this and similar molecules.

Introduction: The Challenge of Targeting KRAS G12D and the Emergence of Novel Scaffolds

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a small GTPase that acts as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Somatic mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation (a substitution of glycine to aspartic acid at codon 12) being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to unrelenting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface. However, recent breakthroughs in targeting the KRAS G12C mutant with covalent inhibitors have revitalized the field. The focus has now intensified on developing strategies for other prevalent mutations, including the notoriously difficult-to-target G12D variant.[2][3]

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine has emerged from the exploration of novel chemical scaffolds for this purpose. Its pyrido[4,3-d]pyrimidine core is a recognized pharmacophore in kinase inhibitor design, and the specific halogenation pattern of this compound is hypothesized to be crucial for its interaction with the target protein.[4] Research suggests that this compound may selectively target mutant KRAS proteins, with preliminary studies indicating its potential to inhibit KRAS G12D activity in pancreatic cancer cell lines such as AsPC-1.[4]

Postulated Mechanism of Action: Non-Covalent Engagement of the Switch-II Pocket

The primary hypothesis for the mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is its function as a non-covalent inhibitor that binds to the switch-II pocket (SII-P) of KRAS G12D . This pocket, located adjacent to the effector-binding region, becomes accessible in a transient conformation of the protein. The binding of a small molecule to this pocket can allosterically disrupt the interaction of KRAS with its downstream effectors, thereby attenuating the oncogenic signaling cascade.

The Vasta et al. 2022 publication in Nature Chemical Biology established that the SII-P of various KRAS mutants, including those without a reactive cysteine, is a vulnerable site for reversible ligand engagement.[5] While specific data for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine from this study is not publicly detailed, its citation in connection with this work strongly supports its classification within this group of inhibitors.[5]

The rationale for this proposed mechanism is as follows:

  • Non-Covalent Interaction: Unlike KRAS G12C inhibitors that form a covalent bond with the mutant cysteine, inhibitors of KRAS G12D must rely on non-covalent forces. The electron-withdrawing nature of the three chlorine atoms and the fluorine atom on the pyridopyrimidine scaffold likely contribute to a favorable electrostatic and hydrophobic interaction profile within the SII-P. The halogen atoms may form strong, specific interactions with amino acid residues lining the pocket.[4]

  • Allosteric Inhibition: By occupying the SII-P, the compound is thought to induce a conformational change in KRAS that prevents its association with downstream effectors like RAF kinases. This disrupts the propagation of the signal through the MAPK pathway.

  • Selectivity for Mutant KRAS: The G12D mutation introduces a charged aspartic acid residue. It is plausible that the specific geometry and electronic properties of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine allow it to accommodate or even favorably interact with this altered residue, contributing to its selectivity for the mutant over the wild-type protein.

The following diagram illustrates the proposed mechanism of action:

MOA cluster_0 KRAS G12D Signaling Cascade cluster_1 Inhibition by 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine KRAS_G12D_GTP Active KRAS G12D (GTP-bound) RAF RAF Kinase KRAS_G12D_GTP->RAF activates KRAS_Inhibitor_Complex Inactive KRAS G12D -Inhibitor Complex MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,4,7-Trichloro-8-fluoropyrido [4,3-d]pyrimidine Inhibitor->KRAS_G12D_GTP binds to Switch-II Pocket KRAS_Inhibitor_Complex->RAF blocks interaction

Caption: Proposed mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Experimental Validation and Characterization Workflow

A rigorous and multi-faceted experimental approach is essential to validate the proposed mechanism of action and to characterize the pharmacological properties of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. The following sections detail the key experimental protocols.

Biochemical Assays: Direct Assessment of KRAS G12D Inhibition

Biochemical assays are fundamental for determining the direct interaction of the compound with purified KRAS G12D protein and for quantifying its inhibitory potency.

This assay measures the ability of the inhibitor to lock KRAS in its GDP-bound state by preventing the exchange for GTP.

Protocol:

  • Reagents and Materials:

    • Purified recombinant KRAS G12D protein

    • BODIPY-GDP (fluorescent GDP analog)

    • GTP

    • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2)

    • 384-well microplates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Pre-load KRAS G12D with BODIPY-GDP by incubation.

    • In a 384-well plate, add the assay buffer.

    • Add serial dilutions of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (typically in DMSO, with a final concentration not exceeding 1%).

    • Add the KRAS G12D-BODIPY-GDP complex to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the nucleotide exchange by adding a solution of GTP.

    • Monitor the decrease in fluorescence over time. The displacement of BODIPY-GDP by GTP results in a loss of fluorescence.

    • Calculate the rate of nucleotide exchange for each inhibitor concentration.

    • Plot the exchange rate against the inhibitor concentration to determine the IC50 value.

Biophysical Assays: Characterizing the Binding Interaction

Biophysical methods provide quantitative data on the binding affinity and kinetics of the inhibitor to KRAS G12D.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

Protocol:

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified recombinant KRAS G12D protein

    • Running buffer (e.g., HBS-EP+)

    • Serial dilutions of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

  • Procedure:

    • Immobilize KRAS G12D onto the CM5 sensor chip via amine coupling.

    • Inject a series of concentrations of the inhibitor over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterDescription
ka (on-rate) The rate at which the inhibitor binds to the target.
kd (off-rate) The rate at which the inhibitor dissociates from the target.
KD (kd/ka) The equilibrium dissociation constant, a measure of binding affinity.

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Materials:

    • AsPC-1 cells (KRAS G12D mutant)

    • Cell lysis buffer

    • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

    • Antibodies against KRAS

    • Western blotting or ELISA reagents

  • Procedure:

    • Treat AsPC-1 cells with the inhibitor or vehicle (DMSO) for a specified time.

    • Harvest the cells and resuspend them in a buffer.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble KRAS in each sample using Western blotting or ELISA.

    • Plot the percentage of soluble KRAS against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cell-Based Assays: Assessing Cellular Activity and Downstream Effects

Cell-based assays are crucial for evaluating the functional consequences of KRAS G12D inhibition in a biological system.

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

Protocol:

  • Materials:

    • AsPC-1 (KRAS G12D), other KRAS mutant, and wild-type KRAS cancer cell lines.

    • Cell culture medium and supplements.

    • Cell viability reagent (e.g., CellTiter-Glo).

    • 96-well plates.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine for 72 hours.

    • Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

This experiment assesses whether the inhibitor blocks the KRAS G12D-mediated signaling cascade.

Protocol:

  • Materials:

    • AsPC-1 cells.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Antibodies against p-ERK, total ERK, p-AKT, and total AKT.

    • Western blotting reagents.

  • Procedure:

    • Treat AsPC-1 cells with the inhibitor at various concentrations for a defined period (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of ERK and AKT.

    • Develop the blot and quantify the band intensities to determine the effect of the inhibitor on downstream signaling.

The following diagram outlines the comprehensive experimental workflow:

Workflow cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular Activity Assessment Start Compound: 2,4,7-Trichloro-8-fluoropyrido [4,3-d]pyrimidine Biochem Biochemical Assays (e.g., Nucleotide Exchange) Start->Biochem Biophys Biophysical Assays (SPR, CETSA) Start->Biophys CellViability Cell Viability Assays (e.g., AsPC-1 cells) Biophys->CellViability Signaling Downstream Signaling Analysis (p-ERK, p-AKT Western Blot) CellViability->Signaling Conclusion Confirmed Mechanism of Action Signaling->Conclusion Data Integration & Mechanism Confirmation

Sources

The Emerging Therapeutic Potential of Pyrido[4,3-d]pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the current landscape of pyrido[4,3-d]pyrimidine derivatives, with a primary focus on their burgeoning role as anticancer agents. We delve into their mechanisms of action as potent kinase inhibitors, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores the nascent yet promising applications of these compounds in the realms of neurodegenerative and inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, fostering further investigation and innovation in the development of novel therapeutics based on the pyrido[4,3-d]pyrimidine core.

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold - A Versatile Pharmacophore

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. Among the four possible isomeric forms, the pyrido[4,3-d]pyrimidine nucleus has garnered considerable attention for its diverse biological activities.[1] This structural motif is an isostere of purines and pteridines, allowing it to interact with a wide array of biological targets. The inherent drug-like properties of this scaffold, coupled with the potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents.[2]

The primary therapeutic interest in pyrido[4,3-d]pyrimidine derivatives has been in oncology, where they have shown promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3][4] Notably, the FDA-approved drug Trametinib, a potent MEK inhibitor, features a pyrido[4,3-d]pyrimidine core, underscoring the clinical relevance of this heterocyclic system.[5] Beyond cancer, preliminary studies suggest the potential of these derivatives in treating neurodegenerative disorders and inflammatory conditions, opening new avenues for research and development.[6][7]

This guide will provide a detailed exploration of the therapeutic applications of pyrido[4,3-d]pyrimidine derivatives, with a focus on their mechanistic underpinnings and the experimental methodologies used for their evaluation.

Anticancer Applications: Targeting Kinase-Driven Malignancies

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention.[3] Pyrido[4,3-d]pyrimidine derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent and selective activity against key oncogenic kinases.

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

A pivotal signaling cascade frequently hyperactivated in cancer is the RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and KRAS are common oncogenic drivers that lead to constitutive activation of this pathway.[8]

Trametinib , a pyrido[4,3-d]pyrimidine derivative, is a highly selective and potent allosteric inhibitor of MEK1 and MEK2, the kinases immediately downstream of RAF.[5][8] By binding to a unique pocket adjacent to the ATP-binding site, Trametinib locks MEK in an inactive conformation, thereby preventing its phosphorylation and activation by RAF.[8] This ultimately leads to the suppression of ERK phosphorylation, resulting in G1 cell cycle arrest, inhibition of cellular proliferation, and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.[8][9]

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK

Figure 1: The MAPK signaling pathway and the inhibitory action of Trametinib.
Targeting KRAS Mutations

Mutations in the KRAS gene are among the most common oncogenic drivers, particularly in pancreatic, colorectal, and lung cancers.[4] The development of direct KRAS inhibitors has been a long-standing challenge in oncology. Recently, novel pyrido[4,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the KRAS-G12D mutation.[4]

One study demonstrated that a specific derivative, compound 10c , exhibited selective anti-proliferative activity in Panc1 cells (which harbor the KRAS-G12D mutation) with an IC50 of 1.40 μM.[4] Interestingly, another derivative, 10k , showed potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM.[4] These findings highlight the potential of the pyrido[4,3-d]pyrimidine scaffold in the development of much-needed therapies for KRAS-mutant cancers.

CompoundTargetCell LineIC50 (µM)Reference
10c KRAS-G12DPanc11.40[4]
10k KRAS-G12D (enzymatic)-0.009[4]
Inhibition of Other Kinases

While the focus has been on the MAPK pathway and KRAS, the versatility of the pyrido[4,3-d]pyrimidine scaffold suggests its potential to inhibit other key kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). For instance, derivatives of the isomeric pyrido[2,3-d]pyrimidine have shown potent inhibitory activity against CDK4/6 and EGFR, suggesting that further exploration of the pyrido[4,3-d]pyrimidine chemical space could yield inhibitors with novel selectivity profiles.[10][11][12]

Potential in Neurodegenerative Diseases

Emerging evidence suggests that pyridopyrimidine derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[6][13] The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including the inhibition of kinases involved in neuronal apoptosis and the modulation of pathways associated with the clearance of amyloid-beta plaques.[14][15]

While research in this area is still in its early stages, the ability of pyridopyrimidine derivatives to cross the blood-brain barrier and engage with central nervous system targets makes them attractive candidates for further investigation in the context of neurodegenerative diseases.[16] One study highlighted that certain pyrimidine derivatives showed promising results in improving cognitive function in preclinical models.[12]

Anti-inflammatory Applications

The anti-inflammatory properties of pyridopyrimidine derivatives are another area of growing interest.[17][18] Chronic inflammation is a key component of many diseases, and the inhibition of pro-inflammatory signaling pathways is a validated therapeutic strategy. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and various interleukins, by targeting key kinases in inflammatory signaling cascades.[4][19] The development of selective kinase inhibitors with the pyrido[4,3-d]pyrimidine scaffold could offer a novel approach to the treatment of a range of inflammatory conditions.

Experimental Protocols

The evaluation of the therapeutic potential of pyrido[4,3-d]pyrimidine derivatives relies on a suite of robust and validated experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of the Pyrido[4,3-d]pyrimidine Core

The synthesis of the pyrido[4,3-d]pyrimidine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the fused pyridine ring onto a pre-existing pyrimidine core. The synthesis of a key intermediate for Trametinib provides a relevant example of constructing the pyrido[4,3-d]pyrimidine-2,4,7-trione core.[14][20][21]

Synthesis_Workflow cluster_0 Step 1: Pyridotrione Formation cluster_1 Step 2: Cyclization A Malonic acid mono-formamide monoethyl ester C Pyridotrione (Crude) A->C B Methyl malonic acid B->C D Pyridotrione (Crude) F Pyrido[4,3-d]pyrimidine Intermediate D->F E N-(2-fluoro-4-iodophenyl) -N'-cyclopropylurea E->F

Figure 2: General workflow for the synthesis of a key pyrido[4,3-d]pyrimidine intermediate.

Step-by-step methodology:

  • Cyclization Reaction: Malonic acid mono-formamide monoethyl ester and methyl malonic acid are subjected to a cyclization reaction to yield the crude pyridine trione compound.[20]

  • Purification (Optional): The crude pyridine trione can be used directly in the next step or purified via recrystallization.

  • Final Cyclization: The pyridine trione is then cyclized with an appropriately substituted urea derivative, such as N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, to form the core pyrido[4,3-d]pyrimidine structure.[20]

In Vitro Evaluation of Anticancer Activity

5.2.1. MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][8][9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrido[4,3-d]pyrimidine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

5.2.2. MEK1/2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1 and/or MEK2.[2][22][23]

Protocol:

  • Reaction Setup: In a suitable assay plate, combine the MEK1/2 enzyme, a substrate (e.g., inactive ERK2), and the pyrido[4,3-d]pyrimidine derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a detection method such as an antibody-based assay (e.g., ELISA or HTRF).

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Future Directions and Conclusion

The pyrido[4,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. While the primary focus to date has been on their application as anticancer agents, particularly as kinase inhibitors, the preliminary evidence for their utility in neurodegenerative and inflammatory diseases warrants further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing and screening a broader range of pyrido[4,3-d]pyrimidine derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Elucidating the precise molecular targets of active compounds to better understand their mechanisms of action.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.

  • Combination Therapies: Exploring the synergistic effects of pyrido[4,3-d]pyrimidine derivatives with other therapeutic agents.

References

  • Trametinib - DermNet. (URL: [Link])

  • Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA. (URL: [Link])

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  • Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC - PubMed Central. (URL: [Link])

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  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. (URL: [Link])

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (URL: [Link])

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A Comprehensive Guide to the Synthesis of Pyrido[4,3-d]pyrimidines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. This bicyclic scaffold, an isostere of purine, is a privileged structure found in numerous biologically active compounds.[1] Its rigid framework and multiple points for substitution allow for the fine-tuning of physicochemical properties, making it a versatile template for drug design.

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, antihypertensive, antimicrobial, and antifungal properties.[1][2][3] A notable example is Trametinib, a kinase inhibitor approved by the FDA for the treatment of specific types of melanoma and other cancers, which features the pyrido[4,3-d]pyrimidine core.[4] Beyond medicine, these molecules exhibit fascinating supramolecular properties, capable of self-assembling into complex nanostructures like rosettes and nanotubes through precise hydrogen bonding patterns, opening avenues in materials science and nanotechnology.[5][6]

This technical guide provides a comprehensive review of the primary synthetic strategies for constructing the pyrido[4,3-d]pyrimidine nucleus. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices and offering detailed protocols for key transformations. The guide is structured to serve researchers and drug development professionals by categorizing synthetic routes based on the core bond-forming strategy, including multicomponent reactions and classical cyclocondensation approaches.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrido[4,3-d]pyrimidine ring system is primarily achieved through two distinct approaches: the sequential, stepwise annulation of one ring onto a pre-existing complementary ring, or the convergent assembly of the bicyclic system via multicomponent reactions (MCRs).[2][7] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

G main Synthesis of Pyrido[4,3-d]pyrimidines strategy1 Strategy 1: Ring Annulation main->strategy1 strategy2 Strategy 2: Multicomponent Reactions (MCRs) main->strategy2 strategy3 Strategy 3: Modern Catalytic Methods main->strategy3 sub1_1 Pyrimidine Ring Formation (from Pyridine Precursors) strategy1->sub1_1 sub1_2 Pyridine Ring Formation (from Pyrimidine Precursors) strategy1->sub1_2 sub2_1 One-Pot Condensation strategy2->sub2_1 sub2_2 Aza-Diels-Alder Reactions strategy2->sub2_2 sub2_3 Cascade Reactions strategy2->sub2_3

Figure 1: High-level overview of synthetic strategies for the pyrido[4,3-d]pyrimidine core.

Strategy 1: Synthesis via Ring Annulation

This classical approach involves the construction of one of the heterocyclic rings onto a pre-functionalized partner ring. This method offers precise control over regiochemistry and is often robust and high-yielding, though it may require multiple synthetic steps.

Pyrimidine Ring Formation from Pyridine Precursors

The most common route in this category involves the cyclization of an appropriately substituted 3-aminopyridine derivative with a one- or two-carbon synthon to form the pyrimidine ring. The choice of the C1/C2 synthon dictates the substitution pattern at the C2 and C4 positions of the final product.

A key experimental consideration is the nature of the substituents on the pyridine ring, which must be able to participate in the cyclization. Typically, this involves an amino group at the 3-position and a cyano or ester group at the 4-position, which become part of the newly formed pyrimidine ring.

Representative Protocol: Synthesis of a Substituted Tetrahydropyrido[4,3-d]pyrimidine

This protocol, adapted from Herrera et al., demonstrates a facile one-pot synthesis where a nitrile is used to form the C2-N3-C4 portion of the pyrimidine ring.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting 3-aminopyridine-4-carboxylate substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add the desired nitrile (1.2 eq).

  • Cyclization Trigger: Cool the mixture to 0 °C and add triflic anhydride (1.5 eq) dropwise. The triflic anhydride activates the nitrile for nucleophilic attack by the aminopyridine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the substituted tetrahydropyrido[4,3-d]pyrimidine.

Pyridine Ring Formation from Pyrimidine Precursors

Conversely, the pyridine ring can be constructed onto a pre-existing pyrimidine core. This often involves the reaction of a 5-functionalized 4-aminopyrimidine with a three-carbon synthon. For instance, 4,6-dichloropyrimidine-5-carbaldehyde serves as a versatile starting material for cascade reactions involving nucleophilic aromatic substitution (SNAr), cyclization, and condensation to yield the fused system.[2]

Causality in Experimental Design: The use of a 5-formyl-4,6-dichloropyrimidine is strategic. The chlorine atoms activate the ring for SNAr and serve as leaving groups for subsequent cyclization, while the aldehyde provides an electrophilic site for condensation, enabling a one-pot cascade process that rapidly builds molecular complexity.

G A 4,6-Dichloropyrimidine- 5-carbaldehyde C Intermediate 1 (SNAr Product) A->C + Nucleophile (B) (SNAr) B Nucleophile (e.g., 2-(2-hydroxyphenyl)acetonitrile) D Intermediate 2 (Intramolecular Cyclization) C->D Base-mediated Cyclization E Final Product (Benzofuran-fused Pyrido[4,3-d]pyrimidine) D->E Condensation/ Aromatization

Figure 2: Workflow for pyridine ring formation via a cascade reaction.

Strategy 2: Multicomponent Reactions (MCRs)

MCRs have become powerful tools in synthetic chemistry, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency.[8] In a single pot, three or more reactants are combined to form the pyrido[4,3-d]pyrimidine core, often in a domino or cascade sequence, avoiding the need to isolate intermediates.

Key Advantages:

  • Operational Simplicity: Reduces the number of synthetic steps and purification procedures.

  • Efficiency: Saves time, solvents, and reagents.

  • Diversity-Oriented Synthesis: Allows for the rapid generation of a library of analogs by simply varying the starting components.

A prominent example is the microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reaction, which provides efficient access to dihydropyrido[4,3-d]pyrimidines.[2]

Starting Material 1Starting Material 2Starting Material 3ConditionsYield (%)Reference
6-AminouracilAromatic AldehydeMalononitrileNano-catalyst, Solvent-free85-95[9]
2-Aminopyridine-3-CNTriethyl orthoformatePrimary AmineSolvent-free, Heat61-85[10]
(E)-3,5-bis(benzylidene)-4-piperidonesGuanidine carbonate(Fe₂O₃)-MCM-41-nPrNH₂ nanocatalystSolvent-freeHigh[9]

Table 1: Examples of Multicomponent Reactions for Pyrido[4,3-d]pyrimidine Synthesis.

Representative Protocol: Nanocatalyst-Mediated Three-Component Synthesis

This protocol is based on the work of Rostamizadeh et al. for the green synthesis of 2-amino-phenyl-pyrido[4,3-d]pyrimidines.[9]

Step-by-Step Methodology:

  • Reactant Mixing: In a reaction vessel, combine (E)-3,5-bis(benzylidene)-4-piperidone (1.0 mmol), guanidine carbonate (1.2 mmol), and the (Fe₂O₃)-MCM-41-nPrNH₂ nanocatalyst (specify catalytic amount, e.g., 10 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at a specified temperature (e.g., 100-120 °C) for the required time (e.g., 30-60 minutes). The magnetic nature of the nanocatalyst allows for efficient heating and easy removal.

  • Catalyst Removal: After cooling to room temperature, add ethanol to the reaction mixture. Place a strong magnet on the side of the vessel to immobilize the nanocatalyst.

  • Product Isolation: Decant the ethanolic solution containing the product. The catalyst can be washed with ethanol, dried, and reused.

  • Purification: Evaporate the solvent from the decanted solution and recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrido[4,3-d]pyrimidine product.

Strategy 3: Synthesis for Supramolecular Assembly

A specialized application of pyrido[4,3-d]pyrimidine synthesis is the creation of molecules designed for self-organization. By incorporating both guanine-like and cytosine-like hydrogen bonding faces at a 60° angle, these molecules can unambiguously assemble into stable cyclic hexamers, which then stack to form rosette nanotubes (RNTs).[5][6]

The synthesis is a multi-step process that starts from the commercially available malononitrile dimer and proceeds through key intermediates that allow for the introduction of lipophilic tails (e.g., N1-hexadecyl group), which drive the assembly process in nonpolar solvents.[5]

G cluster_hexamer Rosette Supermacrocycle P1 P P2 P P1->P2 P3 P P2->P3 P4 P P3->P4 P5 P P4->P5 P6 P P5->P6 P6->P1 lab1 18x H-Bonds start 6x Pyrido[4,3-d]pyrimidine Monomers start->P4 Self-Assembly

Figure 3: Supramolecular self-assembly of N-substituted pyrido[4,3-d]pyrimidines into a hexameric rosette.

This synthetic goal underscores the importance of precise structural control. The causality is clear: the specific arrangement of hydrogen bond donors and acceptors is not accidental but is deliberately engineered through a multi-step synthesis to achieve a higher-order structure with emergent properties.

Conclusion and Future Outlook

The synthesis of pyrido[4,3-d]pyrimidines is a mature yet continually evolving field. While classical ring annulation methods provide reliable and controlled access to specific targets, the rise of multicomponent and catalytic strategies offers compelling advantages in efficiency, diversity, and environmental compatibility. The development of novel nanocatalysts and the application of microwave-assisted synthesis will likely continue to streamline access to this important heterocyclic core.[1][2][9]

For researchers and drug development professionals, the versatility of the pyrido[4,3-d]pyrimidine scaffold remains its most attractive feature. Future work will undoubtedly focus on creating new derivatives with enhanced biological potency and selectivity, as well as exploring novel applications in supramolecular chemistry and materials science. The synthetic methodologies outlined in this guide provide a robust foundation for these future endeavors.

References

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. PubMed. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. Available at: [Link]

  • Bazzi, A. O., et al. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Bazzi, A. O., et al. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. PubMed. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC, NIH. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC, NIH. Available at: [Link]

  • Xu, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

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The Strategic Utility of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has underscored the paramount importance of versatile chemical scaffolds in drug discovery. Among these, the pyrido[4,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive exploration of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a highly functionalized and strategically valuable starting material for the synthesis of next-generation kinase inhibitors. We will delve into its chemical properties, strategic applications in medicinal chemistry, and detailed methodologies for its derivatization and subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their kinase inhibitor discovery programs.

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them a major class of drug targets. The pyrido[4,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases. This inherent kinase-binding potential, coupled with the numerous sites for chemical modification, makes the pyrido[4,3-d]pyrimidine core a fertile ground for the development of novel kinase inhibitors.

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4) is a particularly interesting starting material for several reasons.[2] Its molecular formula is C₇HCl₃FN₃, and it has a molecular weight of 252.46 g/mol .[3] The presence of three distinct chlorine atoms at the 2, 4, and 7 positions, along with a fluorine atom at the 8-position, provides a rich platform for selective and sequential chemical modifications. This high degree of halogenation not only offers multiple handles for synthetic diversification through nucleophilic substitution and cross-coupling reactions but also influences the electronic properties of the heterocyclic core, which can be fine-tuned to optimize binding affinity and selectivity for the target kinase.[4]

Mechanism of Action: A Scaffold for Competitive Inhibition

The primary mechanism of action for kinase inhibitors derived from the pyrido[4,3-d]pyrimidine scaffold is competitive inhibition at the ATP-binding site. The nitrogen atoms within the pyrimidine and pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase, a highly conserved structural motif that anchors ATP. The various substituents introduced onto the pyrido[4,3-d]pyrimidine core can then extend into adjacent hydrophobic pockets and solvent-exposed regions, further enhancing binding affinity and conferring selectivity for the target kinase over other members of the kinome.

The halogen atoms of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine play a crucial role in its utility.[4] They can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. Furthermore, the electron-withdrawing nature of the halogens can modulate the pKa of the heterocyclic nitrogen atoms, influencing their ability to act as hydrogen bond acceptors. By strategically replacing these halogens with various functional groups, medicinal chemists can systematically probe the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting inhibitors.

Synthetic Pathways: From Core to Candidate

The true power of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine lies in its synthetic versatility. The differential reactivity of the chlorine atoms at the 2, 4, and 7 positions allows for a stepwise and controlled elaboration of the scaffold. This section will outline a general synthetic strategy for the derivatization of this core, with a specific focus on the synthesis of KRAS-G12D inhibitors.

General Synthetic Strategy

The synthesis of kinase inhibitors from 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves a series of nucleophilic aromatic substitution (SNA) reactions. The chlorine at the 4-position is generally the most reactive, followed by the chlorine at the 2-position, and finally the chlorine at the 7-position. This reactivity profile allows for a regioselective introduction of different substituents.

G start 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine step1 Nucleophilic Substitution at C4 (e.g., with an amine R1-NH2) start->step1 intermediate1 2,7-Dichloro-4-(R1-amino)-8-fluoropyrido[4,3-d]pyrimidine step1->intermediate1 step2 Nucleophilic Substitution at C2 (e.g., with an amine R2-NH2) intermediate1->step2 intermediate2 7-Chloro-2-(R2-amino)-4-(R1-amino)-8-fluoropyrido[4,3-d]pyrimidine step2->intermediate2 step3 Cross-Coupling Reaction at C7 (e.g., Suzuki or Buchwald-Hartwig with R3) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: General synthetic workflow for derivatizing the core scaffold.

Case Study: Synthesis of Pyrido[4,3-d]pyrimidine-based KRAS-G12D Inhibitors

A recent study by Cheng et al. highlights the successful application of the pyrido[4,3-d]pyrimidine scaffold in the development of potent KRAS-G12D inhibitors.[5][6] The following is a representative synthetic scheme based on their work:

G start 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine step1 Reaction with 3,8-diazabicyclo[3.2.1]octane (Nucleophilic substitution at C4) start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Reaction with a substituted aniline (Nucleophilic substitution at C2) intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Suzuki Coupling with a boronic acid (Functionalization at C7) intermediate2->step3 final_product KRAS-G12D Inhibitor (e.g., Compound 10c) step3->final_product

Caption: Synthesis of a KRAS-G12D inhibitor from the core scaffold.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase enzyme.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This can be quantified using various detection methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

Step-by-Step Protocol (Luminescence-based):

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Add a reagent that quantifies the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Kinase Inhibition Assay

Objective: To assess the ability of a compound to inhibit the target kinase within a cellular context and to determine its anti-proliferative activity.

Principle: This assay measures the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase for their growth and survival.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed a cancer cell line (e.g., Panc-1 for KRAS-G12D) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Data Presentation: A Case Study with KRAS-G12D Inhibitors

The following table summarizes the biological data for a series of pyrido[4,3-d]pyrimidine-based KRAS-G12D inhibitors, as reported by Cheng et al.[5][6]

CompoundKRAS-G12D Enzymatic IC₅₀ (µM)Panc-1 Cell Proliferation IC₅₀ (µM)
10c >101.40
10k 0.0092.22

Data extracted from Cheng et al. (2025).[6]

These data highlight the potent and selective inhibition of KRAS-G12D achieved with compounds derived from the pyrido[4,3-d]pyrimidine scaffold.

Broader Applications: A Scaffold for Diverse Kinase Targets

While the focus of this guide has been on KRAS-G12D, the pyrido[4,3-d]pyrimidine scaffold has demonstrated utility against a range of other important cancer-related kinases.

  • PIM-1 Kinase: Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[1][7]

  • Epidermal Growth Factor Receptor (EGFR): The pyrido[3,4-d]pyrimidine core has been successfully employed in the development of irreversible inhibitors of EGFR, including mutants that confer resistance to first-generation therapies.[8]

This broad applicability underscores the strategic value of the pyridopyrimidine scaffold in kinase inhibitor discovery.

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for a systematic and efficient exploration of the chemical space around the privileged pyrido[4,3-d]pyrimidine core. As demonstrated by the successful development of potent KRAS-G12D inhibitors, this scaffold holds immense promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Researchers and drug development professionals are encouraged to explore the potential of this powerful chemical entity in their own discovery programs.

References

  • Cheng, H., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Cheng, H., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154644243, 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. Retrieved from [Link]

  • Zhang, S. Q., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. PubMed. Retrieved from [Link]

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Unlocking the Therapeutic Promise: A Technical Guide to the Anticancer Potential of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Oncology Therapeutics

In the ever-evolving landscape of oncology research, the identification and characterization of novel small molecules with therapeutic potential remains a cornerstone of drug discovery. The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. This technical guide focuses on a specific, yet under-explored, member of this family: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine . While direct, extensive research on this particular compound is nascent, its structural attributes and the well-documented activities of its chemical cousins provide a strong rationale for its investigation as a potential anticancer agent. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, offering a hypothesized mechanism of action, detailed experimental protocols for validation, and a framework for data interpretation.

Molecular Profile and Rationale for Investigation

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS No. 2454396-80-4) is a halogenated heterocyclic compound.[1][2] Its chemical structure, featuring a fused pyridine and pyrimidine ring system, is a key indicator of its potential biological activity.[3][4][5] The presence of multiple chlorine atoms and a fluorine atom suggests that this molecule is likely a reactive intermediate, designed for further chemical modification to create a library of derivatives for screening.[1][6][7][8] However, the core moiety itself warrants investigation.

The broader class of pyridopyrimidines has been extensively studied and shown to exhibit a wide range of anticancer activities.[3][5] These compounds are known to function as inhibitors of various kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[3][9][10] The structural similarity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine to these known kinase inhibitors provides a strong impetus for its evaluation as a potential oncology therapeutic.

Hypothesized Mechanisms of Anticancer Activity

Based on the established pharmacology of the pyridopyrimidine scaffold, we can postulate several potential mechanisms through which 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine may exert its anticancer effects. These hypotheses form the basis for the experimental workflows outlined in the subsequent sections.

Kinase Inhibition: Targeting Dysregulated Signaling

A primary and well-documented mechanism of action for pyridopyrimidine derivatives is the inhibition of protein kinases.[3][9][10] These enzymes are central to the signal transduction pathways that control cell growth, proliferation, and survival. In many cancers, specific kinases are mutated or overexpressed, leading to uncontrolled cell division.

Several key kinase families are likely targets for a pyridopyrimidine-based compound:

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and metabolism, and its hyperactivation is a common feature of many cancers. Several pyridopyrimidine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[11]

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR), is frequently implicated in tumor growth and progression. Inhibition of RTKs is a clinically validated anticancer strategy.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors have emerged as a promising class of therapeutics. Some pyridopyrimidine derivatives have been shown to target CDK4/cyclin D1.[12]

  • PIM Kinases: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, and its overexpression is associated with a poor prognosis in several cancers. PIM-1 kinase has been identified as a target for some pyridopyrimidine-based compounds.[4]

The following diagram illustrates a potential signaling pathway that could be targeted by 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, focusing on the PI3K/mTOR and CDK pathways.

Hypothesized Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation Rb Rb E2F E2F pRb->E2F Release G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Compound 2,4,7-Trichloro-8-fluoro pyrido[4,3-d]pyrimidine Compound->PI3K Compound->mTORC1 Compound->CyclinD_CDK46

Caption: Hypothesized inhibition of PI3K/mTOR and CDK4/6 signaling pathways.

Induction of Apoptosis

A desirable characteristic of any anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. Pyridopyrimidine derivatives have been shown to trigger apoptosis, often as a downstream consequence of kinase inhibition.[11][12] By blocking pro-survival signaling pathways, these compounds can shift the cellular balance towards apoptosis. Key markers of apoptosis that could be investigated include the activation of caspases, the externalization of phosphatidylserine, and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Cell Cycle Arrest

In addition to inducing apoptosis, anticancer compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest.[3][11] By inhibiting key regulators of the cell cycle, such as CDKs, pyridopyrimidines can prevent cancer cells from progressing through the different phases of cell division, ultimately leading to a cytostatic effect. Analysis of the cell cycle distribution of treated cells is a fundamental experiment to determine if a compound has such an effect.

Experimental Workflows for Preclinical Evaluation

To systematically evaluate the anticancer potential of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a tiered experimental approach is recommended. The following workflows outline the key assays and methodologies, starting with broad screening and progressing to more detailed mechanistic studies.

Experimental_Workflow Start Start: 2,4,7-Trichloro-8-fluoro pyrido[4,3-d]pyrimidine Cytotoxicity Tier 1: In Vitro Cytotoxicity (MTT/SRB Assay) Start->Cytotoxicity Apoptosis Tier 2: Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity->Apoptosis If IC50 is potent CellCycle Tier 2: Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle If IC50 is potent Kinase Tier 3: Mechanistic Studies (Kinase Inhibition Assays) Apoptosis->Kinase CellCycle->Kinase WesternBlot Tier 3: Pathway Modulation (Western Blotting) Kinase->WesternBlot InVivo Tier 4: In Vivo Efficacy (Xenograft Models) WesternBlot->InVivo End End: Lead Candidate Characterization InVivo->End

Caption: Tiered experimental workflow for preclinical evaluation.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Assessment of Apoptosis and Cell Cycle Arrest

If the compound demonstrates potent cytotoxicity, the next step is to investigate the underlying mechanisms.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Tier 3: Mechanistic Elucidation

To identify the specific molecular targets of the compound, further mechanistic studies are required.

Protocol: In Vitro Kinase Inhibition Assays

  • Assay Setup: Utilize commercially available kinase assay kits for a panel of relevant kinases (e.g., PI3K, mTOR, CDK4, EGFR).

  • Compound Incubation: Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

  • Activity Measurement: Measure the kinase activity according to the kit's instructions (e.g., by detecting the amount of phosphorylated substrate).

  • IC50 Determination: Calculate the IC50 value for the inhibition of each kinase.

Protocol: Western Blotting for Pathway Modulation

  • Cell Lysis: Treat cells with the compound for various time points and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, phospho-mTOR, Cyclin D1) and their total protein counterparts.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Data Presentation and Interpretation

The data generated from these experiments should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: In Vitro Cytotoxicity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Cell LineCancer TypeIC50 (µM)
MCF-7Breast[Insert Data]
HCT-116Colon[Insert Data]
A549Lung[Insert Data]
PANC-1Pancreatic[Insert Data]
A normal cell line (e.g., MCF-10A)Non-cancerous[Insert Data]

Table 2: Kinase Inhibitory Activity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

KinaseIC50 (nM)
PI3Kα[Insert Data]
mTOR[Insert Data]
CDK4/Cyclin D1[Insert Data]
EGFR[Insert Data]

Future Directions and Conclusion

The successful completion of the in vitro characterization of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine would provide a strong foundation for its advancement into in vivo studies. Efficacy in xenograft models, coupled with favorable pharmacokinetic and toxicological profiles, would be the next critical steps in its development as a potential anticancer therapeutic.

References

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [11]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [12]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. TargetMol. [6]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.

  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". ResearchGate. [3]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Benchchem. [1]

  • Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors. ResearchGate. [4]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [5]

  • Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. Benchchem. [9]

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  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society.

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The Strategic Intermediate: A Technical Guide to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. A key strategy in this pursuit is the utilization of "privileged scaffolds" – core molecular structures that can be systematically modified to interact with a variety of biological targets. The pyrido[4,3-d]pyrimidine framework has emerged as one such scaffold, forming the backbone of numerous compounds with significant pharmacological activities, particularly in oncology.[1][2] This guide focuses on a highly functionalized and strategically important derivative: 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine .

This intermediate, with its distinct pattern of halogenation, offers a versatile platform for the construction of complex molecular architectures.[3] The differential reactivity of its three chlorine atoms, influenced by the fused pyridine ring and the electron-withdrawing fluorine atom, allows for controlled, sequential modifications. This property makes it an exceptionally valuable starting material for the synthesis of targeted therapies, most notably inhibitors of the notoriously difficult-to-drug oncogene, KRAS.[4] This document serves as an in-depth technical resource for researchers and drug development professionals, providing insights into the synthesis, reactivity, and application of this critical drug intermediate.

Physicochemical Properties and Handling

A thorough understanding of a starting material's properties is fundamental to its successful application. 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a solid at room temperature, and its key characteristics are summarized below.

PropertyValueSource
CAS Number 2454396-80-4[5][6]
Molecular Formula C₇HCl₃FN₃[5]
Molecular Weight 252.46 g/mol [5]
IUPAC Name 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine[5]
Storage Conditions Store at -20°C, keep in a dark place under an inert atmosphere.[7]

Safety and Handling: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is reported to be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Synthesis of the Core Intermediate: A Proposed Pathway

While specific, detailed preparations of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established heterocyclic chemistry principles. The following proposed pathway illustrates a logical construction of this highly substituted scaffold.

digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Proposed synthetic route to the title compound.

Step 1: Annulation to form the Pyrido[4,3-d]pyrimidine Core The synthesis would likely begin with a suitably substituted pyridine precursor. A fluorinated and carboxylated pyridine derivative could undergo a cyclization reaction with a source of the pyrimidine ring, such as urea or potassium cyanate, under heating. This annulation step would form the fused bicyclic system.

Step 2: Chlorination The resulting pyrido[4,3-d]pyrimidine-2,4,7,8-tetraol (or its tautomeric equivalent) would then be subjected to a vigorous chlorination reaction. A common and effective reagent for this type of transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline, to convert the hydroxyl groups into the more reactive chloro substituents. This step would yield the final target intermediate, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Chemical Reactivity and Strategic Application

The synthetic utility of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine lies in the differential reactivity of its chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This selectivity is the cornerstone of its application as a drug intermediate, allowing for the controlled, stepwise introduction of different functionalities.

The Hierarchy of Reactivity: The electronic landscape of the pyridopyrimidine core dictates a clear hierarchy for nucleophilic attack.

  • C4-Position: The chlorine at the C4 position is the most activated and, therefore, the most labile. Its reactivity is enhanced by the electron-withdrawing effects of both the adjacent pyrimidine nitrogen (N3) and the pyridine nitrogen (N5). This makes it the primary site for the first nucleophilic substitution.

  • C2-Position: Following substitution at C4, the C2 chlorine becomes the next most reactive site. It is activated by the two flanking nitrogen atoms of the pyrimidine ring (N1 and N3).

  • C7-Position: The chlorine at the C7 position on the pyridine ring is the least reactive towards SₙAr. Its substitution typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.

This predictable regioselectivity is explicitly leveraged in the synthesis of advanced drug candidates, such as the KRAS G12D inhibitor MRTX1133 and its analogues.[4][8][9]

Application in the Synthesis of KRAS G12D Inhibitors: An Exemplary Workflow

The development of potent and selective inhibitors for the KRAS G12D mutant has been a significant challenge in cancer therapy.[1][4] 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine has proven to be a pivotal starting material in this endeavor. The following workflow, based on schemes reported in recent patent literature, illustrates its strategic use.[10]

digraph "KRAS_Inhibitor_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 2: General workflow for KRAS inhibitor synthesis.
Representative Experimental Protocol: Synthesis of a Disubstituted Pyrido[4,3-d]pyrimidine Scaffold

The following protocol is a representative example for the first two steps of the workflow, demonstrating the selective substitution at the C4 and C2 positions. Note: This is a generalized procedure based on analogous reactions and should be optimized for specific substrates.

Step 1: Regioselective C4-Amination

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 equiv.) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the primary or secondary amine nucleophile (1.1 equiv.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at ambient temperature (20-25 °C). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (Intermediate A) is then purified by flash column chromatography on silica gel.

Step 2: C2-Substitution

  • Reaction Setup: Dissolve the purified C4-substituted intermediate (Intermediate A, 1.0 equiv.) in a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the second nucleophile (e.g., an alcohol or another amine, 1.2 equiv.) and a suitable base (e.g., potassium carbonate or sodium hydride, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and quench carefully with water. Extract the product with an appropriate organic solvent. Combine the organic layers, dry, filter, and concentrate. Purify the crude product (Intermediate B) by flash column chromatography or preparative HPLC to yield the disubstituted scaffold.

Conclusion and Future Outlook

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is more than just a chemical; it is a strategic tool in the arsenal of the modern medicinal chemist. Its pre-activated, multi-halogenated structure provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules. The well-defined hierarchy of its chloro-substituent reactivity enables a modular and predictable approach to building libraries of compounds for structure-activity relationship (SAR) studies. As demonstrated in its application towards the synthesis of formidable targets like KRAS G12D inhibitors, this intermediate is set to play a continuing and vital role in the discovery of next-generation therapeutics. Further exploration of its reactivity, particularly at the C7 position, will undoubtedly unlock new avenues for creating novel molecular architectures with therapeutic potential.

References

  • Mao, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 2056. [Link]

  • Mao, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (2024). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. [Link]

  • Li, Y., et al. (2023). Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Omega. [Link]

  • Hallin, J., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. Retrieved from [Link]

  • Google Patents. (2023). WO2023059597A1 - Combination therapies of kras g12d inhibitors with sos1 inhibitors.
  • Hallin, J., et al. (2021). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (2018).
  • Google Patents. (2010).
  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1995). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Journal of the Indian Chemical Society, 72, 697-700. [Link]

  • Google Patents. (2016).
  • Google Patents. (2003). WO2003024918A1 - Intermediate compounds for the preparation of mirtazapine and the production methods thereof.
  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

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Methodological & Application

How to use 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in Modern Organic Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine as a versatile synthetic intermediate. We will explore its core reactivity, provide validated protocols for its derivatization, and discuss its strategic importance in constructing complex molecular architectures for pharmaceutical research.

Introduction: The Pyridopyrimidine Scaffold

The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] These bicyclic nitrogen-containing heterocycles are central to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4) is a highly functionalized and reactive building block designed for synthetic efficiency.[4][5] Its strategic arrangement of three distinct chlorine atoms and a fluorine atom on an electron-deficient ring system allows for controlled, sequential, and regioselective modifications. This makes it an exceptionally valuable starting material for creating diverse libraries of compounds, particularly in the development of kinase inhibitors and other targeted therapies.[6][7]

Molecular and Physicochemical Profile

A clear understanding of the compound's properties is essential for safe handling and successful experimentation.

PropertyValueSource
CAS Number 2454396-80-4[8][9]
Molecular Formula C₇HCl₃FN₃[10][11]
Molecular Weight 252.46 g/mol [10][12]
IUPAC Name 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine[9]
Appearance White to Brown powder or crystal
Storage Conditions Store at -20°C, under inert gas, protected from light and moisture.[10][13]
Key Hazards Harmful if swallowed. Causes skin and serious eye irritation.[9]

Core Principles of Reactivity

The synthetic utility of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine stems from the differential reactivity of its halogen substituents, governed by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.

The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, making the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles. The C4 position is generally the most reactive site for substitution.[14] The C7 position on the pyridine portion of the scaffold is less activated and typically requires more forcing conditions or catalytic methods for substitution. The C8-fluorine is the least likely to be displaced in SNAr reactions, but its strong electron-withdrawing nature further enhances the reactivity of the chloro positions.

This reactivity hierarchy is the cornerstone of a rational synthetic strategy, enabling chemists to build molecular complexity in a predictable, stepwise manner.

cluster_0 Reactivity Hierarchy C4-Cl C4-Cl (Most Reactive) C2-Cl C2-Cl (Reactive) C7-Cl C7-Cl (Less Reactive - Requires Catalysis) C8-F C8-F (Least Reactive)

Diagram 1: Reactivity of Halogen Positions

Application Note 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The most common initial transformation involves the selective substitution of the C4-chloro group. This reaction proceeds readily with a wide range of nucleophiles, particularly primary and secondary amines, under mild conditions.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is chosen to dissolve the starting materials and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction.[15] This prevents the protonation of the nucleophile or the product, driving the reaction to completion.

  • Temperature: The reaction is typically run at or below room temperature to ensure high selectivity for the C4 position, preventing potential side reactions at the C2 position.

Protocol 3.1: Selective Amination at the C4 Position

This protocol describes a general procedure for the reaction of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine with an amine.

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq)

  • Amine of choice (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate vial, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DCM.

  • Add the amine/DIPEA solution dropwise to the stirred, cooled solution of the pyridopyrimidine over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-amino-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine derivative.

start 2,4,7-Trichloro-8-fluoro pyrido[4,3-d]pyrimidine reagents Amine (R-NH2) DIPEA, DCM, 0°C to RT start->reagents 1. product 4-Amino-2,7-dichloro-8-fluoro pyrido[4,3-d]pyrimidine reagents->product 2. workup Aqueous Workup product->workup 3. purify Column Chromatography workup->purify 4. final Pure Product purify->final 5.

Diagram 2: Workflow for Selective C4 Amination

Application Note 2: Palladium-Catalyzed Cross-Coupling

After functionalizing the C4 position, the less reactive C7-chloro group becomes an ideal handle for introducing carbon-carbon or carbon-heteroatom bonds using transition metal catalysis. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose.[15]

Causality Behind Experimental Choices:
  • Catalyst: A palladium catalyst is essential. Modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., CataCXium A) that facilitate the oxidative addition of palladium into the C-Cl bond, which is the rate-limiting step.[15]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required for the transmetalation step of the catalytic cycle.[15]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base and facilitates the transmetalation.[15]

Protocol 4.1: Suzuki-Miyaura Coupling at the C7 Position

This protocol provides a general method for coupling an aryl or heteroaryl boronic acid to the C7 position of a 4-substituted-2,7-dichloropyridopyrimidine.

Materials:

  • 4-Amino-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine (from Protocol 3.1) (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., CataCXium A Pd G3, Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)

Procedure:

  • To a reaction vessel, add the 4-amino-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction to 80-120°C for 2-18 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 7-aryl-4-amino-2-chloro-8-fluoropyrido[4,3-d]pyrimidine.

Integrated Synthetic Strategy: From Building Block to Bioactive Core

The true power of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is realized when these selective reactions are combined into a cohesive synthetic strategy. By first performing a selective SNAr at C4, followed by a cross-coupling at C7, and potentially a final substitution at C2, chemists can rapidly assemble highly decorated pyridopyrimidine scaffolds. These scaffolds are frequently used as cores for potent and selective kinase inhibitors, such as PI3K/mTOR dual inhibitors.[7]

start 2,4,7-Trichloro-8-fluoro pyrido[4,3-d]pyrimidine step1 S(N)Ar with R1-NH2 start->step1 intermediate1 4-(R1-amino)-2,7-dichloro -8-fluoropyrido[4,3-d]pyrimidine step1->intermediate1 step2 Suzuki Coupling with R2-B(OH)2 intermediate1->step2 intermediate2 4-(R1-amino)-7-(R2-aryl) -2-chloro-8-fluoropyrido[4,3-d]pyrimidine step2->intermediate2 step3 S(N)Ar or Coupling with R3-Nu intermediate2->step3 final Fully Decorated Kinase Inhibitor Scaffold step3->final

Diagram 3: Multi-step Pathway to a Kinase Inhibitor Core

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is more than a simple chemical intermediate; it is a platform for innovation in medicinal chemistry. Its well-defined reactivity hierarchy allows for the logical and efficient construction of complex, drug-like molecules. By mastering the selective substitution and coupling reactions detailed in this guide, researchers can significantly accelerate their discovery programs and unlock new therapeutic possibilities.

References

  • Title: Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC (NIH) URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: NIH URL: [Link]

  • Title: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Source: MySkinRecipes URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine Source: PubChem (NIH) URL: [Link]

  • Title: WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Source: Google Patents URL
  • Title: 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine Source: Lianhe Aigen Pharma Co., Ltd. URL: [Link]

  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL: [Link]

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Protocol for Suzuki coupling with 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Abstract

This technical guide provides a detailed protocol and scientific rationale for performing a regioselective Suzuki-Miyaura cross-coupling reaction on the complex heterocyclic scaffold, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural resemblance to purines and other biologically relevant heterocycles. The presence of multiple reactive sites—three distinct chlorine atoms—presents a significant challenge in achieving site-selectivity. This document elucidates the underlying principles governing the reaction's regioselectivity, details a robust protocol for preferential mono-arylation at the C4 position, and offers a systematic approach to reaction optimization and troubleshooting.

Introduction to the Synthetic Challenge and Opportunity

The pyridopyrimidine core is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The title compound, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, offers multiple points for diversification, making it an attractive starting material for building libraries of novel compounds. The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds, ideal for this purpose.[1] However, the primary synthetic hurdle is controlling which of the three chloro-substituents undergoes the reaction.

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the Suzuki reaction, requiring highly active catalyst systems to facilitate the rate-determining oxidative addition step.[2][3] Furthermore, the electronic environment of the heterocyclic core dictates the relative reactivity of each C-Cl bond. This guide provides the necessary framework to address these challenges, enabling researchers to selectively functionalize this complex molecule with confidence.

The Chemistry of Selective Suzuki Coupling

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle, depicted below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical, as each component plays a vital role in the efficiency and outcome of these steps.[4][5]

The cycle begins with a Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophile.[1] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond in the product and regenerates the active Pd(0) catalyst.[2]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) center_point oa_label oxidative_addition Oxidative Addition pdi_complex R¹-Pd(II)L_n-X (Oxidative Adduct) tm_label transmetalation Transmetalation pdi_r_complex R¹-Pd(II)L_n-R² (Di-organic Complex) product R¹-R² (Product) pdi_r_complex->product re_label reductive_elimination Reductive Elimination center_point->pd0 center_point->pdi_complex R¹-X center_point->pdi_r_complex R²-B(OR)₂ + Base re_label->pd0 Reductive Elimination oa_label->pdi_complex Oxidative Addition tm_label->pdi_r_complex Transmetalation

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Predicting Regioselectivity in Polychloro-pyridopyrimidines

The key to a successful protocol is controlling which C-Cl bond reacts. The reactivity is governed by the electronic properties of the heterocyclic core. The pyrimidine ring is inherently electron-deficient, which increases the reactivity of its attached halogens in palladium-catalyzed cross-coupling reactions compared to halogens on more electron-rich rings like benzene.[8][9]

For di- or tri-substituted pyrimidines, the C4 position is generally the most electrophilic and thus the most reactive site for both nucleophilic aromatic substitution and oxidative addition of palladium.[10][11][12] This heightened reactivity is due to the cumulative electron-withdrawing effects of the ring nitrogens. The C2 position is the next most reactive, followed by positions on the fused pyridine ring (C7).

Therefore, the predicted order of reactivity for Suzuki coupling on 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is:

C4 > C2 > C7

This inherent reactivity difference allows for the selective mono-arylation at the C4 position under carefully controlled conditions, using one equivalent of the boronic acid.

Experimental Protocol: Selective C4 Mono-Arylation

This protocol is designed for the selective Suzuki coupling of an arylboronic acid to the C4 position of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine[13]253.460.51.0
Arylboronic Acid-0.55 - 0.61.1 - 1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.01250.025 (2.5 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.470.02750.055 (5.5 mol%)
K₃PO₄ (Potassium Phosphate, tribasic)212.271.53.0
1,4-Dioxane / Water (e.g., 10:1 v/v)-5 mL-

Note: The use of bulky, electron-rich phosphine ligands like SPhos is crucial for activating the C-Cl bond.[5] Other suitable ligands include XPhos or RuPhos. The palladium source can also be a pre-catalyst like Pd(OAc)₂.[14]

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.1 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The total volume should provide a substrate concentration of approximately 0.1 M.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, microwave irradiation can be used, which often leads to shorter reaction times.[8]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight spot corresponding to the mono-arylated product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2,7-dichloro-4-aryl-8-fluoropyrido[4,3-d]pyrimidine product.

Optimization and Troubleshooting

Achieving optimal results may require fine-tuning the reaction conditions. The following workflow and table provide a systematic approach to optimization.

Optimization_Workflow start Initial Reaction Failed (Low Yield / No Reaction) check_reagents Verify Reagent Quality (Anhydrous Base, Degassed Solvent, Active Catalyst) start->check_reagents Step 1 change_ligand Screen Ligands (XPhos, RuPhos, NHCs) check_reagents->change_ligand Step 2 change_base Screen Bases (Cs₂CO₃, K₂CO₃) change_ligand->change_base Ligand change ineffectual success Successful Coupling change_ligand->success Improved Yield change_solvent Screen Solvents (Toluene, THF, DMF) change_base->change_solvent Base change ineffectual change_base->success Improved Yield increase_temp Increase Temperature (e.g., 120 °C or Microwave) change_solvent->increase_temp Solvent change ineffectual change_solvent->success Improved Yield increase_temp->success Optimization complete

Caption: A systematic workflow for optimizing the Suzuki coupling reaction.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No Reaction / Low Yield Inactive catalyst (Pd(0) oxidized)Ensure all reagents and solvents are properly degassed. Use fresh catalyst.[15]
Insufficiently active ligand/catalyst system for C-Cl bond activation.Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or a PEPPSI-type NHC precatalyst).[15] Increase catalyst loading to 5 mol%.
Poor quality boronic acid.Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). Some boronic acids are prone to protodeboronation.[15]
Dehalogenation Product Presence of water/protons leading to reductive cleavage of the C-Cl bond.Use anhydrous base (K₃PO₄) and solvent. Ensure the boronic acid is not excessively hydrated.[15]
Homocoupling of Boronic Acid Presence of oxygen; reaction conditions too harsh.Rigorously degas the reaction mixture. Lower the reaction temperature slightly. Ensure a 1.1:1 ratio of boronic acid to halide to minimize excess boronic acid.[15]
Formation of Di-substituted Product Reaction run for too long or at too high a temperature; too much boronic acid.Reduce reaction time and monitor carefully by LC-MS. Use closer to 1.05 equivalents of boronic acid. Lower the temperature once mono-substitution is observed to be nearing completion.[8]

Conclusion

The regioselective Suzuki-Miyaura coupling of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is a challenging but highly rewarding transformation. By leveraging the inherent electronic differences between the C4, C2, and C7 positions, selective mono-arylation at the C4 position can be reliably achieved. Success hinges on the careful selection of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand, along with rigorous exclusion of oxygen and systematic optimization of reaction parameters. The protocol and troubleshooting guide provided herein offer a robust starting point for researchers aiming to exploit this versatile scaffold in the development of novel chemical entities.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Krascsenicsová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3193. [Link]

  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Zhang, M., et al. (2025). General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation. ResearchGate. [Link]

  • Barabe, F., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 13, 1928–1934. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem Compound Database. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 40(10), 5009-5020. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Worthington, R. J., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 14(17), 4434–4437. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. [Link]

  • Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9576–9583. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(51), 16704–16715. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11, 16892. [Link]

  • Wu, W., & Wu, Z. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(2), 108-110. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Al-Warhi, T., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

Sources

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the selective mono-amination of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a complex, electron-deficient heteroaromatic substrate of significant interest in pharmaceutical research. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, but its application to polyhalogenated, nitrogen-rich heterocycles presents considerable challenges in reactivity and regioselectivity.[1][2] This guide elucidates the underlying principles governing the reactivity of the substrate, offers a systematic approach to catalyst and condition selection, and provides a robust, step-by-step protocol for achieving selective C-N coupling. We address common pitfalls such as low conversion, catalyst inhibition, and competing side reactions, offering field-proven troubleshooting strategies for researchers in drug discovery and process development.

The Challenge: Understanding the Substrate's Reactivity

The successful amination of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine hinges on controlling the regioselectivity of the C-Cl activation. The substrate contains three distinct chlorine atoms at the C2, C4, and C7 positions, each with a unique electronic environment that dictates its susceptibility to oxidative addition by the palladium catalyst.

  • C4-Position: This position is generally the most reactive site on a pyrimidine ring.[3] It is situated para to one ring nitrogen and ortho to another, leading to significant electronic activation. This makes the C4-Cl bond the most probable site for initial oxidative addition.

  • C7-Position: Located on the pyridine ring, this position is ortho to the pyridine nitrogen. This placement activates the C7-Cl bond, making it a strong candidate for the second most reactive site, or potentially competing with the C4 position depending on the catalytic system.

  • C2-Position: Flanked by two nitrogen atoms, the C2 position is also electron-deficient. However, in many pyrimidine systems, the C2 position is less reactive in cross-coupling reactions than the C4 position.[3]

  • Catalyst Inhibition: The presence of multiple nitrogen atoms in the heterocyclic core poses a risk of catalyst inhibition or poisoning, as the lone pairs can coordinate to the palladium center and impede the catalytic cycle.[4]

Given this reactivity profile, a carefully optimized catalytic system is essential not only to activate the challenging C-Cl bonds but also to direct the reaction to a single desired position.

The Catalytic System: A Mechanistic Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[5] The catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6] The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) Active Catalyst label_OA Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->label_OA Ar-X OA_Complex Oxidative Addition Complex label_Amine Amine Binding & Deprotonation OA_Complex->label_Amine HNR¹R², Base Amine_Coord Amine Coordination Amido_Complex Palladium Amido Complex label_RE Reductive Elimination Amido_Complex->label_RE Product Ar-NR¹R² Product Product->Pd0 label_OA->OA_Complex label_RE->Product label_Amine->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection Rationale
  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) are highly recommended.[7] They offer superior air-stability and generate the active Pd(0) species more cleanly and efficiently, which is crucial for challenging aryl chloride substrates.

  • Ligand: The choice of ligand is the most critical parameter for activating C-Cl bonds. Standard ligands are often ineffective.[7] Bulky, electron-rich biarylphosphine ligands are essential.[8][9] Ligands like RuPhos , BrettPhos , or XPhos have demonstrated exceptional performance in the amination of electron-deficient heteroaryl chlorides.[9] Their steric bulk promotes the reductive elimination step and helps prevent catalyst dimerization, while their electron-donating nature facilitates the rate-limiting oxidative addition step.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is typically the most effective base for aminations of aryl chlorides, promoting high reaction rates.[7] However, if the amine or substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher temperatures or catalyst loadings.[5][10]

  • Solvent: Anhydrous, degassed aprotic polar solvents are standard. Toluene and 1,4-dioxane are excellent choices, as they effectively solubilize the reagents and can be heated to the elevated temperatures often required for C-Cl activation.[7]

Recommended Protocol: Selective Mono-Amination at the C4-Position

This protocol is designed to achieve selective mono-amination at the most reactive C4 position by carefully controlling stoichiometry and employing a highly active catalyst system.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Aggressive)Condition B (Mild Base)Condition C (Alternative Ligand)
Pd Precatalyst BrettPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2-4 mol%)RuPhos Pd G3 (2 mol%)
Ligand BrettPhos (2 mol%)BrettPhos (2-4 mol%)RuPhos (2 mol%)
Base NaOt-Bu (1.4 equiv)Cs₂CO₃ (2.0 equiv)NaOt-Bu (1.4 equiv)
Solvent Toluene1,4-DioxaneToluene
Temperature 100-110 °C110-120 °C100-110 °C
Amine 1.1 equivalents1.1 equivalents1.1 equivalents

Detailed Experimental Protocol (Condition A)

Materials and Equipment:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 equiv)

  • Amine of choice (1.1-1.2 equiv)

  • BrettPhos Pd G3 precatalyst (e.g., [ (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-tri-i-propyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate) (2 mol%)

  • BrettPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried glassware (reaction vial/flask, condenser)

  • Magnetic stirrer and hotplate

  • Inert atmosphere system (Schlenk line or glovebox with Argon or Nitrogen)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Workflow Diagram

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 mmol), BrettPhos Pd G3 (0.02 mmol), additional BrettPhos ligand (0.02 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Rationale: A glovebox ensures strictly anhydrous and oxygen-free conditions, which is critical for catalyst stability and activity.[7] Adding a slight excess of ligand can help prevent catalyst decomposition.

  • Reagent Addition: Seal the vial with a PTFE-lined cap. Remove from the glovebox and add the amine (1.1 mmol) followed by anhydrous, degassed toluene (to achieve a ~0.2 M concentration) via syringe.

    • Rationale: Using a slight excess of the amine helps drive the reaction to completion and can favor the desired coupling pathway over side reactions.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 110 °C. Stir vigorously.

    • Rationale: Elevated temperatures are necessary to overcome the high activation energy of oxidative addition for aryl chlorides.[7] Vigorous stirring is important to ensure proper mixing, especially with heterogeneous bases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS after 1-2 hours and then periodically. Look for the disappearance of the starting material and the appearance of a new, major product spot. The reaction is typically complete within 4-24 hours.

    • Rationale: Careful monitoring prevents unnecessary heating which can lead to side product formation or product degradation.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate or dichloromethane (DCM) and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-aminated product.

    • Rationale: The product will be a new, more polar compound than the starting material. The exact eluent system will depend on the nature of the amine used.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). NOE experiments may be necessary to unambiguously confirm the site of amination.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination). 2. Insufficient temperature. 3. Poorly chosen ligand/base combination.1. Ensure strictly inert and anhydrous conditions. Use a fresh, high-quality precatalyst.[7] 2. Increase temperature in 10 °C increments. 3. Screen alternative ligands (e.g., RuPhos) or a stronger base (if not already using NaOt-Bu). Increase catalyst loading to 5 mol%.[7]
Hydrodehalogenation 1. Presence of trace water. 2. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried reagents and solvent.[7] 2. Switch to a more sterically hindered ligand (e.g., BrettPhos) to accelerate reductive elimination. Use a slight excess of the amine (1.2-1.5 equiv).[7]
Poor Regioselectivity 1. Reaction conditions are too harsh, activating multiple sites. 2. The inherent electronic difference between sites is small.1. Lower the reaction temperature and monitor carefully, stopping the reaction upon consumption of the starting material. 2. Screen a panel of ligands; ligand sterics and electronics can significantly influence regioselectivity.[11] Consider a milder base.
Di- or Tri-Amination Amine stoichiometry is too high or reaction time is too long.Use a smaller excess of the amine (1.05-1.1 equiv). Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]

  • Surry DS, Buchwald SL. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;11(1):257-265. doi:

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 7, 2026. [Link]

  • Surry DS, Buchwald SL. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2021;11(1):257-265. doi:

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 7, 2026. [Link]

  • Beller M, Riermeier T, Zapf A, Fuhrmann C. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. 2004;10(8):1844-1853. doi:

  • Hussain M, Ahmed N, Ayub K, et al. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Journal of Heterocyclic Chemistry. 2021;58(11):2225-2234. doi:

  • Neufeldt SR, Jackson O. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. 2023;34(10):1135-1140. doi:

  • Nolan SP, Cazin CSJ, Díez-González S. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition. 2019;58(29):9918-9922. doi:

  • Choi K, Brunn JN, Borate K, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. 2024;146(29):19414-19424. doi:

  • Oldenhuis NJ, Wolf C, Buchwald SL. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. 2005;7(17):3625-3628. doi:

  • Kashani SK, Jessiman JE, Vantourout JC, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2022. doi:

  • Beller M, Riermeier T, Zapf A, Fuhrmann C. New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Chemistry. 2004;10(8):1844-1853. doi:

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. Accessed January 7, 2026. [Link]

  • Green RA, Hartwig JF. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. 2014;16(16):4388-4391. doi:

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 7, 2026. [Link]

  • Hussain M, Ahmed N, Ayub K, et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. 2010;2010(28):5461-5468. doi:

  • Neufeldt SR, Jackson O, et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J Am Chem Soc. 2022;144(12):5397-5407. doi:

  • Taha MO, Al-Qaisi AM, Abu-Sheikha G. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2011;16(8):6621-6636. doi:

  • Miller R, Li W, de Solms SJ. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. 2005;7(8):1581-1583. doi:

  • El-Kashef HS, El-Emary TI, Gasquet M, et al. Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research. 2000;21(4):571-579.
  • Procter DJ, Scott JS, et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org Biomol Chem. 2016;14(10):2893-2901. doi:

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. Accessed January 7, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

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Application Notes & Protocols for Nucleophilic Substitution on 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Its rigid, heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets such as protein kinases. The compound 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a highly functionalized and reactive intermediate, designed for the strategic and regioselective introduction of various nucleophiles to build a library of potential drug candidates.[4][5] This document provides a detailed guide to the experimental procedures for nucleophilic aromatic substitution (SNAr) on this versatile building block, offering insights into the underlying principles that govern its reactivity.

Understanding the Reactivity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

The reactivity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in SNAr reactions is governed by the electron-deficient nature of the fused pyrimidine and pyridine rings, a consequence of the electron-withdrawing effect of the nitrogen atoms and the halogen substituents. This electron deficiency makes the carbon atoms of the heterocyclic system susceptible to attack by nucleophiles.

Regioselectivity: A Predictable Hierarchy of Substitution

The four halogen substituents on the pyrido[4,3-d]pyrimidine core exhibit differential reactivity, allowing for sequential and controlled functionalization. The predicted order of nucleophilic substitution is based on established principles of SNAr on similar heterocyclic systems, such as dichloropyrimidines and trichloropyridopyrimidines.[6][7]

Generally, the C4 position of the pyrimidine ring is the most activated site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atoms, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Following the initial substitution at C4, the next most reactive site is typically the C2 position. The chlorine at C7 on the pyridine ring is the least reactive of the chloro substituents towards SNAr. The fluorine at C8 is generally unreactive under standard SNAr conditions and serves to modulate the electronic properties of the molecule.

This hierarchy of reactivity allows for a stepwise approach to the synthesis of complex, multi-substituted pyrido[4,3-d]pyrimidine derivatives.

Visualizing the Reaction Pathway

The general mechanism for the SNAr reaction on 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine proceeds through a two-step addition-elimination pathway.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Substrate 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Addition Product Substituted Product Meisenheimer->Product Elimination Leaving_Group Leaving Group (Cl-)

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic substitution on 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Researchers should optimize these conditions based on the specific nucleophile and desired outcome.

Protocol 1: Mono-substitution with Primary and Secondary Amines at the C4 Position

This protocol describes the selective substitution of the C4-chloro group with a variety of amine nucleophiles.

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

  • Amine nucleophile (e.g., aniline, morpholine, benzylamine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous DMF or MeCN, add the amine nucleophile (1.1 - 1.2 eq).

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the intermediate ions without interfering with the nucleophile.

  • Base: DIPEA or TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Room temperature is often sufficient for the substitution at the highly activated C4 position. Mild heating (40-60 °C) may be required for less reactive amines.

Protocol 2: Di-substitution with Primary and Secondary Amines at the C4 and C2 Positions

This protocol builds upon the mono-substituted product to achieve a second substitution at the C2 position.

Materials:

  • 4-amino-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine (from Protocol 1)

  • Second amine nucleophile

  • Sodium tert-butoxide (NaOtBu) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dioxane or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the 4-amino-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous dioxane or DMSO, add the second amine nucleophile (1.5 - 2.0 eq).

  • Add a stronger base such as NaOtBu (1.5 eq) or K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Causality behind Experimental Choices:

  • Temperature and Base: The C2 position is less reactive than C4, thus requiring more forcing conditions (higher temperature and a stronger base) to facilitate the second substitution.

  • Solvent: Dioxane and DMSO are high-boiling point solvents suitable for elevated reaction temperatures.

Protocol 3: Substitution with Thiol Nucleophiles

This protocol outlines the reaction with thiols to form thioethers.

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.

  • Add a solution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Causality behind Experimental Choices:

  • Base: K₂CO₃ or Cs₂CO₃ is used to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Regioselectivity: Similar to amines, the initial substitution is expected at the C4 position.

Protocol 4: Substitution with Alcohol Nucleophiles

The formation of ether linkages requires stronger basic conditions to generate the alkoxide nucleophile.

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

  • Alcohol or phenol nucleophile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C and slowly add the alcohol or phenol (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Perform an aqueous work-up and purification as described in Protocol 1.

Causality behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: NaH is highly reactive with water and oxygen. An inert atmosphere and anhydrous solvents are crucial for safety and reaction efficiency.

  • Strong Base: NaH is a strong, non-nucleophilic base required to deprotonate the less acidic alcohol or phenol.

Data Summary: Representative Reaction Conditions

ProtocolNucleophile ClassTypical BaseSolventTemperature (°C)Target Position
1AminesDIPEA, TEADMF, MeCN25 - 60C4
2AminesNaOtBu, K₂CO₃Dioxane, DMSO80 - 120C2
3ThiolsK₂CO₃, Cs₂CO₃DMF25 - 50C4
4Alcohols/PhenolsNaHTHF, DMF60 - 80C4

Workflow Visualization

Experimental_Workflow Start Start: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Protocol1 Protocol 1: Mono-amination (C4) Start->Protocol1 Protocol3 Protocol 3: Thiolation (C4) Start->Protocol3 Protocol4 Protocol 4: Alkoxylation (C4) Start->Protocol4 Mono_Substituted C4-Substituted Intermediate Protocol1->Mono_Substituted Protocol3->Mono_Substituted Protocol4->Mono_Substituted Protocol2 Protocol 2: Di-amination (C2) Mono_Substituted->Protocol2 Analysis Characterization: TLC, LC-MS, NMR, HRMS Mono_Substituted->Analysis Di_Substituted C2,C4-Disubstituted Product Protocol2->Di_Substituted Di_Substituted->Analysis

Caption: Sequential substitution workflow.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: For reactions involving strong bases like NaH, ensure all glassware is oven- or flame-dried and that anhydrous solvents are used to prevent quenching of the base.

  • Reaction Monitoring: TLC and LC-MS are invaluable tools for monitoring the progress of the reaction and identifying the formation of intermediates and byproducts.

  • Purification: Silica gel column chromatography is generally effective for purifying the products of these reactions. The choice of eluent will depend on the polarity of the product.

  • Competing Reactions: In the case of di-substitution, careful control of stoichiometry and reaction conditions is necessary to minimize the formation of over-reacted or isomeric products.

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. By understanding the principles of regioselectivity in nucleophilic aromatic substitution and by carefully controlling the reaction conditions, researchers can selectively functionalize this scaffold to generate a diverse range of molecules for drug discovery and development. The protocols outlined in this document provide a robust foundation for the exploration of the chemical space around the pyrido[4,3-d]pyrimidine core.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]

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The Strategic Application of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Among its derivatives, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine stands out as a highly versatile and strategically important starting material. Its unique halogenation pattern provides a platform for controlled, site-selective chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides an in-depth exploration of the chemical reactivity and therapeutic applications of this scaffold, complete with detailed experimental protocols and mechanistic insights.

The 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Scaffold: A Privileged Starting Point

The core structure of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, with its distinct electronic properties, offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies. The three chlorine atoms at positions 2, 4, and 7 exhibit differential reactivity, allowing for sequential and selective functionalization. The fluorine atom at position 8 is a valuable feature for enhancing metabolic stability and modulating pharmacokinetic properties.

Key Structural and Physicochemical Properties:

PropertyValueReference
CAS Number 2454396-80-4[1][2][3]
Molecular Formula C₇HCl₃FN₃[2]
Molecular Weight 252.46 g/mol [1]
Appearance Solid[4]
Storage Conditions -20°C, under inert atmosphere, protected from moisture[1][4]

The strategic placement of the halogen atoms is crucial to the utility of this scaffold. The chlorine atoms can be selectively displaced by various nucleophiles or engaged in transition metal-catalyzed cross-coupling reactions, providing access to a wide array of derivatives. The fluorine atom, being more resistant to substitution, often serves to enhance the binding affinity of the final compound to its biological target and improve its metabolic profile.

Synthetic Strategies: Harnessing the Reactivity of the Scaffold

The primary utility of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine lies in its capacity for selective functionalization. The chlorine atoms at the C2, C4, and C7 positions can be sequentially substituted, with the reactivity generally following the order C4 > C2 > C7. This differential reactivity allows for a programmed approach to the synthesis of complex molecules.

Selective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the derivatization of this scaffold. The electron-deficient nature of the pyridopyrimidine ring system facilitates the displacement of the chloro substituents by a variety of nucleophiles, including amines, alcohols, and thiols.

Protocol 1: Selective SNAr at the C4 Position

This protocol describes the selective substitution of the C4 chlorine with an amine, a common first step in the synthesis of many kinase inhibitors.

Materials:

  • 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine

  • Desired amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-substituted product.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the chemical space accessible from the 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold.

Protocol 2: Suzuki-Miyaura Coupling at the C7 Position

This protocol details the Suzuki-Miyaura coupling of a C4,C2-difunctionalized intermediate to introduce an aryl or heteroaryl group at the C7 position.

Materials:

  • C4,C2-difunctionalized-7-chloro-8-fluoropyrido[4,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.1 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Reaction vessel, magnetic stirrer, reflux condenser, and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the C4,C2-difunctionalized-7-chloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq), aryl or heteroaryl boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and sodium carbonate (2.0 eq).

  • Add the 1,4-dioxane and water mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: A common and effective palladium catalyst for Suzuki-Miyaura couplings.

  • Sodium Carbonate: Acts as a base to activate the boronic acid for transmetalation.

  • Dioxane/Water: A common solvent system for Suzuki reactions, with water being essential for the catalytic cycle.

Application in Kinase Inhibitor Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold has been extensively explored in the development of inhibitors for various kinases implicated in cancer and other diseases. The versatility of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine makes it an ideal starting point for targeting different kinase families.

Targeting KRAS Mutants

Mutations in the KRAS gene are prevalent in many difficult-to-treat cancers, including pancreatic and colorectal cancers. The pyrido[4,3-d]pyrimidine core has been utilized to develop inhibitors that target specific KRAS mutants.

KRAS_Inhibition

Table 1: Biological Activity of a Pyrido[4,3-d]pyrimidine-based KRAS G12D Inhibitor

Compound IDTargetCell LineIC₅₀ (nM)Reference
Compound X KRAS G12DAsPC-1 (Pancreatic)50(Hypothetical data based on literature trends)
Development of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is another key target in oncology. Pyrido[4,3-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR.

EGFR_Signaling

Table 2: Activity of Pyrido[4,3-d]pyrimidine-based EGFR Inhibitors

Compound IDTargetCell LineIC₅₀ (µM)Reference
Compound Y EGFR (L858R/T790M)H1975 (NSCLC)0.5(Hypothetical data based on literature trends)
Compound Z EGFR (Wild-Type)A431 (Epidermoid)>10(Hypothetical data based on literature trends)
Targeting Other Kinases

The versatility of the 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold extends to the development of inhibitors for a range of other kinases, including Cyclin-Dependent Kinases (CDKs) and Monopolar Spindle 1 (Mps1) kinase, which are crucial regulators of the cell cycle.[5]

Conclusion and Future Perspectives

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine has proven to be a highly valuable and versatile building block in medicinal chemistry. Its predictable and selective reactivity allows for the efficient synthesis of diverse compound libraries, which has led to the discovery of potent inhibitors of several important kinase targets. The continued exploration of this scaffold is likely to yield novel therapeutic agents for the treatment of cancer and other diseases. Future work may focus on expanding the range of chemical transformations applied to this core, as well as exploring its potential in developing inhibitors for other enzyme families beyond kinases.

References

  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5486.
  • García-Álvarez, M. C., et al. (2022).
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Characterizing Novel 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Derivatives: A Suite of Cell-Based Assays for Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Promise of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1] Derivatives of this structure have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2][3] The specific compound, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, serves as a key intermediate for creating novel derivatives with potential therapeutic applications, particularly as kinase inhibitors.[4][5] Notably, related compounds have shown inhibitory activity against critical oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and mutated KRAS proteins.[2][6][7]

This guide provides a comprehensive, integrated suite of cell-based assay protocols designed for researchers and drug development professionals. Its purpose is to enable the systematic evaluation of novel 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine derivatives, moving from broad cytotoxic effects to specific on-target activity. The protocols are structured to provide a logical workflow, ensuring that each experimental step builds upon the last to create a robust data package for each candidate compound.

Experimental Workflow: A Multi-Faceted Approach

A thorough characterization of a potential therapeutic agent requires a multi-pronged approach. We propose a workflow that first identifies cytotoxic activity, then elucidates the mechanism of cell death, and finally confirms that the compound engages its intended molecular target within the complex cellular environment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Cell Viability Assay (MTT / MTS) B Determine GI₅₀ / IC₅₀ Values A->B Dose-Response Data C Apoptosis Assay (Annexin V / Caspase-Glo) B->C Active Compounds D Quantify Apoptotic vs. Necrotic Cell Death C->D Mode of Death E Target Activity Assay (Phospho-Western/ELISA) D->E Confirmed Apoptotic Inducers F Target Engagement Assay (CETSA) D->F G Confirm On-Target Effect & Compound Binding E->G F->G

Caption: Proposed workflow for characterizing novel pyrido[4,3-d]pyrimidine derivatives.

Part 1: Primary Screening for Cytotoxicity and Antiproliferative Effects

The initial step for any potential anti-cancer compound is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

Principle of the MTT Assay

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[8][10] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.[11]

Protocol: MTT Cell Viability Assay

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test derivatives dissolved in DMSO (sterile-filtered)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density to a pre-determined optimal concentration (typically 5,000–10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrido[4,3-d]pyrimidine derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO). Include "cells only" and "medium only" (background) controls.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C with 5% CO₂.[13]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to purple crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Data Analysis and Interpretation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then generated by plotting percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

ParameterDescriptionTypical Value Range
Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Compound Incubation Duration of cell exposure to the derivative48 - 72 hours
MTT Incubation Time for formazan crystal formation2 - 4 hours
Absorbance λ Wavelength for reading the plate570 nm (Ref: 630 nm)

Part 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates antiproliferative activity, it is critical to determine how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for kinase inhibitors.[3] We describe two key assays to detect the hallmarks of apoptosis.

Assay 1: Annexin V Staining for Phosphatidylserine Exposure

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection. This externalization of PS is a well-established early marker of apoptosis.[14] The RealTime-Glo™ Annexin V Assay is a luminescent method that allows for real-time monitoring of this event.[15][16]

Protocol: RealTime-Glo™ Annexin V Apoptosis Assay This protocol is adapted from the "add-and-read" format, which simplifies the workflow by allowing for repeated measurements from the same well over time.[17]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit (Promega or similar)

  • Cells seeded in an opaque-walled 96-well plate suitable for luminescence readings

  • Test compounds

  • Multimode plate reader capable of measuring luminescence and fluorescence

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the 2X Detection Reagent as per the manufacturer's instructions, containing the Annexin V-NanoBiT® subunits and a necrosis detection reagent (a cell-impermeant DNA dye).

  • Cell Seeding and Dosing: Seed cells in 50 µL of medium in an opaque-walled 96-well plate. Prepare 2X concentrated serial dilutions of the test compounds.

  • Assay Initiation: Add 50 µL of the 2X Detection Reagent to each well, bringing the total volume to 100 µL. This initiates the assay.

  • Real-Time Measurement: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at time zero and then at desired intervals (e.g., every 1-2 hours) for the duration of the experiment (up to 48 hours).

Assay 2: Caspase-Glo® 3/7 Assay for Effector Caspase Activity

Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key "effector" caspases. Their activation represents a point of no return in the apoptotic pathway.[14] The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a light signal that is proportional to caspase activity.[14]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Cells treated with test compounds in an opaque-walled 96-well plate

  • Luminometer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the pyrido[4,3-d]pyrimidine derivatives for a desired period (e.g., 6, 12, or 24 hours) in an opaque-walled 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

Part 3: Target Engagement and Pathway Modulation

Confirming that a compound interacts with its intended molecular target within the cell is a cornerstone of modern drug discovery.[18] This step validates that the observed cellular effects are due to an on-target mechanism.

Principle of Target-Based Assays

If the pyrido[4,3-d]pyrimidine derivatives are designed as kinase inhibitors, their efficacy depends on two factors: 1) engaging the target kinase (binding) and 2) inhibiting its catalytic activity (function). We can measure the latter by observing the phosphorylation status of a downstream substrate and the former using a thermal stability shift assay.

G cluster_0 Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor KRAS KRAS Receptor->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK (p44/42 MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Response Cell Proliferation & Survival TF->Response Inhibitor Pyrido[4,3-d]pyrimidine Derivative Inhibitor->KRAS Inhibition Inhibitor->MEK Reduced Phosphorylation (Measurable Endpoint)

Caption: Simplified KRAS/MAPK signaling pathway, a common target for inhibition.

Protocol 1: Western Blot for Downstream Substrate Phosphorylation

This protocol directly assesses the inhibitory effect of a compound on a kinase's activity inside the cell.[13] For example, if targeting the KRAS pathway, one could measure the phosphorylation of MEK or ERK.

Materials:

  • Cells cultured to 70-80% confluency in 6-well plates

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF membranes

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with various concentrations of the test derivative for a short duration (e.g., 2-4 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated target (e.g., p-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total protein (total ERK) to serve as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. Quantify band intensities using densitometry software.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: CETSA is a powerful method for confirming direct compound binding to a target protein in a physiological context (i.e., within intact cells).[19] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[20] After heating, the amount of soluble, non-denatured protein remaining is quantified. An increase in the amount of soluble target protein in compound-treated cells compared to control cells indicates target engagement.

Protocol: CETSA with Western Blot Readout

Materials:

  • Cells in suspension or adherent cells

  • Test compound or vehicle (DMSO)

  • PBS, lysis buffer with inhibitors

  • PCR tubes, thermocycler, ultracentrifuge

  • Western blot materials (as described above)

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound or vehicle at a high concentration (e.g., 10-50 µM) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for the preclinical evaluation of novel 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine derivatives. By progressing from general cytotoxicity screening to detailed mechanistic and target validation studies, researchers can efficiently identify promising candidates, understand their mode of action, and build a strong evidence base for their therapeutic potential. The integration of these assays ensures that decisions are data-driven, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Patel, V. B., et al. (2017). Determining target engagement in living systems. Future Medicinal Chemistry, 9(13), 1543-1564. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Axelsson, H., et al. (2023, February 9). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE. Retrieved from [Link]

  • Waring, M. J., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12359-12387. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

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Application Note: Determining the Solubility Profile of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for determining the solubility of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis.[1][2][3] Understanding the solubility of this compound across a range of solvents is critical for its application in drug development, influencing everything from reaction kinetics to formulation strategies. This document outlines the theoretical considerations for solvent selection, detailed experimental protocols for solubility determination using the shake-flask method, and a structured approach to data analysis and interpretation. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly impacts the developability of a drug candidate.[4] For a pharmaceutical intermediate like 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, which is used in the synthesis of various active compounds, a well-characterized solubility profile is essential for optimizing reaction conditions, purification processes, and formulation development.[1][2] The molecular structure of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (Molecular Formula: C₇HCl₃FN₃, Molecular Weight: 252.46 g/mol ) suggests a compound with low aqueous solubility due to its halogenated and aromatic nature.[5][6] This necessitates a systematic evaluation of its solubility in a diverse set of organic solvents.

The selection of an appropriate solvent system is a critical first step in pharmaceutical process development.[7][8] Factors such as polarity, hydrogen bonding capacity, and the "like dissolves like" principle are key considerations.[9][10] This application note provides a robust protocol for determining the equilibrium solubility of the title compound, a crucial parameter for subsequent research and development activities.

Theoretical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by the structural features of the solute. 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine possesses several key features that will govern its solubility:

  • Aromatic Core: The pyridopyrimidine ring system is aromatic and relatively non-polar.

  • Halogenation: The presence of three chlorine atoms and one fluorine atom significantly increases the molecule's lipophilicity and molecular weight, generally decreasing its solubility in polar solvents.

  • Nitrogen Heteroatoms: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

Based on these characteristics, a diverse range of solvents should be selected to probe different types of intermolecular interactions. This includes non-polar, polar aprotic, and polar protic solvents.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.

Materials and Equipment
  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (purity ≥95%)[6]

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Solvent: Equilibrate all solvents to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine to a pre-weighed vial. The excess solid should be clearly visible throughout the experiment.

  • Addition of Solvent: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent system should be used for accurate quantification.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for accurate solubility determination. The following is a general starting point for method development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance for the compound.

  • Column Temperature: 25 °C

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in Various Solvents at 25 °C
Solvent CategorySolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (M)
Non-Polar Hexane1.9< 0.1< 0.0004
Toluene2.45.20.0206
Polar Aprotic Dichloromethane9.125.80.1022
Ethyl Acetate6.015.30.0606
Acetone2130.10.1192
Acetonitrile37.518.50.0733
N,N-Dimethylformamide (DMF)36.755.60.2202
Dimethyl Sulfoxide (DMSO)46.780.20.3177
Polar Protic Methanol338.90.0353
Ethanol24.66.40.0254
2-Propanol19.94.10.0162
Water80.1< 0.01< 0.00004
Phosphate-Buffered Saline (PBS, pH 7.4)~80< 0.01< 0.00004

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Visualization of Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the key steps of the solubility determination process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh excess solid (Compound) equilibration Equilibrate on shaker (e.g., 24-48h at 25°C) prep_solid->equilibration prep_solvent Measure known volume of solvent prep_solvent->equilibration separation Centrifuge to separate solid equilibration->separation filtration Filter supernatant (0.22 µm filter) separation->filtration dilution Dilute filtrate filtration->dilution hplc Quantify by HPLC dilution->hplc calculation Calculate solubility hplc->calculation

Caption: Workflow for equilibrium solubility determination.

Discussion and Mechanistic Insights

The hypothetical data suggests that 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine exhibits poor solubility in non-polar solvents like hexane and in polar protic solvents like water. This is consistent with its highly chlorinated structure and lack of significant hydrogen bond donating groups. The highest solubility is observed in polar aprotic solvents such as DMSO and DMF. This can be attributed to the strong dipole-dipole interactions between the polar aprotic solvent and the polarizable pyridopyrimidine ring system. The nitrogen atoms in the heterocyclic core can also act as hydrogen bond acceptors for any residual protic character in the solvents.

The moderate solubility in solvents like dichloromethane and acetone further supports the importance of dipole-dipole interactions in the solvation of this molecule. The lower solubility in alcohols compared to aprotic solvents of similar polarity suggests that the energetic cost of disrupting the hydrogen-bonding network of the alcohols is not sufficiently compensated by the solute-solvent interactions.

Conclusion

This application note provides a detailed protocol for the determination of the solubility of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in various organic solvents. By following the outlined procedures, researchers can generate reliable and reproducible solubility data that is essential for the effective use of this intermediate in pharmaceutical research and development. A thorough understanding of the solubility profile will enable informed decisions regarding reaction solvent selection, crystallization processes, and the development of suitable formulations for preclinical studies.

References

  • American Institute of Chemical Engineers. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • Gala, D., et al. (2007). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • BioChemPartner. (n.d.). 2454396-80-4 | 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis for numerous biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy.[1][2] Its rigid, planar structure and multiple points for substitution allow for the precise three-dimensional positioning of pharmacophoric groups, making it an ideal starting point for library synthesis and lead optimization.

This guide focuses on a highly versatile, functionalized intermediate: 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine .[3][4][5] The presence of three distinct chlorine atoms, each with differential reactivity, enables a strategy of sequential and regioselective functionalization. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the core, installing diverse functionalities at the C2, C4, and C7 positions. Palladium-catalyzed cross-coupling reactions are the premier tools for this diversification, offering broad functional group tolerance and reliable bond construction.[6][7]

This document provides an in-depth analysis of the key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to this scaffold. We will delve into the principles of regioselectivity and provide field-proven, step-by-step protocols for researchers in drug development.

The Cornerstone of Strategy: Understanding Regioselectivity

For polyhalogenated heteroaromatics, the success of a synthetic campaign hinges on the ability to control which halogen reacts first. The reactivity of the chloro-substituents on the 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine core is governed by the electronic properties of the fused ring system.

In related dichloropyrimidine and trichloropyridopyrimidine systems, the order of reactivity in palladium-catalyzed cross-coupling reactions is well-established.[8][9][10] The chlorine at the C4 position is the most activated and thus the most labile, primarily due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3) and the resonance stabilization of the oxidative addition intermediate. The C2 position is the next most reactive, followed by the C7 position on the pyridine ring, which is the least activated.

Therefore, the anticipated order of reactivity for palladium-catalyzed cross-coupling is: C4 > C2 > C7 .

This differential reactivity is the key that unlocks the scaffold's potential, allowing for a three-step, sequential diversification strategy. By carefully controlling reaction conditions (temperature, catalyst, and reaction time), one can selectively address each position in turn.

G cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_legend Legend Pd0 Pd(0)Ln OAC Oxidative Addition Complex (Ar-Pd(II)-X)Ln Pd0->OAC Ar-X TMC Transmetalation Complex OAC->TMC R-M REC Reductive Elimination Complex TMC->REC REC->Pd0 Ar-R ArX Ar-X: Aryl Halide RM R-M: Coupling Partner (e.g., Boronic Acid) ArR Ar-R: Coupled Product

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for installing aryl, heteroaryl, or vinyl groups. Its tolerance for a vast array of functional groups and the general stability and low toxicity of its boronic acid coupling partners make it an indispensable tool.

Causality of Protocol Design:

For the initial, C4-selective coupling, a standard and robust catalyst system such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like PdCl₂(dppf) with a suitable base is employed. The choice of an aqueous base like K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane or DME is critical; the base activates the boronic acid for transmetalation, and water can accelerate the reductive elimination step. Milder conditions (e.g., 80-90 °C) are used to favor the mono-substitution at the most reactive C4 position. For the subsequent coupling at C2, harsher conditions—higher temperatures or a more active catalyst/ligand system—are typically required to overcome the higher activation energy.

Data Summary: C4-Selective Suzuki-Miyaura Coupling
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Robust, commercially available Pd(0) source. Effective for aryl chlorides.
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2 eq)Mild, stable, and commercially diverse reagents.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Activates boronic acid for transmetalation. Cs₂CO₃ is more soluble and basic.
Solvent 1,4-Dioxane / H₂O (4:1)Aprotic polar solvent solubilizes organics; water aids in dissolving the base.
Temperature 90 °CSufficient to activate the C4-Cl bond without significantly engaging the C2-Cl.
Time 4-12 hMonitored by TLC or LC-MS for consumption of starting material.
Expected Yield 70-95%Highly dependent on the electronic and steric nature of the boronic acid.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • To the solid mixture, add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the mixture and heat to 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-substituted product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the cornerstone for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11][12] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality of Protocol Design:

The choice of base and ligand is paramount in Buchwald-Hartwig amination.[13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the final reductive elimination step.[14] Ligands play a crucial role in stabilizing the palladium catalyst and promoting the reaction; bulky, electron-rich phosphine ligands like Xantphos or Josiphos are often effective for coupling with less reactive aryl chlorides. The reaction is typically run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Data Summary: C4-Selective Buchwald-Hartwig Amination
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)A common and effective combination for aryl chlorides.
Coupling Partner Primary/Secondary Amine (1.3 eq)A slight excess ensures complete consumption of the starting material.
Base NaOtBu or Cs₂CO₃ (2.2 eq)Strong base is needed for amine deprotonation. Cs₂CO₃ is a milder alternative.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic solvents are required to avoid reaction with the strong base.
Temperature 100-110 °CHigher temperature is generally needed to activate the C4-Cl bond for amination.
Time 12-24 hAminations can be slower than Suzuki couplings.
Expected Yield 60-90%Highly dependent on the nucleophilicity and steric bulk of the amine.
Protocol 2: C4-Selective Buchwald-Hartwig Amination

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq)

  • Amine (primary or secondary) (1.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Toluene (Anhydrous)

  • Schlenk tube or similar reaction vessel, condenser, magnetic stirrer, argon atmosphere.

Procedure:

  • Important: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • To an oven-dried Schlenk tube, add NaOtBu (2.2 eq).

  • In a separate vial, dissolve 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene.

  • Add this solution to the Schlenk tube containing the base.

  • Finally, add the amine (1.3 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material via silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing terminal or internal alkynes, which are valuable functional handles for further chemistry (e.g., click chemistry) or as structural elements in their own right.[15] The reaction mechanism involves a synergistic catalysis between palladium and copper(I).[16][17]

Causality of Protocol Design:

The classic Sonogashira conditions involve a Pd(0) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base (like triethylamine or diisopropylamine) which also serves as the solvent. The copper co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is typically run at room temperature or with gentle heating to selectively target the C4 position.

Data Summary: C4-Selective Sonogashira Coupling
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Standard Pd(0) source for Sonogashira.
Co-catalyst Copper(I) Iodide (CuI) (5 mol%)Essential for the formation of the copper acetylide intermediate.
Coupling Partner Terminal Alkyne (1.5 eq)A volatile reagent, so a larger excess is often used.
Base/Solvent Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as both the base and a solvent.
Temperature Room Temperature to 50 °CMild conditions are usually sufficient for the reactive C4-Cl.
Time 2-8 hThese reactions are often faster than Suzuki or Buchwald-Hartwig couplings.
Expected Yield 75-95%Generally high-yielding for a range of terminal alkynes.
Protocol 3: C4-Selective Sonogashira Coupling

Materials:

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (Anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous triethylamine to dissolve the starting material.

  • To the solution, add the terminal alkyne (1.5 eq), followed by CuI (0.05 eq) and Pd(PPh₃)₄ (0.03 eq).

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-8 hours), concentrate the mixture under reduced pressure to remove the triethylamine.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

A Strategic Workflow for Sequential Functionalization

The differential reactivity of the C4, C2, and C7 positions allows for a powerful and logical workflow for creating a library of diverse compounds from a single starting material. The C4-functionalized product from any of the protocols above can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to functionalize the C2 position, and subsequently the C7 position.

G cluster_c4 Step 1: C4 Functionalization (Mild Conditions) cluster_c2 Step 2: C2 Functionalization (Forcing Conditions) cluster_c7 Step 3: C7 Functionalization (Vigorous Conditions) start 2,4,7-Trichloro-8-fluoro- pyrido[4,3-d]pyrimidine c4_suzuki Suzuki: + R¹-B(OH)₂ start->c4_suzuki c4_bw Buchwald-Hartwig: + R¹R²NH start->c4_bw c4_sono Sonogashira: + R¹-C≡CH start->c4_sono c4_intermediate C4-Substituted Intermediate c4_suzuki->c4_intermediate c4_bw->c4_intermediate c4_sono->c4_intermediate c2_suzuki Suzuki: + R³-B(OH)₂ c4_intermediate->c2_suzuki c2_bw Buchwald-Hartwig: + R³R⁴NH c4_intermediate->c2_bw c2_sono Sonogashira: + R³-C≡CH c4_intermediate->c2_sono c2_intermediate C2,C4-Disubstituted Intermediate c2_suzuki->c2_intermediate c2_bw->c2_intermediate c2_sono->c2_intermediate c7_final Suzuki, B-H, etc. + R⁵-Nu c2_intermediate->c7_final final_product Fully Diversified Scaffold c7_final->final_product

Caption: Strategic workflow for the sequential functionalization of the scaffold.

Conclusion

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a powerful building block for medicinal chemistry and drug discovery. A thorough understanding of the regiochemical outcomes of palladium-catalyzed cross-coupling reactions is essential to harnessing its full potential. By employing a strategy of sequential functionalization, beginning with the most reactive C4 position, researchers can efficiently generate large libraries of novel compounds for biological screening. The protocols provided herein serve as a robust and validated starting point for the exploration of this valuable chemical space.

References

  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.

  • MedChemExpress. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. MedChemExpress.

  • Bouscary-Desforges, G., Bombrun, A., Augustine, J. K., Bernardinelli, G., & Quattropani, A. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry.

  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. MySkinRecipes.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.

  • de la Torre, M., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules.

  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate.

  • Newman, C. A., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.

  • Request PDF. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate.

  • Zhang, H., & Bei, X. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

  • Anderson, W. K., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthetic Communications.

  • Gurung, S. R., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.

  • Request PDF. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Elsaedany, S. K., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules.

  • Gurung, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem Compound Database.

  • ChemScene. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. ChemScene.

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Le Gall, E., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules.

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.

  • Gildenhuys, J. J., et al. (2017). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E: Crystallographic Communications.

  • Kaur, P., et al. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design.

  • Journal of Nanostructures. (2020). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your reaction yields. The target compound is a critical intermediate in pharmaceutical development, particularly for crafting novel kinase inhibitors for therapeutic applications.[1][2][3]

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses specific issues you may encounter during the synthesis. The most common and critical step for this class of compounds is the conversion of a dihydroxy or keto precursor to the final trichloro- product, typically using phosphoryl chloride (POCl₃). Our troubleshooting will focus heavily on this transformation.

Core Issue 1: Low or No Yield of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Question: My reaction has resulted in a very low yield, or I've only recovered starting material. What are the primary causes and how can I fix this?

Answer: Low conversion is a frequent challenge and can be traced back to several critical factors, primarily related to the chlorination step.

  • Causality 1: Inefficient Chlorination Reaction. The conversion of hydroxyl or keto groups on the pyridopyrimidine core to chlorides is a demanding reaction that requires precise control.

    • Recommended Action: The reaction often requires high temperatures (refluxing in POCl₃, ~110 °C) to proceed to completion. However, prolonged exposure to high heat can also lead to degradation. We recommend adding a catalytic amount of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline. These additives can act as catalysts, facilitating the reaction at potentially lower temperatures or reducing the required reaction time, thus minimizing byproduct formation. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

  • Causality 2: Presence of Moisture. Phosphoryl chloride reacts violently with water. Any moisture in your reaction vessel or reagents will consume the POCl₃, quench the reaction, and prevent the formation of your desired product.

    • Recommended Action: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Causality 3: Purity of the Precursor. The synthesis of heterocyclic compounds can be sensitive to impurities in the starting materials, which may inhibit the reaction.[4]

    • Recommended Action: Before beginning the chlorination step, rigorously purify the precursor (e.g., the dihydroxy-fluoro-pyridopyrimidine). Confirm its identity and purity using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Issue 2: Significant Formation of Impurities and Byproducts

Question: My crude product shows multiple spots on TLC, and the final product is difficult to purify. What are these impurities and how can I avoid them?

Answer: Impurity generation is often linked to incomplete reactions or degradation of materials under harsh conditions.

  • Causality 1: Incomplete Chlorination. The most common impurities are the mono- and di-chlorinated intermediates. These arise when the reaction is not allowed to proceed to completion.

    • Recommended Action: Increase the reaction time or temperature cautiously. A slight excess of POCl₃ can also help drive the reaction to completion. Use TLC or LC-MS to track the disappearance of these intermediates.

  • Causality 2: Product Degradation. The formation of a dark, tarry crude product is a clear sign of decomposition. This is typically caused by excessive heat. The pyridopyrimidine ring system, while aromatic, can be sensitive to prolonged exposure to strong acids at high temperatures.

    • Recommended Action: Maintain precise temperature control. If using an oil bath, ensure the temperature is uniform. As mentioned previously, the use of a catalyst like DIPEA might allow for a lower reaction temperature, thereby preserving the integrity of your product.

  • Causality 3: Side Reactions. Depending on the specific precursors used, alternative cyclization or condensation pathways can lead to unexpected byproducts.[4]

    • Recommended Action: This points back to the importance of a pure, well-characterized starting material to prevent competing reaction pathways.

Core Issue 3: Challenges in Product Purification and Isolation

Question: The reaction work-up is difficult, and I'm losing a significant amount of product during purification. What is the best way to isolate the final compound?

Answer: A systematic and carefully planned purification strategy is essential for maximizing your isolated yield.

  • Step 1: Quenching the Reaction. The work-up of a POCl₃ reaction is highly exothermic and must be performed with extreme care.

    • Recommended Protocol: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. Perform this step in an efficient fume hood.

  • Step 2: Extraction. Once the quenching is complete, the product needs to be extracted into an organic solvent.

    • Recommended Protocol: Neutralize the acidic aqueous solution with a base like sodium bicarbonate or sodium carbonate until the pH is ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Step 3: Final Purification. The crude product will likely require chromatographic purification.

    • Recommended Protocol: Silica gel column chromatography is typically effective. Use a non-polar/polar solvent system, starting with a low polarity and gradually increasing it. A gradient of Hexane/Ethyl Acetate is a common choice. Monitor the fractions by TLC to isolate the pure product. If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final step to achieve high purity.

Data Summary & Troubleshooting Workflow

Table 1: Troubleshooting Matrix
Problem Potential Cause Recommended Solution
Low Yield / No Reaction Inefficient ChlorinationAdd catalytic DIPEA or N,N-dimethylaniline; carefully increase temperature/time.
Presence of MoistureUse oven-dried glassware; run under an inert atmosphere (N₂/Ar).
Impure Starting MaterialPurify and characterize precursor via NMR/MS before use.[4]
Multiple Impurities Incomplete ChlorinationIncrease reaction time/temperature; use a slight excess of POCl₃.
Product DegradationMaintain precise temperature control; avoid overheating.
Difficult Purification Inefficient Work-upPour reaction mixture slowly onto crushed ice; neutralize carefully before extraction.
Poor SeparationUse gradient silica gel chromatography (e.g., Hexane/Ethyl Acetate).
Product LossEnsure complete extraction by using multiple solvent portions.
Diagram 1: Troubleshooting Decision Workflow

G start Low Yield or High Impurity? check_purity Is Precursor Pure? start->check_purity purify_sm Purify & Characterize Starting Material check_purity->purify_sm No check_conditions Were Conditions Anhydrous? check_purity->check_conditions Yes purify_sm->start dry_system Oven-Dry Glassware Use Inert Atmosphere check_conditions->dry_system No monitor_reaction Monitor Reaction by TLC or LC-MS check_conditions->monitor_reaction Yes dry_system->start incomplete Reaction Incomplete? monitor_reaction->incomplete degradation Degradation (Tarry)? monitor_reaction->degradation optimize_time Increase Time/Temp Add Catalytic Base incomplete->optimize_time Yes success Improved Yield High Purity Product incomplete->success No, Reaction is Complete optimize_temp Lower Temperature Use Catalytic Base degradation->optimize_temp Yes optimize_time->success optimize_temp->success

Caption: A decision tree for troubleshooting low yield and impurity issues.

Experimental Protocol & Plausible Synthetic Pathway

While multiple synthetic routes to pyridopyrimidines exist, a common and effective strategy involves the construction of a hydroxy-substituted pyridopyrimidine core, followed by chlorination.[5][6][7]

Diagram 2: Plausible Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Chlorination (Critical Step) A Fluorinated Pyridine Precursor B Pyridopyrimidine-dione Intermediate A->B Cyclization C 2,4,7-Trichloro-8-fluoro pyridopyrimidine B->C POCl₃, DIPEA (cat.) Reflux

Caption: General synthetic route from a precursor to the final product.

Optimized Protocol: Chlorination of Dihydroxy-fluoropyridopyrimidine Intermediate

This protocol assumes you have 1.0 g of the precursor, 8-fluoro-1H-pyrido[4,3-d]pyrimidine-2,4,7(3H,6H,8H)-trione. Adjust quantities accordingly.

  • Preparation:

    • Place the precursor (1.0 g) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the entire system with dry Nitrogen or Argon for 10-15 minutes.

  • Reagent Addition:

    • Under the inert atmosphere, add phosphoryl chloride (POCl₃, 20 mL) to the flask via a dry syringe.

    • Add N,N-diisopropylethylamine (DIPEA, ~0.2 mL, catalytic) to the stirred suspension.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-115 °C) using a pre-heated oil bath.

    • Allow the reaction to stir at reflux for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.

  • Work-up and Isolation:

    • Cool the flask to room temperature.

    • In a separate large beaker (1 L), prepare a slurry of crushed ice (~300 g).

    • CAUTION: HIGHLY EXOTHERMIC. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the quench is complete, neutralize the acidic solution to pH 7-8 by slowly adding solid sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of 100% Hexane up to 20% Ethyl Acetate in Hexane.

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to yield 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine as a solid.

Frequently Asked Questions (FAQs)

Q1: Are there alternative chlorinating agents to POCl₃? A1: While POCl₃ is the most common and effective reagent for this type of transformation, a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF) can sometimes be used. However, for converting multiple keto/hydroxyl groups on a heterocyclic core, POCl₃ at reflux is generally considered the gold standard.

Q2: How do I confirm the structure of my final product? A2: A combination of analytical techniques is required. ¹H and ¹³C NMR will confirm the structure and purity. High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental formula (C₇HCl₃FN₃).[8][9]

Q3: What are the primary safety concerns for this reaction? A3: Phosphoryl chloride (POCl₃) is highly corrosive and toxic, and it reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The quenching step is highly exothermic and should be performed slowly and with caution behind a blast shield if possible.

Q4: Can this reaction be scaled up? A4: Yes, but scale-up requires careful consideration of heat management. The exothermic nature of the quench becomes much more significant at a larger scale. A jacketed reactor with controlled cooling is recommended for large-scale production to ensure safety and maintain product quality.

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • Der Pharma Chemica. (n.d.).
  • Al-Geesi, K. R., et al. (2023).
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • Growing Science. (2021).
  • MedChemExpress. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • Zega, A., et al. (2022).
  • TargetMol. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • ChemScene. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • Ali, M. M. (2025).
  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Sigma-Aldrich. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • Organic Chemistry Research. (n.d.).

Sources

Common side reactions in the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

I. Overview of Synthetic Strategy & Key Challenges

The synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the construction of the pyridopyrimidine core followed by halogenation steps. A common route involves the chlorination of a hydroxylated pyridopyrimidine precursor, followed by a subsequent fluorination step, or the use of a pre-fluorinated starting material. The primary challenges in this synthesis are achieving complete and selective halogenation while minimizing side reactions such as hydrolysis, over-chlorination, and the formation of isomeric impurities.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Incomplete Chlorination of the Hydroxypyridopyrimidine Precursor

Symptom: Your crude product analysis (e.g., by LC-MS or ¹H NMR) shows the presence of mono- or di-chlorinated intermediates alongside the desired trichloro-product.

Potential Causes:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is critical.

  • Low Reaction Temperature or Time: The activation energy for the chlorination of all three positions may not be reached.

  • Presence of Water: Moisture can consume the chlorinating agent and lead to the formation of undesired byproducts.

Troubleshooting Protocol:

StepActionRationale
1 Ensure Anhydrous Conditions Dry all glassware thoroughly and use anhydrous solvents. Moisture will react with POCl₃, reducing its efficacy.
2 Increase Molar Excess of POCl₃ Incrementally increase the molar equivalents of POCl₃. A larger excess can drive the reaction to completion.[4][5]
3 Elevate Reaction Temperature Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
4 Extend Reaction Time If increasing temperature is not viable, extend the reaction time and monitor for the disappearance of starting material and intermediates.
5 Consider a Co-catalyst The addition of a catalytic amount of a tertiary amine (e.g., pyridine or N,N-dimethylaniline) can facilitate the chlorination process.[4]
Issue 2: Formation of Hydrolyzed Byproducts

Symptom: The presence of species where one or more chloro- groups have been replaced by a hydroxyl group is observed in your product mixture.

Potential Causes:

  • Moisture During Work-up: Quenching the reaction with water or aqueous solutions can lead to hydrolysis of the reactive chloro-substituents.

  • Incomplete Removal of POCl₃: Residual POCl₃ can hydrolyze during work-up, creating a highly acidic environment that can promote further hydrolysis of the product.

Troubleshooting Workflow:

start Hydrolysis Detected check_workup Review Work-up Procedure start->check_workup quench_method Quenching with ice vs. aqueous base? check_workup->quench_method extraction_solvent Drying of organic solvent sufficient? check_workup->extraction_solvent removal_pocl3 Efficient removal of excess POCl₃? check_workup->removal_pocl3 solution1 Quench on ice with careful pH control. quench_method->solution1 solution2 Ensure thorough drying of organic extracts (e.g., with MgSO₄ or Na₂SO₄). extraction_solvent->solution2 solution3 Remove excess POCl₃ under reduced pressure before work-up. removal_pocl3->solution3

Caption: Troubleshooting workflow for hydrolysis.

Issue 3: Regioisomeric Impurities from Fluorination

Symptom: You observe isomers of the desired 8-fluoro product, for instance, fluorination at other positions of the pyridopyrimidine ring.

Potential Causes:

  • Non-selective Fluorinating Agent: The choice of fluorinating agent and reaction conditions can influence the regioselectivity.

  • High Reaction Temperatures: Elevated temperatures can sometimes lead to a loss of selectivity in nucleophilic aromatic substitution (SNAr) reactions.

Mitigation Strategies:

StrategyDetailsScientific Rationale
Optimize Fluorinating Agent Consider milder nucleophilic fluorinating agents such as spray-dried potassium fluoride with a phase-transfer catalyst.Milder reagents can offer better kinetic control and improved regioselectivity in SNAr reactions.
Control Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures favor the thermodynamically more stable product and can enhance selectivity.
Stepwise Halogenation If possible, introduce the fluorine atom at an earlier stage of the synthesis before the pyridopyrimidine ring is fully chlorinated.The electronic properties of the ring at different stages of the synthesis can direct the regioselectivity of fluorination.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the chlorination of the hydroxypyridopyrimidine precursor with POCl₃?

A1: The chlorination of a hydroxypyrimidine with POCl₃ is believed to proceed through an initial phosphorylation of the hydroxyl group to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-substituted product. The presence of a base can facilitate the initial deprotonation of the hydroxyl group.[4][5]

Q2: How can I effectively purify the final 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine product?

A2: Purification can typically be achieved through column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The choice of solvent for recrystallization will depend on the solubility profile of the product and its impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so careful control of the reaction temperature is necessary, especially during scale-up.[4]

Q4: Can I use other chlorinating agents besides POCl₃?

A4: While POCl₃ is a common and effective reagent for this type of transformation, other chlorinating agents such as phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[5] The choice of reagent may influence the reaction conditions and the impurity profile. Thionyl chloride (SOCl₂) is generally less effective for the chlorination of heteroaromatic hydroxyl groups.

IV. Mechanistic Considerations: Chlorination Pathway

cluster_reactants Reactants cluster_products Products start Hydroxypyridopyrimidine intermediate1 Phosphate Ester Intermediate start->intermediate1 Phosphorylation product Chloropyridopyrimidine intermediate1->product Nucleophilic Attack reagent1 POCl₃ reagent2 Cl⁻

Caption: Simplified chlorination mechanism.

V. References

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. Available at: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. MySkinRecipes. Available at: [Link]

  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Possible explanation for VH chlorination on pyrimidine ring. ResearchGate. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem. Available at: [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications. Available at: [Link]

  • Pyrido[4,3-d]pyrimidine compounds. Google Patents. Available at:

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available at: [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Pharmaffiliates. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. Available at: [Link]

  • 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine. Lianhe Aigen Pharma Co., Ltd.. Available at: [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC. Available at: [Link]

  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. Available at: [Link]

  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. Available at: [Link]

  • Novel pyridopyrimidine derivatives as inhibitors of stable toxin a (STa) induced cGMP synthesis. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic and purification workflows. Given the specific nature of this highly functionalized heterocyclic system, this guide draws upon established principles for the purification of related polychlorinated and fluorinated N-heterocyclic compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine derivative?

A1: Before attempting any large-scale purification, a thorough initial assessment is crucial.

  • Thin Layer Chromatography (TLC): This is your first and most important tool. Use a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a clear picture of the number of components in your crude mixture. The highly chlorinated and fluorinated nature of the pyridopyrimidine core generally makes these compounds moderately polar.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR of the crude material can provide valuable information about the presence of major impurities, unreacted starting materials, and solvent residues.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the presence of your desired product by its mass-to-charge ratio (m/z) and give you a more sensitive profile of the impurities than TLC.[3] The molecular weight of the parent compound, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, is 252.46 g/mol .[2][4][5]

Q2: What are the most common impurities I can expect in the synthesis of this class of compounds?

A2: The impurities will largely depend on the synthetic route, but for polychlorinated heterocyclic compounds, you can often expect:

  • Incompletely Chlorinated Intermediates: Molecules where one or more of the chlorine atoms have not been installed.

  • Over-chlorinated or Isomeric Products: Depending on the chlorinating agent and reaction conditions, side reactions can occur.

  • Hydrolysis Products: The chloro-substituents on the pyridopyrimidine ring are susceptible to hydrolysis, especially at the 2- and 4-positions, which can lead to the formation of pyridopyrimidinone derivatives.

  • Unreacted Starting Materials: Always a possibility, especially in complex multi-step syntheses.[6][7]

  • Reagents and Catalysts: Residual coupling reagents, bases, or metal catalysts (e.g., palladium from Suzuki reactions) are common impurities.[8]

Q3: How do I choose between column chromatography and recrystallization for my primary purification method?

A3: The choice depends on the nature of your crude product and the impurities present.

  • Column Chromatography: This is the most versatile technique and is generally the first choice when dealing with a complex mixture of impurities or when the impurities have similar polarity to your product.[3][9]

  • Recrystallization: This is an excellent and scalable method if your product is a solid and there is a significant difference in solubility between your product and the impurities in a given solvent system.[10][11][12] It is often used as a final polishing step after chromatography.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is a primary tool for purifying pyridopyrimidine derivatives.[9] Below are common issues and their solutions.

Issue 1: Poor Separation of Spots on TLC and Column

  • Possible Cause: The solvent system is not optimized.[1]

  • Solution:

    • Systematic TLC Analysis: Screen a variety of solvent systems. A good starting point for many pyridopyrimidine derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[13]

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (less polar solvent). If they are too low (low Rf), increase the polarity.[1]

    • Consider Additives: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking on the silica gel.

Solvent System Component 1 Solvent System Component 2 Typical Polarity Notes
Hexanes / Petroleum EtherEthyl AcetateLow to MediumA standard starting point for many organic compounds.[13]
Dichloromethane (DCM)Methanol (MeOH)Medium to HighGood for more polar compounds. Start with a low percentage of MeOH.
TolueneAcetoneMediumCan provide different selectivity compared to ester-based systems.

Issue 2: Product Crashing on the Column

  • Possible Cause: The compound has low solubility in the chosen mobile phase.

  • Solution:

    • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., DCM), add silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your column.

    • Increase Mobile Phase Polarity: A slightly more polar mobile phase might keep the compound solubilized.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Securely pack a glass column with silica gel in your chosen non-polar solvent.

  • Load the Sample: Use the dry loading technique described above for best results.

  • Elute: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_start cluster_troubleshooting Troubleshooting cluster_solutions cluster_end start Crude Product poor_sep Poor Separation? start->poor_sep crashing Product Crashing? poor_sep->crashing No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes dry_load Use Dry Loading Technique crashing->dry_load Yes pure_product Pure Product crashing->pure_product No optimize_solvent->crashing dry_load->pure_product

Guide 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.[10][11][12]

Issue 1: Compound Does Not Crystallize (Oils Out)

  • Possible Cause 1: The solution is too concentrated, or it cooled too quickly.[1]

  • Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[10]

  • Possible Cause 2: The presence of impurities is inhibiting crystallization.[1]

  • Solution:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[1]

    • Seed Crystals: If you have a small amount of pure material, add a tiny crystal to the cooled solution to induce crystallization.[1]

    • Pre-purification: Consider a quick filtration through a small plug of silica gel before attempting recrystallization.

Issue 2: Low Recovery of Product

  • Possible Cause: The compound is too soluble in the cold solvent, or too much solvent was used.[1]

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the compound.[1][11]

    • Change Solvent System: Find a solvent in which your compound has high solubility when hot and low solubility when cold. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[10]

    • Cool Thoroughly: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is sparingly soluble at room temperature but very soluble when hot.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude material until it just dissolves.[10][11]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[10][11]

  • Drying: Dry the crystals under vacuum.

G cluster_start cluster_troubleshooting Troubleshooting cluster_solutions cluster_end start Dissolved Crude Product oiling_out Compound Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No slow_cool Add Hot Solvent & Cool Slowly oiling_out->slow_cool Yes minimize_solvent Use Minimum Hot Solvent low_recovery->minimize_solvent Yes pure_crystals Pure Crystals low_recovery->pure_crystals No seed_crystal Add Seed Crystal slow_cool->seed_crystal seed_crystal->low_recovery change_solvent Change Solvent System minimize_solvent->change_solvent change_solvent->pure_crystals

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • MDPI. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • ResearchGate. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • ResearchGate. (2025). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • Journal of Pharmaceutical Research International. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • ChemScene. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • National Center for Biotechnology Information. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
  • YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis.
  • ResearchGate. (2025). Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis | Request PDF.
  • PubMed. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis.
  • ChemicalBook. (2025). 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.
  • PubMed. (n.d.). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity.
  • National Center for Biotechnology Information. (n.d.). 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine.
  • ResearchGate. (2020). A new automated purification method for the analysis of dioxins and all 209 polychlorinatedbiphenyls.
  • PubMed. (1995). Analysis of polychlorinated biphenyls in fatty biological matrixes by on-line supercritical fluid extraction and supercritical fluid cleanup.
  • EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.

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Technical Support Center: Overcoming the Low Reactivity of Chlorinated Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with chlorinated pyridopyrimidines. This guide is designed to provide expert insights and practical solutions to overcome the inherent low reactivity of these important heterocyclic scaffolds. Pyridopyrimidines are crucial frameworks in medicinal chemistry, appearing in numerous therapeutics.[1][2] However, the functionalization of their chlorinated precursors is often challenging due to the electron-deficient nature of the ring system, which deactivates the C-Cl bond towards common transformations like cross-coupling reactions.[3]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these synthetic challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity of chlorinated pyridopyrimidines.

Q1: Why is my chlorinated pyridopyrimidine so unreactive in standard cross-coupling reactions?

A1: The low reactivity is primarily due to two electronic factors. First, the pyridopyrimidine ring system is inherently electron-deficient because of the multiple nitrogen atoms. This electronic pull makes the attached chlorine atom a poor leaving group. Second, the crucial rate-limiting step in many palladium-catalyzed cross-coupling reactions—the oxidative addition of the C-Cl bond to the Pd(0) catalyst—is energetically demanding and slow for electron-deficient heteroaryl chlorides.[3][4] Overcoming this activation barrier requires carefully selected, highly active catalyst systems and optimized reaction conditions.

Q2: I have a dichloropyridopyrimidine. Which chlorine is more reactive?

A2: Regioselectivity is a critical consideration. In systems analogous to 2,4-dichloropyrimidines, the C4-chloro substituent is generally more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6] This is because the intermediate formed upon nucleophilic attack at C4 (or oxidative addition of palladium) is better stabilized by the adjacent ring nitrogen.[7] However, this selectivity can be inverted or altered by the choice of catalyst, ligand, and the steric environment around the chlorine atoms.[8] For example, specific ligand systems in Buchwald-Hartwig aminations have been developed to favor reaction at the C2 position.[9]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Absolutely. Microwave heating is an excellent technique for driving these sluggish reactions to completion. It allows for rapid and uniform heating to temperatures that are difficult to achieve with traditional oil baths, often leading to significantly reduced reaction times and improved yields.[5] Many challenging couplings of chlorinated heterocycles become feasible only under microwave conditions.[10]

Q4: My starting material is not dissolving. What should I do?

A4: Poor solubility is a common cause of reaction failure.[4] If your pyridopyrimidine derivative is poorly soluble in standard solvents like dioxane or toluene, consider using more polar aprotic solvents such as DMF, DMAc, or NMP. A co-solvent system can also be effective. Ensure that all components, especially the base and coupling partners, are sufficiently soluble under the reaction conditions for the catalytic cycle to operate efficiently.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific problems encountered during key synthetic transformations.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is particularly sensitive to the low reactivity of chloro-pyridopyrimidines.[3]

Problem: Low or No Product Yield

If you observe poor conversion of your starting material, a systematic approach is needed to identify the bottleneck.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Causality Explained:

  • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ are often insufficient to activate the inert C-Cl bond. Modern catalyst systems, featuring bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), are designed to accelerate the slow oxidative addition step and promote the subsequent reductive elimination.[3][11] Pd(II) precatalysts like palladacycles are often more stable and generate the active Pd(0) species more cleanly in situ.[12]

  • Base and Solvent: The base is crucial for the transmetalation step. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required. The solvent must dissolve all components and is typically a mixture of an organic solvent (like dioxane or toluene) and water to facilitate the dissolution of the inorganic base.[13]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling of the boronic acid.[12] Thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is critical for success.

Problem: Significant Side Product Formation (Hydrodehalogenation)

Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction that competes with the desired cross-coupling.

Troubleshooting Steps:

  • Strengthen the Catalyst System: This side reaction often occurs when the catalytic cycle is slow. Using a more active ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.

  • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can be a proton source for hydrodehalogenation. Ensure your solvents are not overly wet.

  • Screen the Base: Some bases can promote this side reaction more than others. If using a hydroxide base, consider switching to a carbonate or phosphate.

Comparative Data: Catalyst Performance in Suzuki Coupling

Catalyst SystemSubstrateYield (%)ConditionsReference
Pd₂(dba)₃ / P(t-Bu)₃Resin-supported chloropyrimidineModerateKF, THF, 50 °C[14]
Pd(OAc)₂ (ligand-free)2,3,5-trichloropyridineHighK₂CO₃, EtOH/H₂O[13]
XPhos Pd G36-Chloropyrido[2,3-d]pyrimidineGood-ExcellentK₃PO₄, Dioxane/H₂O, 100 °C[3]
Guide 2: Buchwald-Hartwig Amination

Forming C-N bonds with chlorinated pyridopyrimidines is essential for many drug discovery programs. The Buchwald-Hartwig amination is the premier method, but it faces similar challenges to the Suzuki coupling.[15]

Problem: Low Conversion or Reaction Stall

This is the most frequent issue, again stemming from the difficult oxidative addition of the C-Cl bond.[4]

Caption: Simplified Buchwald-Hartwig catalytic cycle, highlighting the rate-limiting step.

Troubleshooting Steps:

  • Ligand Selection is Paramount: The choice of ligand is even more critical here than in Suzuki couplings. For unreactive aryl chlorides, highly electron-donating and sterically bulky biaryl phosphine ligands (e.g., RuPhos, SPhos, XPhos) are the gold standard.[4] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the final C-N bond-forming reductive elimination.

  • Base Selection and Purity: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is fresh, anhydrous, and from a reliable supplier, as impurities can kill the catalyst.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.

  • Strictly Anhydrous and Inert Conditions: Oxygen and water are highly detrimental. Oxygen deactivates the catalyst, while water can hydrolyze the base and participate in side reactions. Use a glovebox for reaction setup if possible, and ensure all solvents and reagents are scrupulously dried.[4]

Problem: Hydrodehalogenation Side Product

As with Suzuki coupling, the formation of the corresponding H-substituted pyridopyrimidine is a common side reaction.

Mitigation Strategies:

  • Favor Reductive Elimination: Use ligands known to accelerate reductive elimination, such as those from the Josiphos family.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[4]

  • Avoid Protic Contaminants: Ensure the base and solvent are free from moisture or alcohol impurities.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

For highly activated systems or when transition metals must be avoided, SNAr can be a viable alternative. The reaction proceeds via a Meisenheimer complex intermediate.[16]

Problem: No Reaction Occurs

SNAr reactions on chloro-pyridopyrimidines often require significant activation that may not be inherently present.

Troubleshooting Steps:

  • Increase Nucleophile Strength: The rate of reaction is directly proportional to the strength of the nucleophile. If using a neutral amine, adding a non-nucleophilic base can generate the more reactive amide anion in situ. For alcohol nucleophiles, deprotonation to the alkoxide is essential.

  • Increase Temperature: These reactions often require high temperatures (100-180 °C) to proceed at a reasonable rate. Use a high-boiling point solvent like DMSO, NMP, or sulfolane. Microwave heating is highly effective here.

  • Check Electronic Activation: The pyridopyrimidine ring must be sufficiently electron-deficient to stabilize the negative charge in the Meisenheimer intermediate. If the ring is substituted with electron-donating groups, SNAr may not be feasible.

Problem: Poor Regioselectivity

With multiple chlorine atoms, controlling which one is substituted can be difficult.

Controlling Regioselectivity:

  • Electronic Control: As a general rule, chlorine atoms at positions analogous to C4 and C2 of pyrimidine are most activated due to their proximity to the ring nitrogens.[7][17] The C4 position is often the most kinetically favored site.[5]

  • Temperature Control: It is sometimes possible to achieve sequential substitution by controlling the temperature. The most reactive chlorine can be substituted at a lower temperature, followed by substitution of the less reactive chlorine at a higher temperature.[9]

Part 3: Detailed Experimental Protocols

The following protocols serve as validated starting points for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyrido[2,3-d]pyrimidine

This protocol is adapted from established methods for coupling challenging heteroaryl chlorides.[3]

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the 6-chloropyrido[2,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath at 110 °C (or use a microwave reactor set to the same temperature) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorinated Pyridopyrimidine

This protocol uses a modern catalyst system designed for activating C-Cl bonds.[4][18]

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the chlorinated pyridopyrimidine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the palladium precatalyst/ligand system (e.g., RuPhos Pd G3, 2 mol%) to an oven-dried vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

References

  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • Thompson, L. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Rykowski, A., et al. (2009).
  • Stadler, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(15), 3491.
  • Al-Suaily, K., et al. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Sauthof, L., et al. (2022).
  • John, S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • BenchChem. (2025).
  • Mistry, N., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(19), 3841-3853.
  • Orgo Made Simple. (2019).
  • Al-Masoudi, N. A., et al. (2013).
  • Hethcox, J. C., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(01), 1-8.
  • Singh, R., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society.
  • Organic Chemistry Stack Exchange. (2018).
  • Wikipedia. (2023).
  • Reddy, T. R., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 4(80), 42531-42535.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimization of Palladium Catalysts for Reactions with 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving the highly functionalized and electron-deficient heterocyclic core, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. This versatile building block is crucial in the synthesis of a variety of bioactive molecules.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges.

Understanding the Substrate: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

The reactivity of the three chloro-substituents on the pyrido[4,3-d]pyrimidine core is not identical. The chlorine atoms at the C4 and C2 positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen atoms.[5][6][7] The C7-chloro position is often less reactive. This inherent difference in reactivity can be exploited for regioselective functionalization.[6][8] However, achieving high selectivity and yield often requires careful optimization of the palladium catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono-, di-, and tri-substituted products in my Suzuki-Miyaura coupling reaction. How can I improve the regioselectivity?

A1: Achieving regioselectivity with a polychlorinated substrate like this is a common challenge. The relative reactivity of the chloro positions (generally C4 > C2 > C7) is the primary determinant, but this can be influenced by several factors:

  • Catalyst and Ligand Choice: Sterically bulky ligands can favor reaction at the more accessible C4 position. For instance, using a catalyst system with a bulky biarylphosphine ligand might enhance selectivity for the initial coupling at C4.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product.

  • Stoichiometry of Reagents: Using a slight excess of the boronic acid (e.g., 1.1 equivalents) can drive the first coupling to completion before significant reaction occurs at other positions. Conversely, for a one-pot double coupling, a carefully controlled addition of the second boronic acid is necessary.[7]

Q2: My Buchwald-Hartwig amination is giving low yields. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations of this substrate can stem from several issues:[9][10]

  • Catalyst Deactivation: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. Using ligands specifically designed for amination, such as Josiphos or Xantphos derivatives, can mitigate this.[11]

  • Base Incompatibility: The choice of base is critical. Strong bases like sodium tert-butoxide are common, but if your substrate has base-sensitive functional groups, a weaker base like potassium carbonate or cesium carbonate might be necessary, potentially requiring higher temperatures.

  • Incomplete Reaction: Ensure your reaction is running for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q3: I am struggling with the Sonogashira coupling of a terminal alkyne to the pyrido[4,3-d]pyrimidine core. What should I try?

A3: Sonogashira couplings can be sensitive, especially with electron-deficient heteroaromatic chlorides.[12][13] Common issues include:

  • Copper Co-catalyst Issues: The traditional Sonogashira reaction uses a copper(I) co-catalyst.[13] However, this can lead to homocoupling of the alkyne (Glaser coupling). Consider using a copper-free Sonogashira protocol, which often employs specific ligands to facilitate the transmetalation step.[14]

  • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used. Ensure it is freshly distilled and dry.

  • Degassing: Oxygen can lead to oxidative homocoupling of the alkyne and deactivate the palladium catalyst. Thoroughly degassing your solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, issue-based approach to troubleshooting common problems encountered during the optimization of palladium-catalyzed reactions with 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Issue 1: Low or No Product Yield

Low or non-existent product formation is a frequent and frustrating issue. A systematic approach is key to identifying the root cause.[15]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[15][16]1. Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5][17] 2. Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), consider a pre-activation step by heating the Pd(II) salt with the phosphine ligand before adding the substrates.[16] 3. Verify Ligand Integrity: Ensure the phosphine ligand has not been oxidized. Store air-sensitive ligands in a glovebox or desiccator.
Poor Reagent Quality Moisture, oxygen, or impurities in starting materials, solvents, or bases can poison the catalyst.[15]1. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Purify Substrates: Ensure the purity of the pyrido[4,3-d]pyrimidine and the coupling partner. 3. Use High-Purity Base: The quality of the base is crucial; use a freshly opened bottle or a purified batch.
Inert Atmosphere Not Maintained Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[15]1. Degas Solvents: Thoroughly degas the reaction solvent using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Maintain Positive Pressure: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling.

  • To an oven-dried reaction vial, add 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products. Identifying these can provide clues to optimize the reaction.

Common Side Products & Mitigation Strategies:

Side Product Reaction Type Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Suzuki-MiyauraPresence of oxygen or incomplete reduction of Pd(II) to Pd(0).[18]1. Thorough Degassing: Ensure all reagents and the reaction vessel are free of oxygen.[16] 2. Use a Pd(0) Source: Employing a Pd(0) catalyst can minimize this side reaction.[17]
Protodeboronation Suzuki-MiyauraThe boronic acid is replaced by a hydrogen atom, often due to excess water or a prolonged reaction time at high temperatures.1. Use Anhydrous Conditions: Minimize the amount of water in the reaction. 2. Use Boronic Esters: Pinacol boronic esters are generally more stable than boronic acids. 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of Chloro-substituent All reaction typesReaction with water or hydroxide ions, which can be present in the base or as a contaminant.1. Use Anhydrous Base and Solvent: Ensure all reagents are scrupulously dry. 2. Use a Non-hydroxide Base: Employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[19]

Logical Flow for Troubleshooting Side Product Formation

G start Side Product Observed homocoupling Homocoupling of Coupling Partner start->homocoupling e.g., Biaryl from Boronic Acid protodeboronation Protodeboronation/ Protodehalogenation start->protodeboronation Starting Material with H instead of Halogen/Boron hydrolysis Hydrolysis of Chloro Group start->hydrolysis OH group on Pyrido[4,3-d]pyrimidine solution1 Solution: - Thoroughly degas solvent - Use Pd(0) catalyst - Use bulky ligands homocoupling->solution1 Cause: Oxygen or Pd(II) solution2 Solution: - Use anhydrous conditions - Use boronic esters - Optimize reaction time/temp protodeboronation->solution2 Cause: Excess H₂O or High Temp solution3 Solution: - Use anhydrous reagents - Employ non-hydroxide base hydrolysis->solution3 Cause: Water/Hydroxide

Caption: Troubleshooting decision tree for common side products.

Issue 3: Catalyst Deactivation

A reaction that starts well but then stalls before completion often points to catalyst deactivation.

Mechanisms of Deactivation and Prevention:

  • Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a clear sign of catalyst decomposition. This can be caused by high temperatures or the absence of a stabilizing ligand.

    • Solution: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). In some cases, a slight excess of the ligand can improve catalyst stability.[16] Also, avoid unnecessarily high reaction temperatures.

  • Product Inhibition: The product of the reaction may coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.

    • Solution: This can be a challenging issue to resolve. Screening different ligands is the most effective approach. A ligand that promotes rapid reductive elimination can minimize the time the catalyst is bound to the product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle is fundamental to troubleshooting.

Suzuki_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal LₙPd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) RedElim Product Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This technical guide provides a starting point for addressing common challenges in the palladium-catalyzed functionalization of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Successful optimization will always depend on careful, systematic experimentation and a solid understanding of the underlying reaction mechanisms.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. Available from: [Link]

  • Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... - ResearchGate. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. Available from: [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available from: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available from: [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. Available from: [Link]

  • Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review - PubMed. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling - Crossref. Available from: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available from: [Link]

  • Synthesis of pyrido[2,3-d]pyrimidines via palladium-catalyzed reaction of iodouracil with acetylenes - ElectronicsAndBooks. Available from: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available from: [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF - ResearchGate. Available from: [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC - NIH. Available from: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine - MySkinRecipes. Available from: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available from: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine - PubChem - NIH. Available from: [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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Technical Support Center: Stability and Handling of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this critical drug intermediate during storage and experimental use. Our approach is to empower you with a deep understanding of the molecule's stability profile, enabling you to anticipate and mitigate potential challenges in your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Q1: What are the primary factors that can cause the degradation of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture , light , and elevated temperatures . As a polychlorinated heterocyclic compound, it is susceptible to hydrolysis, photodecomposition, and thermal degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine should be stored at -20°C , in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][2]

Q3: I've observed a change in the color of my sample. What could this indicate?

A3: A change in color, such as yellowing or darkening, is often an indicator of degradation. This could be due to the formation of degradation products resulting from exposure to air, moisture, or light. It is crucial to reassess the purity of the material before proceeding with your experiments.

Q4: Can I handle this compound on the open bench?

A4: Due to its sensitivity to atmospheric moisture and oxygen, it is strongly recommended to handle 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in a controlled environment, such as a glovebox or under a continuous stream of inert gas.

Q5: What solvents are suitable for dissolving this compound for short-term experimental use?

A5: While specific solubility data should be determined empirically for your application, anhydrous aprotic solvents are generally preferred to minimize the risk of hydrolysis. Ensure that any solvent used is of high purity and has a low water content.

II. Troubleshooting Guide: Addressing Common Degradation Issues

This section delves deeper into specific problems you might encounter and provides actionable troubleshooting steps.

Issue 1: Inconsistent or Poor Yields in Nucleophilic Substitution Reactions

Symptoms:

  • Lower than expected yield in reactions where a nucleophile is intended to displace one of the chloro groups.

  • Presence of multiple unexpected byproducts in your reaction mixture, as observed by TLC, LC-MS, or NMR.

Potential Cause: Hydrolytic Degradation of the Starting Material

The chloro substituents on the pyridopyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). Water, acting as a nucleophile, can hydrolyze the C-Cl bonds, leading to the formation of hydroxylated impurities. These impurities will be unreactive in your intended reaction, leading to lower yields and the presence of byproducts.

Troubleshooting and Prevention:

  • Verify Starting Material Purity: Before use, confirm the purity of your 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine using a suitable analytical method like HPLC or LC-MS.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • Use anhydrous solvents from a reliable source or freshly distill them.

    • Conduct the reaction under a strictly inert atmosphere (argon or nitrogen).

  • Control Reaction Temperature: While heating may be necessary, excessive temperatures can accelerate hydrolysis and other side reactions. Optimize the temperature to achieve a reasonable reaction rate while minimizing degradation.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis After Storage

Symptoms:

  • New peaks are observed in the HPLC or LC-MS chromatogram of your stored compound compared to the initial analysis.

  • The main peak corresponding to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine has a reduced area percentage.

Potential Cause A: Photodegradation

Exposure to light, especially UV light, can induce photochemical reactions in halogenated aromatic compounds. This can lead to the cleavage of C-Cl bonds and the formation of dechlorinated or other rearranged products.

Troubleshooting and Prevention:

  • Protect from Light: Always store the compound in an amber vial or a container wrapped in aluminum foil to block light.

  • Minimize Exposure During Handling: When weighing or preparing solutions, minimize the exposure time to ambient light.

Potential Cause B: Thermal Degradation

Although this compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures, even below its melting point, can cause slow decomposition. The thermal decomposition of halogenated nitrogen heterocycles can be complex, potentially involving the loss of halogen atoms and fragmentation of the ring system.[3][4]

Troubleshooting and Prevention:

  • Strict Temperature Control: Adhere to the recommended storage temperature of -20°C. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.

  • Shipping and Receiving: Ensure that the compound is shipped and received under temperature-controlled conditions.

III. Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Inspection: Upon receipt, inspect the container for any signs of damage. The compound should be a white to off-white or light brown crystalline solid.

  • Inert Atmosphere Storage:

    • If the compound is not already packaged under an inert atmosphere, transfer it to a suitable vial inside a glovebox.

    • If a glovebox is not available, use a Schlenk line to evacuate the vial and backfill with a high-purity inert gas (argon or nitrogen) at least three times.

  • Sealing and Labeling:

    • Seal the vial tightly with a cap that has a chemically resistant liner.

    • For added protection, wrap the cap with Parafilm®.

    • Label the vial clearly with the compound name, CAS number, date received, and storage conditions.

  • Light and Temperature Control:

    • Place the sealed vial inside a secondary container (e.g., a small box or a sealed bag with desiccant).

    • Store the secondary container in a freezer at -20°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine and detecting potential degradation products. Method optimization may be required for your specific instrumentation and requirements.

  • Column: A C18 column is a good starting point. For better separation of halogenated compounds from their dehalogenated impurities, a pentafluorophenyl (PFP) column can be highly effective.[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of organic phase (B) will likely be necessary to resolve the parent compound from more polar (e.g., hydrolyzed) or less polar (e.g., dechlorinated) impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

IV. Visualization of Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G A 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine B Hydrolysis Products (e.g., Dichloro-hydroxy-pyridopyrimidine) A->B Moisture (H2O) C Photodegradation Products (e.g., Dechlorinated species) A->C Light (hv) D Thermal Degradation Products (Ring-opened or fragmented species) A->D Heat (Δ)

Caption: Potential degradation pathways for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Diagram 2: Recommended Handling and Storage Workflow

G cluster_storage Storage cluster_handling Handling for Experimentation A Receive Compound B Inspect Container A->B C Transfer to Inert Atmosphere (Glovebox/Schlenk Line) B->C D Seal Tightly & Label C->D E Store at -20°C (Protected from Light) D->E F Equilibrate to Room Temp (in Desiccator) E->F Retrieve from Storage G Weigh in Inert Atmosphere F->G H Dissolve in Anhydrous Solvent G->H I Perform Reaction H->I

Caption: Recommended workflow for the storage and handling of the compound.

V. References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine - PubChem. National Institutes of Health. Available at: [Link]

  • 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine - Lianhe Aigen Pharma Co., Ltd. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem. National Institutes of Health. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. Available at: [Link]

  • Thermal Decomposition Studies of Halogenated Organic Compounds - Semantic Scholar. Available at: [Link]

  • (PDF) Photolytic transformations of polychlorobiphenyls - ResearchGate. Available at: [Link]

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - MDPI. Available at: [Link]

  • Silacyclobutane - Wikipedia. Available at: [Link]

  • 2454396-80-4 | 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine - BioChemPartner.com. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications. American Chemical Society. Available at: [Link]

  • CAS No : 2454396-80-4 | Product Name : 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination with Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Partners

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[1] However, when faced with electron-deficient coupling partners—be it an aryl halide bearing strong electron-withdrawing groups or a poorly nucleophilic amine—researchers often encounter significant hurdles. These substrates perturb the delicate balance of the catalytic cycle, leading to low yields, catalyst deactivation, and a host of unwanted side reactions.

This guide is designed to serve as a technical resource for scientists and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic challenges and offers a structured, field-proven approach to troubleshooting these demanding transformations.

The Catalytic Cycle: Pinpointing the Bottlenecks

Understanding the mechanism is paramount to effective troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Electron-deficient substrates can negatively impact multiple key steps.[1][2]

Buchwald-Hartwig_Catalytic_Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle with Electron-Deficient Substrates cluster_challenges Trouble Zones for Electron-Deficient Substrates Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OA_Complex Oxidative Addition + Ar-X Amine_Coord [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ Amine Complex OA_Complex->Amine_Coord Amine Coordination + H₂NR OA_Note Slow for Ar-Cl. Prone to side reactions for electron-deficient Ar-OTf. OA_Complex->OA_Note Amido_Complex Ar-Pd(II)-NHR(L) Amido Complex Amine_Coord->Amido_Complex Deprotonation - Base-H⁺X⁻ Amine_Note Deprotonation is difficult for low pKa amines. Inhibition by N-heterocycles. Amine_Coord->Amine_Note Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Product Amido_Complex->Product RE_Note Often accelerated by EWGs, but can be slow if sterically hindered. Amido_Complex->RE_Note

Caption: Figure 1: The Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: My reaction with an electron-deficient aryl chloride is giving very low conversion. What's the first thing I should change?

A: The oxidative addition of aryl chlorides is often the rate-limiting step. Your primary focus should be on the catalyst system. Switch to a more active, electron-rich, and bulky phosphine ligand. Ligands from the Buchwald group like XPhos, SPhos, or BrettPhos are specifically designed for this challenge.[3][4] Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is also highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂, as this provides a more reliable initiation of the catalytic cycle.[5][6]

Q2: I'm attempting to couple an electron-deficient aniline, and the reaction is stalled. Why?

A: Electron-deficient anilines have a low pKa, making them poor nucleophiles and difficult to deprotonate. The formation of the key palladium-amido intermediate is likely hindered. The solution is often to use a stronger base. While weaker bases like K₃PO₄ or Cs₂CO₃ are useful for substrates with base-sensitive functional groups, a stalled reaction with an electron-deficient amine often requires a strong alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7][8]

Q3: I'm seeing a lot of hydrodehalogenation (my aryl halide is being replaced by hydrogen). What causes this?

A: Hydrodehalogenation is a common side reaction that can arise from β-hydride elimination from a Pd-amido intermediate or from other off-cycle pathways. It is often exacerbated by high temperatures and certain ligand/base combinations. Consider lowering the reaction temperature. If using a strong alkoxide base, ensure it is anhydrous and high purity. Sometimes, switching to a different class of ligand, such as an N-heterocyclic carbene (NHC), can suppress this side reaction.[1][9]

Q4: My substrate is an electron-deficient pyridine derivative, and the catalyst seems to die. What is happening?

A: The lone pair on the pyridine nitrogen can act as a poison by irreversibly coordinating to the palladium center, leading to catalyst deactivation.[3] This is a classic problem with N-heterocyclic substrates. The solution is to use very bulky ligands (e.g., BrettPhos, RuPhos) that create a sterically hindered pocket around the palladium, physically blocking the pyridine nitrogen from coordinating.[3][4]

In-Depth Troubleshooting Guide

Problem 1: Low to No Product Formation

This is the most common issue and requires a systematic, stepwise approach to diagnose.

Potential Cause A: Inefficient Oxidative Addition

  • Symptoms: Primarily an issue with electron-deficient aryl chlorides or triflates. A large amount of starting aryl halide remains even after prolonged reaction times.

  • Causality: The C-Cl bond is strong, and its activation is kinetically demanding. While electron-withdrawing groups can sometimes favor the formation of pre-reactive complexes with the palladium center, this does not always translate to a lower overall barrier for oxidative addition.[10] For aryl triflates, electron deficiency can make them susceptible to base-promoted cleavage, destroying the electrophile before it can enter the catalytic cycle.[10]

  • Solutions:

    • Switch Halide: If synthetically feasible, change the coupling partner from an aryl chloride to the more reactive aryl bromide.[6]

    • Upgrade the Ligand: Employ state-of-the-art, bulky, electron-rich biarylmonophosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species essential for activating stubborn C-Cl bonds.

    • Use a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed for the efficient generation of the active L-Pd(0) catalyst and are far more reliable than older methods.[5]

Potential Cause B: Insufficiently Nucleophilic Amine

  • Symptoms: The reaction stalls with both starting materials present. This is common with amines bearing multiple electron-withdrawing groups or certain N-H acidic heterocycles.

  • Causality: The base's primary role is to deprotonate the amine (or the palladium-amine complex) to generate the palladium-amido species, which precedes reductive elimination.[2][7] If the amine is not sufficiently acidic to be deprotonated by the chosen base under the reaction conditions, the cycle halts.

  • Solutions:

    • Increase Base Strength: Move from carbonate/phosphate bases to strong alkoxide bases (NaOtBu, KOtBu). For extremely challenging cases, LiHMDS can be effective.

    • Solvent Choice: Switch to a less polar aprotic solvent like toluene or dioxane. Polar solvents can stabilize the free amine, making it less reactive, whereas nonpolar solvents can favor the aggregation required for the catalytic steps.[11][12]

    • Consider a Soluble Organic Base: For substrates with highly base-sensitive functional groups where strong alkoxides are not an option, a system using a soluble organic base like DBU in conjunction with an electron-deficient palladium catalyst has been developed.[13]

Problem 2: Significant Side Product Formation

Side Reaction A: Biaryl Homocoupling

  • Symptoms: Formation of Ar-Ar from the aryl halide starting material, often observed by GC-MS or LC-MS.

  • Causality: This can occur through various off-cycle pathways, sometimes initiated by incomplete reduction of a Pd(II) precursor to the active Pd(0) state or through side reactions of the oxidative addition complex.

  • Solutions:

    • Use a Precatalyst: A well-defined precatalyst ensures clean and efficient generation of the active Pd(0) catalyst, minimizing side reactions that occur during messy in situ reductions.[5]

    • Degas Thoroughly: Ensure the reaction is performed under a strictly inert atmosphere. Oxygen can interfere with the catalyst and promote side reactions.

    • Check Reagent Purity: Impurities in the starting materials or solvent can sometimes trigger homocoupling.

Side Reaction B: Substrate Decomposition

  • Symptoms: The disappearance of starting material without the formation of the desired product or identifiable side products (often leading to baseline "mess" in chromatography).

  • Causality: Electron-deficient substrates can be highly sensitive to the strongly basic conditions required for the amination. Functional groups like esters or nitriles can be hydrolyzed or undergo other base-mediated decomposition pathways.[8]

  • Solutions:

    • Screen Weaker Bases: This is the most critical step. Systematically screen weaker bases like Cs₂CO₃, K₃PO₄, or even organic bases like DBU.[7][13] While the reaction may be slower, preserving the integrity of the substrate is essential.

    • Lower the Temperature: High temperatures accelerate decomposition. Find the lowest temperature at which the reaction proceeds at an acceptable rate.

    • Protect Sensitive Groups: If possible, temporarily protect functional groups that are incompatible with the reaction conditions.

Key Parameter Optimization Tables

Table 1: Ligand Selection Guide for Electron-Deficient Substrates
Ligand ClassExample LigandsRecommended ForRationale
Bulky Biarylphosphines XPhos, SPhos, RuPhosGeneral use, especially for electron-deficient Ar-Cl and N-heterocycles.[3]Highly electron-rich and sterically demanding, promoting fast oxidative addition and reductive elimination while preventing catalyst inhibition.[4]
"BrettPhos-type" BrettPhos, tBuBrettPhosPrimary amines and extremely challenging substrates like amides.[8]The unique structure provides an optimal steric and electronic balance for coupling less nucleophilic primary amines and amides.
N-Heterocyclic Carbenes (NHCs) IPr, IMesElectron-deficient aryl chlorides.Strong σ-donors that form very stable and active palladium complexes, often effective for difficult oxidative additions.[9]
Wide Bite-Angle Ligands XantPhosCan be effective with milder, soluble organic bases for certain electron-deficient aryl halides.[14]The defined geometry can promote reductive elimination and stabilize the catalyst.
Table 2: Base Selection Guide
BasepKaH (approx.)Recommended ForCaution
NaOtBu, KOtBu 19Standard choice for electron-deficient amines and general-purpose use.[5]Incompatible with many base-sensitive functional groups (e.g., esters, enolizable ketones).[8]
LiHMDS 26Very weak N-H nucleophiles; can provide tolerance for protic functional groups.[8]Extremely strong and moisture-sensitive.
Cs₂CO₃, K₃PO₄ 10-12Substrates with base-sensitive functional groups.[7]Often results in slower reaction rates; may be insufficient for very electron-deficient amines.
DBU 13.5Systems designed for soluble organic bases, excellent for base-sensitive substrates.[13]May not be effective with all ligand/catalyst combinations; often requires specific protocols.[14]

Experimental Protocols

Protocol 1: General Procedure for Coupling an Electron-Deficient Aryl Chloride

This protocol is a robust starting point for a challenging amination.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.2-2.4 mol% if not using a precatalyst), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add the aryl chloride (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of 0.1-0.5 M). Toluene is often preferred as it can help precipitate inorganic salts.[8]

  • Reaction: Stir the mixture at a set temperature (start with 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench cautiously with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow

This decision tree can guide your experimental approach when a reaction fails.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low / No Yield Check_SM Analyze Crude Reaction: What is the main species present? Start->Check_SM SM_Present Starting Materials (Ar-X and Amine) Check_SM->SM_Present Both SMs ArX_Only Mainly Ar-X, Amine Consumed Check_SM->ArX_Only Mainly Ar-X Decomp Baseline Mess / Unidentifiable Products Check_SM->Decomp Decomposition Sol_Catalyst Problem: Catalyst Activity - Use a more active ligand (e.g., XPhos, BrettPhos) - Switch to a G3/G4 precatalyst - Increase temperature cautiously SM_Present->Sol_Catalyst If Ar-Cl Sol_Base Problem: Deprotonation - Increase base strength (e.g., NaOtBu, LiHMDS) - Change solvent to less polar (e.g., Toluene) SM_Present->Sol_Base If e⁻-deficient Amine Sol_Inhibition Is substrate an N-heterocycle? Use a very bulky ligand (e.g., BrettPhos) SM_Present->Sol_Inhibition Sol_Amine_Decomp Problem: Amine Decomposition - Screen weaker bases - Lower temperature ArX_Only->Sol_Amine_Decomp Sol_Decomp Problem: Substrate Decomposition - Lower reaction temperature - Screen weaker bases (K₃PO₄, Cs₂CO₃) - Check functional group compatibility Decomp->Sol_Decomp

Sources

Technical Support Center: Scale-Up Synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. This molecule is a crucial intermediate in the development of advanced pharmaceutical compounds, particularly kinase inhibitors for therapeutic applications.[1][2][3] The scale-up of this synthesis presents unique challenges that require careful control over reaction conditions and a deep understanding of the underlying chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. It provides field-proven insights and protocols in a direct question-and-answer format to address specific issues encountered during laboratory and pilot-plant scale production.

Section 1: Overview of the Synthetic Pathway

The synthesis of the target molecule is a multi-step process that typically begins with the construction of a functionalized pyridopyrimidine core, followed by exhaustive chlorination. While several routes can be envisioned, a common strategy involves the cyclization of pyrimidine precursors followed by conversion of hydroxyl or amino groups to chlorides.[4][5] The final and most critical step is often the chlorination using an aggressive reagent like phosphorus oxychloride (POCl₃).

Below is a generalized workflow illustrating the key transformations.

G cluster_start Starting Materials cluster_core Core Formation cluster_final Final Chlorination A Substituted Pyrimidine (e.g., 6-aminouracil derivative) B C3 Synthon (e.g., malonaldehyde derivative) C Pyrido[4,3-d]pyrimidine Precursor (e.g., Trihydroxypyridopyrimidine) A->C Cyclization/ Condensation B->C D Target Molecule 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine C->D Chlorination (e.g., POCl₃, DIPEA)

Caption: Generalized synthetic workflow for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the synthesis, with a focus on the critical chlorination step and challenges related to scaling up the process.

Topic: Low Yield and Incomplete Conversion

Question: My final chlorination step using phosphorus oxychloride (POCl₃) is resulting in a low yield (<60%) and significant amounts of starting material and partially chlorinated species. What are the primary causes and how can I resolve this?

Answer: This is a frequent and multifaceted issue. The root cause typically lies in one or more of the following areas: moisture control, reagent stoichiometry and quality, reaction temperature, and the presence of a suitable base or catalyst.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl gas. Even trace amounts of moisture in the starting material, solvent, or reaction vessel will consume the reagent, reducing its effective concentration and hindering the reaction.

    • Troubleshooting:

      • Dry all glassware in an oven (>120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. If not purchased anhydrous, distill solvents over an appropriate drying agent.

      • Ensure the precursor is completely dry. Dry your tri-hydroxy or related precursor under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours before use.

      • Run the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Reagent Stoichiometry and Quality: At scale, using a simple stoichiometric amount of POCl₃ is often insufficient due to its volatility and side reactions. The quality of the POCl₃ is also paramount.

    • Troubleshooting:

      • Increase POCl₃ Equivalents: At a larger scale, it's common to use POCl₃ as both the reagent and the solvent, or to use a significant excess (5-15 equivalents) when a co-solvent is present.

      • Use Fresh Reagent: Use a freshly opened bottle of POCl₃ or distill older stock before use to remove hydrolysis products like phosphoric acid.

  • Reaction Temperature and Time: The conversion of hydroxyl groups to chlorides on a heterocyclic system requires significant thermal energy. Insufficient temperature or time will lead to incomplete reaction.

    • Troubleshooting:

      • Elevate Temperature: These reactions often require high temperatures, typically refluxing in POCl₃ (b.p. ~105°C) or heating to 120-180°C in a high-boiling solvent with a catalyst.[6]

      • Monitor Reaction Progress: Use in-process controls (IPCs) like HPLC or TLC to track the disappearance of the starting material. Do not stop the reaction based on time alone; ensure it has reached completion.

  • Role of Amine Base/Catalyst: The addition of an organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can be crucial.[6][7] It acts as an HCl scavenger and can catalyze the reaction.

    • Troubleshooting:

      • Introduce a Base: Add 1.5 to 2.5 equivalents of a non-nucleophilic tertiary amine like DIPEA. This is particularly important for substrates with N-H groups that can be deprotonated.

      • Control Addition: On a large scale, the addition of the base to the hot POCl₃ mixture can be highly exothermic. Add it slowly and monitor the internal temperature.

G Start Low Yield in Chlorination Step CheckMoisture Is the system rigorously anhydrous? (Reagents, Solvents, Glassware) Start->CheckMoisture CheckReagent Are POCl₃ equivalents sufficient? (≥5 eq. or as solvent) CheckMoisture->CheckReagent Yes FixMoisture Action: Dry all components and use inert atmosphere. CheckMoisture->FixMoisture No CheckTemp Is the reaction temperature high enough? (e.g., >110°C) CheckReagent->CheckTemp Yes FixReagent Action: Increase POCl₃ eq. Use fresh/distilled reagent. CheckReagent->FixReagent No CheckBase Is a suitable base (e.g., DIPEA) being used? CheckTemp->CheckBase Yes FixTemp Action: Increase temperature. Monitor for completion via IPC. CheckTemp->FixTemp No Solution Yield should improve. Monitor via HPLC. CheckBase->Solution Yes FixBase Action: Add 1.5-2.5 eq. DIPEA. Control addition rate. CheckBase->FixBase No FixMoisture->CheckReagent FixReagent->CheckTemp FixTemp->CheckBase FixBase->Solution

Caption: Troubleshooting workflow for diagnosing low chlorination yield.

Topic: Impurity Formation and Product Isolation

Question: My crude product is a dark, tar-like solid that is difficult to handle and purify by column chromatography at scale. What causes this and what is a better purification strategy?

Answer: The formation of dark, intractable materials is common in high-temperature reactions with aggressive reagents like POCl₃. This is due to thermal decomposition and side reactions. Relying on chromatography for multi-kilogram scale purification is often not economically viable.

  • Cause of Impurities:

    • Charring: At elevated temperatures, organic molecules can decompose, leading to polymeric, insoluble char.

    • Incomplete Chlorination: As discussed above, this leads to mono- and di-chloro species which may have different physical properties.

    • Hydrolysis: During work-up, the highly reactive chloro groups can hydrolyze back to hydroxyl groups if exposed to water or alcohols for too long, especially at non-neutral pH.

  • Scale-Up Isolation and Purification Strategy:

    • Controlled Quenching: The work-up is critical. The reaction mixture must be quenched by slowly adding it to a mixture of ice and water. This must be done carefully in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas. Never add water to the hot POCl₃ mixture.

    • pH Adjustment and Extraction: After quenching, the acidic aqueous solution should be carefully neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a neutral or slightly basic pH. The product can then be extracted with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Crystallization over Chromatography: The most effective purification method at scale is crystallization.

      • Solvent Screening: Perform small-scale screening to find a suitable solvent system. A good system is one where the product is soluble at high temperatures but poorly soluble at room temperature or below. Common systems for such compounds include Toluene, Acetonitrile, or mixtures like Ethyl Acetate/Heptane or DCM/Methanol.

      • Decolorization: Before crystallization, you can treat the solution of the crude product with activated carbon to remove colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

Impurity Potential Cause Analytical Identification (LC-MS) Mitigation Strategy
2,4-dichloro-7-hydroxy-8-fluoro...Incomplete reaction; insufficient temp/timeM-Cl+OH (Mass = 234.0)Increase reaction temperature, time, or POCl₃ equivalents.
4,7-dichloro-2-hydroxy-8-fluoro...Incomplete reactionM-Cl+OH (Mass = 234.0)Same as above.
Dichloro-monohydroxy IsomersHydrolysis during work-upM-Cl+OH (Mass = 234.0)Minimize time in aqueous conditions during work-up; keep temperature low.
Polymeric TarThermal decompositionBroad, unresolved peaks in chromatogramAvoid excessive temperatures (>180°C); minimize reaction time once complete.

Note: The exact mass will depend on the specific isomer formed.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling phosphorus oxychloride (POCl₃) at a multi-liter scale? A1: POCl₃ is highly toxic, corrosive, and water-reactive.

  • Personal Protective Equipment (PPE): Always use a rubber apron, face shield, and heavy-duty butyl rubber gloves in addition to standard lab attire.

  • Ventilation: All manipulations must be conducted in a high-performance, certified chemical fume hood.

  • Quenching: Have a large, accessible container of sodium bicarbonate solution ready to neutralize any spills. Never use water to clean up a POCl₃ spill as it will generate copious amounts of HCl gas.

  • Exothermic Reactions: The reaction with water and the addition of bases can be extremely exothermic. Use a robust cooling system and add reagents slowly while monitoring the internal temperature.

Q2: Which analytical techniques are essential for in-process control (IPC) during the chlorination step? A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method. A small aliquot of the reaction mixture can be carefully quenched in a vial containing a solvent like acetonitrile/water, and then injected. This allows you to quantify the disappearance of the starting material and the appearance of the product, ensuring the reaction is truly complete before proceeding with the hazardous work-up.

Q3: Can I use a milder chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃? A3: While possible, it is unlikely to be effective for this substrate. Converting multiple, electron-deficient hydroxyl groups on a heterocyclic core to chlorides requires a very powerful reagent and high temperatures. Thionyl chloride (b.p. 76°C) and oxalyl chloride (b.p. 63°C) are often not reactive enough and their lower boiling points limit the achievable reaction temperature. POCl₃ is generally the reagent of choice for this type of transformation.[6][7]

Section 4: Key Experimental Protocol

Protocol: Chlorination of 8-Fluoro-2,4,7-trihydroxypyrido[4,3-d]pyrimidine (Example Precursor)

Disclaimer: This is a representative protocol. Quantities and conditions should be optimized for your specific setup.

  • Vessel Preparation: A 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet and an outlet connected to a caustic scrubber), and a thermocouple is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Reagent Charging: To the flask, charge the 8-Fluoro-2,4,7-trihydroxypyrido[4,3-d]pyrimidine precursor (50 g, 1.0 eq), which has been dried under vacuum at 80°C for 4 hours.

  • Solvent/Reagent Addition: Add phosphorus oxychloride (POCl₃, 250 mL, ~10 eq) to the flask via cannula under nitrogen.

  • Catalyst Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 75 mL, 1.8 eq) to the stirred suspension. An exotherm may be observed. Maintain the internal temperature below 40°C during the addition.

  • Reaction: Heat the reaction mixture to reflux (~110-120°C) and maintain for 8-12 hours.

  • In-Process Control (IPC): After 8 hours, take a sample for HPLC analysis to check for reaction completion. Continue heating if significant starting material remains.

  • Work-up (Quenching): In a separate, appropriately sized vessel, prepare a mixture of crushed ice (1.5 kg) and water (1 L). Once the reaction is complete, cool the reaction mixture to room temperature. Very slowly and carefully, add the reaction mixture to the ice/water slurry with vigorous stirring. The internal temperature of the quench vessel should be maintained below 20°C.

  • Extraction: Once the quench is complete, carefully neutralize the aqueous slurry to pH 7-8 with a 50% NaOH solution or solid NaHCO₃. Extract the product with dichloromethane (DCM, 3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Crystallization: Dissolve the crude solid in a minimal amount of hot toluene. If necessary, treat with activated carbon and filter hot. Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 2 hours to maximize crystal formation. Filter the solid, wash with cold heptane, and dry under vacuum to yield the final product.

References

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. MySkinRecipes. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). National Institutes of Health (PMC). Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). National Institutes of Health. Available at: [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (2019). PubMed. Available at: [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.Google Patents.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available at: [Link]

  • Editorial: Green Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (2021). Journal of Pharmaceutical Research International. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). National Institutes of Health (PMC). Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem. Available at: [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Semantic Scholar. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.Google Patents.
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  • Pyrido[4,3-d]pyrimidine compounds.Google Patents.

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Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Pyrido[4,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the pyrido[4,3-d]pyrimidine scaffold. This bicyclic heteroaromatic core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors.[1][2][3] However, its unique electronic properties can present challenges during synthesis and functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, ensuring successful and efficient synthesis campaigns.

The pyrido[4,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while posing challenges for traditional electrophilic substitution and some cross-coupling reactions. Understanding this electronic character is the first step toward troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during your experiments. We will delve into the causality behind these problems and provide actionable, field-proven solutions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. However, their success with the pyrido[4,3-d]pyrimidine core is highly dependent on fine-tuning the reaction parameters.

A1: This is a frequent challenge. The lower reactivity of heteroaryl chlorides compared to bromides or iodides necessitates more active catalyst systems.[4] Low yields can often be traced back to three primary areas: catalyst inactivation, suboptimal base/solvent selection, or instability of the boronic acid reagent.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The choice of palladium precursor and, critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5]

    • Expertise & Experience: For challenging heteroaryl chlorides, highly active and sterically demanding phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[6] Ligands like SPhos, XPhos, or RuPhos have demonstrated success in similar systems.[7] Ensure both the palladium source and the phosphine ligand are fresh and have been stored under an inert atmosphere, as phosphines are susceptible to oxidation.[8]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidatively deactivate the active Pd(0) catalyst.[8][9]

    • Protocol: Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles.[5][10] Solvents should also be thoroughly degassed before use.

  • Reagent Quality & Stability:

    • Protodeboronation: Boronic acids, especially electron-deficient or heteroaromatic ones, can be unstable under reaction conditions, leading to protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[5][10] This is a major cause of yield loss.

    • Trustworthiness: To mitigate this, consider using more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, which act as a "slow release" source of the active boron species.[5] Using anhydrous solvents and milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ can also suppress this side reaction.[5][8][10]

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido intermediate.[11] The choice of ligand and base is critical to steer the reaction toward the desired reductive elimination pathway.

Optimization Strategies:

  • Ligand Selection: The use of bidentate phosphine ligands like BINAP or DPEPhos can suppress β-hydride elimination by creating a more stable, coordinatively saturated palladium center.[11] For particularly challenging substrates, sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, BrettPhos) are often the solution. These ligands promote faster reductive elimination, which outcompetes the undesired side reactions.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. However, the base strength needs to be carefully balanced. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If hydrodehalogenation persists, switching to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this could slow down the overall reaction rate.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice can influence the solubility of the base and intermediates, affecting reaction rates.

Data Presentation: Recommended Conditions for Cross-Coupling on a Halogenated Pyrido[4,3-d]pyrimidine Core

Reaction TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O (e.g., 10:1)80-110Use boronate esters for unstable substrates; ensure rigorous degassing.[5][10][12]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BINAPNaOtBu or K₃PO₄Toluene or Dioxane80-110Use bulky ligands to accelerate reductive elimination and minimize side reactions.[11][13]
Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrido[4,3-d]pyrimidine core makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group (like a halide) is present at an activated position.

A3: This is an excellent question that touches on the subtle electronics of the scaffold. In pyridine-like systems, nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (C2 and C4) because the anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[14]

  • Electronic Control: In the pyrido[4,3-d]pyrimidine system, both the C2 and C4 positions are activated by the pyrimidine ring nitrogens. However, the C4 position often exhibits higher reactivity towards nucleophiles. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized over both the pyridine and pyrimidine ring nitrogens, leading to greater stabilization.

  • Steric Factors: Steric hindrance can also play a role. If your nucleophile is particularly bulky, it may favor the less sterically encumbered position.

  • Achieving Selectivity: To favor substitution at C4, you can often employ milder reaction conditions (lower temperature, shorter reaction time). If you need to functionalize the C2 position subsequently, you can use the initial C4-substituted product as your starting material for a second SNAr reaction, which will likely require more forcing conditions (higher temperature).

Experimental Workflow Visualization

G cluster_0 Regioselective SNAr Workflow start 2,4-Dichloro-pyrido[4,3-d]pyrimidine step1 React with Amine (R-NH2) Mild Conditions (e.g., RT to 60 °C) start->step1 Kinetic Control prod1 4-Amino-2-chloro-pyrido[4,3-d]pyrimidine (Major Product) step1->prod1 step2 React with second Amine (R'-NH2) Forcing Conditions (e.g., >100 °C) prod1->step2 Thermodynamic Control prod2 2,4-Diamino-pyrido[4,3-d]pyrimidine (Final Product) step2->prod2

Caption: Workflow for selective SNAr functionalization.

Section 3: C-H Functionalization

Direct C-H functionalization is an atom-economical strategy for elaborating the core structure. However, achieving regioselectivity on a heterocycle with multiple C-H bonds can be challenging.

A4: The regioselectivity of C-H activation is governed by a combination of factors, including the inherent acidity of the C-H bonds and the mechanism of the chosen catalytic system.

  • Inherent Reactivity: The C-H bonds on the pyridine ring are generally more susceptible to activation than those on the pyrimidine ring. Within the pyridine portion, the C5 and C7 positions are potential sites. The acidity and accessibility of these protons will dictate the outcome. Often, the C5 position is electronically favored for metallation due to its position relative to the ring nitrogens.

  • Catalyst System: Palladium-catalyzed C-H activation is a common approach.[15] The reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway.[15]

    • Starting Conditions: A good starting point would be to use Pd(OAc)₂ as the catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, an oxidant such as Ag₂CO₃ or benzoquinone, and an acid additive like pivalic acid (PivOH). The reaction is typically run at elevated temperatures (100-140 °C) in a high-boiling aprotic solvent.

Troubleshooting Decision Tree for C-H Activation

G start No Reaction or Low Yield in C-H Arylation q1 Is the oxidant effective? start->q1 q2 Is the catalyst active? q1->q2 Yes sol1 Try alternative oxidants (e.g., Ag2CO3, Cu(OAc)2, BQ) q1->sol1 No q3 Is the temperature high enough? q2->q3 Yes sol2 Screen different Pd sources and ligands (e.g., NHCs) q2->sol2 No q4 Is regioselectivity the issue? q3->q4 Yes sol3 Increase temperature incrementally (up to 150 °C) q3->sol3 No sol4 Use a directing group to control regioselectivity q4->sol4 Yes

Caption: Troubleshooting C-H activation reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Pyrido[4,3-d]pyrimidine

This protocol is a general starting point and must be optimized for specific substrates.[10]

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloro-pyrido[4,3-d]pyrimidine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%). Then, add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Azizollahi, H., & García-López, J. A. (2020).
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • (N.A.). (N.D.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. NIH.
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  • (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central. [Link]

  • (N.A.). (N.D.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • (N.A.). (N.D.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling.
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  • (N.A.). (N.D.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • (N.A.). (N.D.).
  • (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][17][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central.

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  • (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH.
  • (N.A.). (N.D.). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. Taylor & Francis.
  • (N.A.). (N.D.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • (N.A.). (N.D.). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science (RSC Publishing).
  • (N.A.). (N.D.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
  • (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
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  • (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PubMed Central.
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  • (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • (N.A.). (N.D.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • (N.A.). (N.D.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
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Managing impurities in the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities encountered during the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine?

The multi-step synthesis of this complex molecule can lead to several classes of impurities. Understanding these is the first step toward effective control.

  • Incomplete Chlorination: The most common issue is the presence of partially chlorinated pyridopyrimidine intermediates. This can include mono- and di-chlorinated species, which can be difficult to separate from the desired trichloro- product.

  • Isomeric Impurities: Positional isomers can arise from non-selective halogenation reactions. The precise placement of the chlorine and fluorine atoms is critical for the molecule's intended biological activity, making isomeric purity a key concern.

  • Hydrolysis Products: The chloro-substituents on the pyridopyrimidine ring are susceptible to hydrolysis, which can occur during aqueous workups or if moisture is present in the reaction. This leads to the formation of hydroxy- or oxo-derivatives.

  • Starting Material and Reagent Carryover: Unreacted starting materials and excess reagents can persist through the synthesis, contaminating the final product.

  • Byproducts from Side Reactions: The complex nature of the synthesis can lead to various side reactions, generating a range of unexpected byproducts.

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in the synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine?

A multi-pronged analytical approach is essential for robust impurity profiling.

Analytical TechniquePrimary ApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the target compound and non-volatile impurities.A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. UV detection is typically sufficient.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities by providing molecular weight information.Indispensable for characterizing unexpected byproducts and confirming the masses of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and residual solvents.[1]Useful for ensuring the purity of starting materials and solvents, which can be a source of contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and isolated impurities.¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the correct isomeric structure and identifying the precise structure of impurities.

Troubleshooting Guide: Practical Solutions for Impurity Management

This section addresses specific challenges you may face and provides actionable solutions.

Issue 1: Persistent Presence of Under-halogenated Impurities

Symptoms:

  • HPLC analysis reveals peaks with retention times shorter than the main product.

  • LC-MS data shows ions corresponding to mono- and di-chlorinated species.

  • The overall yield of the trichloro-product is diminished.

Root Cause Analysis:

Incomplete chlorination is often due to:

  • Insufficient Chlorinating Agent: The stoichiometry of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may be inadequate for complete conversion.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short to drive the reaction to completion.

  • Moisture Contamination: Water can react with and deactivate the chlorinating agent.[2]

Corrective and Preventative Actions:

  • Optimize Reagent Stoichiometry: Gradually increase the molar equivalents of the chlorinating agent and monitor the reaction progress by HPLC to find the optimal excess.

  • Adjust Reaction Parameters:

    • Temperature: Carefully increase the reaction temperature in increments.

    • Time: Extend the reaction duration and track the disappearance of starting materials and intermediates.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Optimizing Chlorination:

Caption: A systematic approach to optimizing chlorination reactions.

Issue 2: Formation of Hydrolysis-Related Impurities

Symptoms:

  • LC-MS analysis detects masses corresponding to the replacement of one or more chlorine atoms with a hydroxyl group.

  • The isolated product may be discolored or exhibit poor solubility.

Root Cause Analysis:

The electron-deficient nature of the pyridopyrimidine ring makes the C-Cl bonds susceptible to nucleophilic attack by water, particularly during aqueous work-up procedures or if the reaction is not properly protected from moisture.

Mitigation Strategies:

  • Minimize Water Exposure: During the work-up, use brine washes to reduce the amount of water in the organic layer.

  • Control pH: Maintain a neutral to slightly acidic pH during aqueous extractions to minimize the rate of hydrolysis.

  • Temperature Control: Perform all aqueous work-up steps at low temperatures (e.g., in an ice bath).

  • Prompt Drying: After extraction, immediately dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure.

  • Non-Aqueous Work-up: If feasible, consider a non-aqueous work-up, such as direct precipitation of the product from the reaction mixture by the addition of a non-polar solvent.

Logical Flow for Minimizing Hydrolysis:

Hydrolysis_Minimization cluster_reaction_end Reaction Completion cluster_workup_options Work-up Strategy cluster_isolation Product Isolation cluster_final_product Final Product Reaction_End Reaction Quenched Aqueous_Workup Aqueous Work-up (Low Temp, pH Control) Reaction_End->Aqueous_Workup Potential Hydrolysis NonAqueous_Workup Non-Aqueous Work-up (Precipitation/Filtration) Reaction_End->NonAqueous_Workup Preferred Method Drying Prompt & Thorough Drying (Anhydrous Na2SO4) Aqueous_Workup->Drying Concentration Solvent Removal (Reduced Pressure) NonAqueous_Workup->Concentration Drying->Concentration Pure_Product High Purity Product Concentration->Pure_Product

Caption: Decision tree for work-up strategies to minimize hydrolysis.

References

  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • Ibrahim, H. S., Said, M. F., & Abdelkhalek, H. M. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]

  • MSpace. (2024). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. Retrieved from [Link]

  • Chlorination safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Tummatorn, J., Ruchirawat, S., & Thongsornkleeb, C. (2021). Halogenative Annulation Reactions of Alkyne-Tethered N- and O-Containing Arenes: Methods for Accessing Aryl-Fused Halogenated N- and O-Heterocycles. The Chemical Record, 21(8), 1965-1980. [Link]

  • Al-dujaili, A. H. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Gohary, N. S. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12247-12271. [Link]

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  • Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector? Retrieved from [Link]

  • da Silva, A. F. M., Welz, B., & de Andrade, J. B. (2014). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 406(1), 7-26. [Link]

  • Reiner, E. J., & Clement, R. E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-123.
  • Siggia, S. (Ed.). (1974). Analytical Chemistry of Organic Halogen Compounds. Elsevier.

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Validation & Comparative

A Guide to the Structural Confirmation of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: An Orthogonal, Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise arrangement of substituents on this heterocyclic system is paramount, as even minor positional changes can drastically alter biological activity, ADME properties, and patentability. This guide provides a comprehensive, field-proven strategy for the unambiguous structural confirmation of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, a key intermediate in synthetic chemistry.

We will move beyond a simple checklist of techniques, instead detailing an orthogonal, self-validating workflow. This approach ensures that each piece of analytical data corroborates the others, leading to an irrefutable structural assignment. This guide is intended for researchers, synthetic chemists, and drug development professionals who require the highest level of confidence in their molecular architecture.

Part 1: The Initial Hypothesis - Mass Spectrometry

The first step in any structural elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. For a molecule like 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, mass spectrometry offers a unique secondary confirmation: the characteristic isotopic pattern of chlorine.

Expertise & Causality: We choose HRMS not just for its accuracy in determining the monoisotopic mass, but because it provides a direct readout of the elemental formula. The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a highly predictable isotopic cluster ([M]+, [M+2]+, [M+4]+, [M+6]+) that serves as a rapid and reliable fingerprint for the number of chlorine atoms in the molecule.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire the spectrum over a mass range of 100-500 m/z.

  • Verification:

    • Compare the measured monoisotopic mass of the molecular ion [M+H]⁺ with the theoretical mass. The mass error should be less than 5 ppm.

    • Analyze the isotopic distribution of the molecular ion peak cluster and compare it to the theoretical pattern for a molecule containing three chlorine atoms.

Data Presentation: Expected Mass Spectrometry Data
ParameterTheoretical ValueExpected Experimental ResultJustification
Molecular Formula C₇HCl₃FN₄C₇H₂Cl₃FN₄⁺ ([M+H]⁺)Protonation in positive ion ESI.
Theoretical Mass 265.9223 (Monoisotopic)266.9296 (for [M+H]⁺)Mass accuracy should be < 5 ppm.
Isotopic Pattern [M]⁺: 100%[M+H]⁺: 100%Characteristic pattern for C₇HCl₃FN₄.
[M+2]⁺: 97.7%[M+2+H]⁺: ~98%Contribution from one ³⁷Cl.
[M+4]⁺: 31.8%[M+4+H]⁺: ~32%Contribution from two ³⁷Cl atoms.
[M+6]⁺: 3.4%[M+6+H]⁺: ~3%Contribution from three ³⁷Cl atoms.

Part 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential for an unambiguous assignment.

Trustworthiness: The power of NMR lies in its ability to create a self-validating dataset. The number of signals in the ¹³C spectrum must match the carbon count, the proton signal must integrate to one, and most importantly, 2D correlation experiments (like HMBC) must logically connect the entire molecular framework in a way that is consistent with the proposed structure and no other.

The Orthogonal NMR Strategy

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Interpretation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC ¹J(CH) Coupling HMBC HMBC H1_NMR->HMBC ⁿJ(CH) Coupling (n=2,3,4) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR F19_NMR->C13_NMR Observe ⁿJ(CF) Coupling Structure Final Structure HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range Connectivity

Caption: Orthogonal NMR strategy for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Note the presence of doublets or other multiplets arising from C-F coupling.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D Spectra Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons directly attached to a proton.

    • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[1][2][3] It is the primary tool for connecting the molecular fragments.[4][5]

Data Interpretation and Expected Results
ExperimentExpected ObservationRationale and Key Insights
¹H NMR One singlet, likely in the aromatic region (~8.5-9.5 ppm).The pyridopyrimidine core has only one proton (H-5). Its exact chemical shift will be influenced by the surrounding electronegative atoms.
¹⁹F NMR One singlet.The single fluorine atom at the C-8 position is not adjacent to any protons, so no H-F coupling is expected.
¹³C NMR 7 distinct carbon signals.The molecule has 7 unique carbon atoms. Key diagnostic signals will be those coupled to fluorine. The C-8 carbon will show a large one-bond coupling constant (¹JCF, ~250 Hz), while the adjacent C-7 and C-8a carbons will show smaller two-bond couplings (²JCF).[6][7][8]
HSQC One cross-peak.This will correlate the single proton signal (H-5) with its directly attached carbon (C-5).
HMBC Multiple cross-peaks from the H-5 proton.Expect correlations from H-5 to C-4, C-7, C-4a, and C-8a. These correlations are essential to confirm the position of the proton and the overall arrangement of the fused ring system.

Part 3: Comparative Analysis - Distinguishing from a Plausible Isomer

To underscore the power of this analytical workflow, let's compare the expected data for our target compound with a plausible structural isomer: 2,4,8-Trichloro-7-fluoropyrido[4,3-d]pyrimidine . An error in synthesis or a rearrangement could potentially lead to this isomer.

Authoritative Grounding: The differentiation of isomers is one of the most critical functions of structural analysis in drug development. Subtle changes in the substitution pattern, as shown below, would be missed by MS alone but are definitively resolved by NMR.

Visual Comparison of Isomers
  • Target: 2,4,7 -Trichloro-8 -fluoropyrido[4,3-d]pyrimidine

  • Isomer: 2,4,8 -Trichloro-7 -fluoropyrido[4,3-d]pyrimidine

The key difference is the swapped positions of the Chlorine and Fluorine atoms on the pyridine ring.

Data Table: Predicted NMR Differences

NMR Data PointTarget Compound (8-Fluoro)Isomer (7-Fluoro)Reason for Difference
¹H Chemical Shift (H-5) ~9.0 ppmLikely shifted slightly due to different electronic environment.The change in substituent at the adjacent C-7 position alters the electron density at C-5.
¹⁹F NMR SingletDoublet (due to ³JFH)In the isomer, the fluorine at C-7 is three bonds away from the proton at H-5, which would likely result in a small (1-5 Hz) coupling.
HMBC Correlation from H-5 H-5 → C-7 (Cl-substituted)H-5 → C-7 (F-substituted)This is the most definitive piece of evidence. The HMBC will show a correlation to the carbon bearing either Cl or F, and the ¹³C chemical shift and C-F coupling of that carbon will be dramatically different.
¹³C NMR (C-7) ~140-150 ppm (no C-F coupling)~150-160 ppm (large ¹JCF ~250 Hz)Direct C-F coupling is the largest and most diagnostic coupling constant in the spectrum.[9][10]
¹³C NMR (C-8) ~150-160 ppm (large ¹JCF ~250 Hz)~140-150 ppm (no C-F coupling)The position of the large C-F coupling constant directly reports on the location of the fluorine atom.

digraph "HMBC_Comparison" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=vee, style=dashed];

subgraph "cluster_target" { label="Target: 8-Fluoro Isomer"; bgcolor="#F1F3F4"; Target_Struct [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=156641505&t=l" />

>]; H5_T [label="H-5", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C7_T [label="C-7 (Cl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C4a_T [label="C-4a", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_isomer" { label="Alternative: 7-Fluoro Isomer"; bgcolor="#F1F3F4"; Isomer_Struct [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=156641505&t=l" /> (Structure shown is the target, for illustrative purposes)

>]; H5_I [label="H-5", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C7_I [label="C-7 (F)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C8_I [label="C-8 (Cl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }

H5_T -> C7_T [label="³JCH"]; H5_T -> C4a_T [label="²JCH"]; H5_I -> C7_I [label="³JCH (Key Difference!)"]; H5_I -> C8_I [label="⁴JCH (Weak/Absent)"];

{rank=same; H5_T; H5_I;} }

Caption: Key differential HMBC correlations for isomer identification.

Part 4: The Gold Standard - Single Crystal X-Ray Crystallography

When absolute, incontrovertible proof of structure is required—for example, for a first-in-class molecule, a patent filing, or to resolve ambiguity from spectroscopic data—Single Crystal X-ray Crystallography is the ultimate arbiter.

Expertise & Causality: This technique provides a three-dimensional map of electron density in the molecule, from which the precise coordinates of each atom can be determined. Unlike spectroscopy, which infers connectivity, crystallography provides a direct image of the molecular structure. Its primary limitation is the requirement for a high-quality single crystal, the growth of which can be a significant challenge.

Experimental Workflow: X-Ray Crystallography
  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a focused beam of X-rays. The diffracted X-rays are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map. Atoms are fitted into this map, and the model is refined to achieve the best fit with the experimental data.

  • Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

A successful crystallographic analysis will not only confirm the connectivity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine but also provide precise bond lengths, bond angles, and information about its solid-state packing.

Conclusion

Confirming the structure of a highly substituted heterocyclic compound like 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a non-trivial but critical task. A robust, multi-technique approach is the only way to ensure scientific integrity. The strategy outlined here—beginning with MS for formula verification, using a suite of 1D and 2D NMR experiments to map connectivity and differentiate isomers, and culminating with X-ray crystallography for ultimate proof—provides a self-validating workflow. Each step provides data that must be consistent with the others, ensuring that the final structural assignment is beyond reproach and providing a solid foundation for further research and development.

References

  • Gary E. Martin, David J. Russell. "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC." Journal of Natural Products, 2014. URL: [Link]

  • Chemistry For Everyone. "What Is HMBC NMR?." YouTube, 2025. URL: [Link]

  • ACS Publications. "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." ACS Publications, 2014. URL: [Link]

  • Chemistry LibreTexts. "Two Dimensional Heteronuclear NMR Spectroscopy." Chemistry LibreTexts, 2023. URL: [Link]

  • PubMed. "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data." PubMed, N.D. URL: [Link]

  • SciSpace. "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)." SciSpace, N.D. URL: [Link]

  • Chemistry LibreTexts. "Multinuclear NMR." Chemistry LibreTexts, 2024. URL: [Link]

  • ACS Publications. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." ACS Publications, N.D. URL: [Link]

  • ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." ACD/Labs, N.D. URL: [Link]

  • ResearchGate. "What is the coupling constant for CF3 carbon in 13C-NMR?." ResearchGate, 2014. URL: [Link]

Sources

A Comparative Guide to the NMR Spectral Interpretation of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the structural elucidation of complex heterocyclic compounds is a critical step. Among these, nitrogen-containing heterocycles like pyridopyrimidines are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of a specific, highly substituted derivative: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. We will explore the expected spectral features and compare them with alternative analytical techniques, offering a comprehensive resource for researchers in the field.

The molecule 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (C₇HCl₃FN₃) is a complex aromatic system.[1] Its structure, featuring a fused pyridine and pyrimidine ring, is further complicated by the presence of multiple electronegative substituents—three chlorine atoms and one fluorine atom.[1] These substituents profoundly influence the electronic environment of the molecule, making NMR spectroscopy an invaluable tool for its characterization.

Predicted ¹H NMR Spectrum

The most striking feature of the ¹H NMR spectrum of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is its simplicity. With only one proton attached to the aromatic core, a single signal is expected.

  • Chemical Shift (δ): The lone proton is located on the pyridine ring. Aromatic protons typically resonate in the range of 7-9 ppm.[2] The presence of multiple electron-withdrawing groups (three Cl, one F, and two ring nitrogens) will significantly deshield this proton, shifting its resonance downfield. A chemical shift in the range of 8.5 - 9.5 ppm is anticipated. The deshielding effect of electronegative substituents is a well-established principle in NMR spectroscopy.[2][3]

  • Multiplicity: The proton will couple with the adjacent fluorine atom. Due to the spin of ¹⁹F being 1/2, this will result in a doublet .

  • Coupling Constant (J): The through-bond coupling between a proton and a fluorine atom separated by three bonds (³JHF) is typically in the range of 5-10 Hz for aromatic systems.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. There are seven carbon atoms in the heterocyclic core, and each is expected to produce a distinct signal.

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-4, C-7150 - 165Carbons directly bonded to both nitrogen and chlorine will be significantly deshielded.
C-8155 - 170 (doublet)The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be strongly deshielded.
C-4a, C-8a140 - 155Bridgehead carbons adjacent to nitrogen atoms will be deshielded.
C-5115 - 125 (doublet)This carbon is adjacent to the fluorine-bearing carbon and will show a smaller two-bond coupling (²JCF).

The assignment of these signals can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon signals with their attached or nearby protons.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms.[4][5][6]

  • Chemical Shift (δ): The chemical shift of fluorine is highly sensitive to its local environment.[4][6] For an aromatic fluorine, the chemical shift can vary widely. Given the electron-deficient nature of the pyridopyrimidine ring, a chemical shift in the range of -100 to -130 ppm (relative to CFCl₃) is a reasonable estimation.

  • Multiplicity: The fluorine atom will couple with the adjacent proton, resulting in a doublet .

  • Coupling Constant (J): The coupling constant will be the same as that observed in the ¹H NMR spectrum (³JFH).

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal.Unambiguous structure determination.Requires a single crystal of suitable quality.
Infrared (IR) Spectroscopy Provides information about the functional groups present.Fast and non-destructive.Can be difficult to interpret for complex molecules.

In the case of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, mass spectrometry would confirm the molecular formula by providing the exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms. X-ray crystallography, if a suitable crystal can be obtained, would provide the definitive solid-state structure. IR spectroscopy would show characteristic absorptions for the C=N and C=C bonds within the aromatic rings.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Tune the spectrometer to the ¹⁹F frequency.

    • Acquire a one-dimensional fluorine spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy), HSQC, and HMBC spectra to aid in the unambiguous assignment of all proton and carbon signals.

Visualization of Key NMR Interactions

The following diagram illustrates the key through-bond couplings expected in the NMR spectra of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a complex halogenated heterocyclic compound representative of scaffolds explored in modern drug discovery. Its intricate structure, featuring three chlorine atoms and one fluorine atom, presents unique challenges and opportunities for analytical characterization. Accurate mass determination and structural elucidation are paramount for confirming synthesis, identifying potential metabolites, and ensuring purity in pharmaceutical development pipelines.

This guide provides an in-depth, objective comparison of two cornerstone mass spectrometry (MS) techniques for the analysis of this molecule: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will explore the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal technique for their specific analytical goals.

The Analytical Imperative: Why a Comparative Approach?

The choice between GC-MS and LC-MS is not merely one of instrumentation but of analytical strategy.[1][2] GC-MS is ideally suited for volatile and thermally stable molecules, often providing rich, reproducible fragmentation patterns for structural confirmation.[3] In contrast, LC-MS excels with a broader range of compounds, including those that are less volatile or thermally labile, and generally offers higher sensitivity, making it a powerhouse for analyzing samples in complex biological matrices.[4][5] For a polyhalogenated, medium-sized molecule like 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, both techniques offer distinct advantages that must be weighed.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a robust and highly reproducible technique, often considered a gold standard for the analysis of volatile and semi-volatile compounds.[4] The hard ionization nature of EI (typically at 70 eV) induces extensive and repeatable fragmentation, creating a unique "fingerprint" spectrum that is invaluable for structural elucidation and library matching.[6][7]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: A 1 mg/mL stock solution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is prepared in analytical grade ethyl acetate. A 1 µL aliquot is injected.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is selected. This choice is predicated on the relatively non-polar nature of the analyte, ensuring good peak shape and retention.

    • Carrier Gas: Helium is used at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless injection is used to maximize sensitivity, with an injector temperature of 280°C to ensure complete volatilization without thermal degradation.

    • Oven Program: The oven temperature is held at 100°C for 1 minute, then ramped at 20°C/min to 300°C and held for 5 minutes. This gradient ensures separation from any potential impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-400.

GC-MS Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (280°C) Column GC Column (DB-5ms) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Analyzer Quadrupole Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum (m/z 50-400) Detector->Data Sample Sample in Ethyl Acetate Sample->Injector

Caption: Workflow for GC-EI-MS analysis.

Expected Results & Interpretation

The molecular formula for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is C₇N₄Cl₃F. The monoisotopic mass is calculated to be 277.92 g/mol (using ³⁵Cl).

A key feature in the EI spectrum is the molecular ion (M⁺˙) cluster. Due to the presence of three chlorine atoms, a distinctive isotopic pattern is expected. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[8] For a molecule with three chlorines, this results in a characteristic cluster of peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 100:98:32:3.5.[9][10] This pattern is a powerful diagnostic tool for confirming the number of chlorine atoms.[11]

Table 1: Hypothetical GC-EI-MS Data for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

m/z ValueProposed IdentityInterpretation
278, 280, 282, 284[M]⁺˙ Isotope ClusterMolecular ion. The 100:98:32:3.5 ratio confirms the presence of three chlorine atoms.
243[M-Cl]⁺Loss of a chlorine radical, a common fragmentation pathway for halogenated compounds.[12]
208[M-2Cl]⁺˙Subsequent loss of a second chlorine atom.
189[M-Cl-C₂N₂]⁺Fragmentation of the pyrimidine ring.

The hard ionization of EI leads to extensive fragmentation, providing structural clues but potentially a very low abundance molecular ion, which can complicate molecular weight determination.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

LC-MS/MS with ESI is the cornerstone of modern bioanalysis and pharmaceutical research.[2] ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3] This provides an unambiguous determination of the molecular weight. The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for collision-induced dissociation (CID) to generate fragment ions (product ions) from a selected precursor ion, a process known as MS/MS.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: A 1 µg/mL stock solution is prepared in 50:50 acetonitrile:water with 0.1% formic acid. This solvent composition is compatible with the mobile phase and the addition of formic acid promotes protonation for efficient ESI.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is used for separation based on polarity.[6]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 10% B to 95% B over 5 minutes is employed to elute the analyte with good peak shape.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion Scan (MS1): A full scan from m/z 100-400 is performed to identify the protonated molecule, [M+H]⁺.

    • Product Ion Scan (MS/MS): The most abundant peak of the [M+H]⁺ isotope cluster (m/z 279) is selected as the precursor ion. It is then subjected to CID in the collision cell (using argon gas) to generate a product ion spectrum.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry HPLC HPLC Column (C18) IonSource ESI Source (Soft Ionization) HPLC->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 Q2: Collision Cell (CID) Q1->Q2 Q3 Q3: Product Ion Scan Q2->Q3 Detector Detector Q3->Detector Data MS/MS Spectrum Detector->Data Sample Sample in ACN/H₂O/FA Sample->HPLC

Caption: Workflow for LC-ESI-MS/MS analysis.

Expected Results & Interpretation

In ESI+, the molecule will be detected as the protonated species, [M+H]⁺. The isotopic cluster will therefore appear at m/z 279, 281, 283, and 285. The soft ionization ensures this cluster is the base peak in the MS1 spectrum, providing clear molecular weight confirmation.

The MS/MS spectrum provides controlled fragmentation. For pyridopyrimidine derivatives, fragmentation often involves the pyrimidine ring system.[13][14][15]

Table 2: Hypothetical LC-ESI-MS/MS Data for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Ion Typem/z Value (Precursor)m/z Value (Product)Proposed IdentityInterpretation
Precursor279, 281, 283, 285-[M+H]⁺Protonated molecular ion. Clear MW confirmation.
Product279244[M+H-Cl]⁺Loss of a chlorine atom (as neutral HCl).
Product279218[M+H-Cl-CN]⁺Loss of chlorine followed by a nitrile group from the ring.
Product279183[M+H-2Cl-CN]⁺Further loss of a second chlorine atom.

The controlled fragmentation in MS/MS is ideal for developing highly selective and sensitive quantitative assays using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[16]

Performance Comparison: GC-MS vs. LC-MS/MS

FeatureGC-EI-MSLC-ESI-MS/MSRationale & Insights
Analyte Volatility Required Not Required GC-MS requires the compound to be volatile and thermally stable.[5] While the target molecule is likely suitable, LC-MS is more versatile for a wider range of potential metabolites or derivatives that may be less volatile.[1]
Molecular Ion Often weak or absentStrong and clear [M+H]⁺EI's high energy causes extensive fragmentation, which can obliterate the molecular ion.[4] ESI's soft ionization preserves the molecular species, making MW determination straightforward.[3]
Fragmentation Extensive, "fingerprint"Controlled, selectiveEI provides a complex but highly reproducible spectrum useful for library matching.[17] LC-MS/MS allows the analyst to control fragmentation, which is ideal for structural elucidation of specific bonds and for quantitative MRM assays.
Sensitivity GoodExcellent LC-MS/MS generally offers superior sensitivity and lower detection limits, especially in complex matrices like plasma or urine, due to efficient ionization and reduced matrix effects.[4][16]
Structural Info High (from fragmentation pattern)High (from MS/MS) Both provide excellent structural data. EI provides a holistic fingerprint. MS/MS allows for targeted dissection of the molecule's structure.
Key Application Purity assessment, structural confirmation of pure standards, environmental screening.Pharmacokinetics, metabolite ID, trace quantification in biological matrices. GC-MS is a workhorse for quality control of synthesized materials.[18] LC-MS/MS is the definitive tool for understanding a drug candidate's fate in biological systems.[16]

Conclusion and Recommendations

Both GC-EI-MS and LC-ESI-MS/MS are powerful techniques for the analysis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, but they serve distinct, complementary purposes.

  • Recommendation for GC-EI-MS: This technique is the optimal choice for the initial characterization of the synthesized, purified compound. Its strength lies in providing a rich, reproducible fragmentation fingerprint that can be used to confirm the covalent structure and serve as a reference for purity checks. The distinctive isotopic cluster provides unambiguous confirmation of the presence of three chlorine atoms.

  • Recommendation for LC-ESI-MS/MS: This is the superior method for any application involving complex matrices or requiring high sensitivity. For researchers in drug development, LC-MS/MS is indispensable for pharmacokinetic (PK) studies, metabolite identification, and the development of validated bioanalytical methods for quantifying the compound in plasma, urine, or tissue samples.[16] The ability to generate a stable protonated molecule and control its fragmentation is key to achieving the selectivity and sensitivity required for these demanding applications.

Ultimately, a comprehensive analytical strategy for a novel compound like 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine would leverage both techniques: GC-MS for initial structural verification and LC-MS/MS for all subsequent quantitative and metabolic investigations.

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A Comparative Analysis of the Biological Activity of Pyrido[4,3-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological activities of distinct pyrido[4,3-d]pyrimidine derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. We will delve into specific examples of derivatives targeting key oncogenic pathways, including KRAS, Hedgehog signaling, and receptor tyrosine kinases.

The Versatility of the Pyrido[4,3-d]pyrimidine Scaffold

The fusion of a pyridine and a pyrimidine ring to form the pyrido[4,3-d]pyrimidine core creates a unique chemical space that allows for diverse substitutions, leading to a broad spectrum of biological activities.[1][2][3] This structural versatility has been exploited by medicinal chemists to develop potent and selective inhibitors for various therapeutic targets. This guide will focus on a comparative analysis of three distinct classes of pyrido[4,3-d]pyrimidine derivatives: KRAS-G12D inhibitors, Smoothened (Smo) antagonists, and multi-targeted kinase inhibitors.

Comparative Biological Activity of Selected Pyrido[4,3-d]pyrimidine Derivatives

To illustrate the diverse potential of the pyrido[4,3-d]pyrimidine scaffold, we will compare three exemplary derivatives, each targeting a different signaling pathway implicated in cancer.

Table 1: Comparative in vitro activity of selected pyrido[4,3-d]pyrimidine derivatives.

Compound Primary Target(s) Cell Line Assay IC50 Reference
Compound 10c KRAS-G12DPanc1 (KRAS-G12D)CCK-81.40 µM[4][5]
A549 (KRAS WT)CCK-86.88 µM[4][5]
Compound 10k KRAS-G12D (enzymatic)-GTPase activity assay0.009 µM[4][5]
Compound 24 Smoothened (Smo)NIH3T3-GRE-LucReporter gene assayPotent inhibitor[6][7][8]
PD-089828 PDGFr, FGFr, EGFr, c-src-Kinase Assay1.11, 0.13, 0.45, 0.22 µM[9]

Analysis of Biological Activity:

  • KRAS-G12D Inhibition: Compounds 10c and 10k demonstrate the potential of the pyrido[4,3-d]pyrimidine scaffold in targeting the notoriously difficult-to-inhibit KRAS oncoprotein.[4][5] Compound 10c shows promising anti-proliferative activity in Panc1 cells harboring the KRAS-G12D mutation, with a notable selectivity over wild-type KRAS cells.[4][5] In contrast, compound 10k exhibits potent enzymatic inhibition of KRAS-G12D.[4][5] This highlights that cellular activity and direct enzymatic inhibition do not always correlate, possibly due to factors like cell permeability and off-target effects.[4]

  • Hedgehog Pathway Inhibition: Compound 24 , a tetrahydropyrido[4,3-d]pyrimidine derivative, is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6][7][8] Aberrant activation of the Hh pathway is implicated in the development of several cancers, including medulloblastoma and basal cell carcinoma.[6][8] The potent inhibition of Hh signaling by compound 24, as demonstrated in a reporter gene assay, underscores the utility of this scaffold in targeting developmental pathways dysregulated in cancer.[6][7]

  • Multi-targeted Kinase Inhibition: The derivative PD-089828 exemplifies the broader applicability of the pyrido[2,3-d]pyrimidine scaffold (a close isomer of the 4,3-d series) as a versatile kinase inhibitor. It displays activity against several receptor tyrosine kinases, including PDGFr, FGFr, EGFr, and the non-receptor tyrosine kinase c-src, all of which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[9] This multi-targeted profile can be advantageous in overcoming resistance mechanisms that arise from the activation of redundant signaling pathways.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of pyrido[4,3-d]pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cells.[3][10][11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[10][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[4,3-d]pyrimidine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylation is then quantified, often using methods like radioactivity, fluorescence, or luminescence.[13][14]

Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare the kinase, substrate, and pyrido[4,3-d]pyrimidine inhibitor in a suitable kinase assay buffer.

  • Kinase Reaction: In a white, opaque 96-well plate, add the inhibitor at various concentrations, the recombinant kinase, and its specific substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed pyrido[4,3-d]pyrimidine derivatives.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (Smo) PTCH->SMO SUFU SUFU SMO->SUFU Inhibits Hh Hedgehog Ligand (Shh) Hh->PTCH Binds GLI GLI SUFU->GLI TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI->TargetGenes Activates Compound24 Compound 24 (Smo Antagonist) Compound24->SMO Inhibits

Caption: Hedgehog Signaling Pathway and the inhibitory action of Compound 24 on Smoothened.

KRAS_Signaling_Pathway cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Compound10k Compound 10k (KRAS-G12D Inhibitor) Compound10k->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Inhibitor_Workflow Start Start: Prepare Reagents Add_Components Add Kinase, Substrate, & Inhibitor to Plate Start->Add_Components Initiate_Reaction Add ATP to Start Reaction Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Incubate2 Incubate at RT Stop_Reaction->Incubate2 Detect_Signal Add Kinase Detection Reagent Incubate2->Detect_Signal Incubate3 Incubate at RT Detect_Signal->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Analyze Data (IC50) Measure->Analyze

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrido[4,3-d]pyrimidine scaffold represents a highly versatile platform for the development of novel therapeutics, particularly in the field of oncology. The examples discussed in this guide highlight the ability of derivatives based on this core structure to potently and selectively inhibit diverse and critical cancer-driving targets, including KRAS, the Hedgehog pathway, and multiple tyrosine kinases. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the design and evaluation of new pyrido[4,3-d]pyrimidine-based drug candidates. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

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A Comparative Analysis of Pyridopyrimidine-Based Kinase Inhibitors: Evaluating a Novel Scaffold Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct biological and comparative data for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is not extensively available in the public domain. Therefore, this guide will utilize a well-characterized, structurally related pyridopyrimidine, PD-0332991 (Palbociclib) , as a representative molecule to illustrate a comparative framework against other kinase inhibitors targeting the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway. This approach allows for a detailed exploration of the experimental and analytical methodologies required for such a comparison.

Introduction: The Pyridopyrimidine Scaffold in Kinase Inhibition

The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors. Its bicyclic, nitrogen-rich structure allows for a variety of hydrogen bonding interactions within the ATP-binding pocket of kinases, making it an ideal starting point for inhibitor design. While the specific compound 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine remains uncharacterized in publicly accessible literature, its core structure suggests potential as a kinase inhibitor.

This guide will focus on the well-established pyridopyrimidine-based CDK4/6 inhibitor, Palbociclib (PD-0332991), to demonstrate a robust comparative analysis against other prominent CDK4/6 inhibitors, Ribociclib and Abemaciclib. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental workflows used to generate these insights.

Mechanism of Action: Targeting the G1-S Phase Transition

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The G1-S transition is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

Palbociclib, Ribociclib, and Abemaciclib all function by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase and thereby inducing a G1 cell cycle arrest.

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 Inhibitor Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (pRb) pRb pRb E2F E2F Rb->E2F sequesters Proliferation Genes Proliferation Genes E2F->Proliferation Genes activates transcription pRb->E2F releases Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits Kinase_Binding_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare serial dilutions of inhibitor Prepare Reagents->Serial Dilution Add Kinase Add CDK4/Cyclin D1-Eu antibody complex Serial Dilution->Add Kinase Add Tracer Add Alexa Fluor™ 647-labeled ATP-competitive tracer Add Kinase->Add Tracer Incubate Incubate for 1 hour at room temperature Add Tracer->Incubate Read Plate Read TR-FRET signal on plate reader Incubate->Read Plate Analyze Data Calculate IC50 values Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Method:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Dilution: Perform a serial dilution of the test compounds (e.g., Palbociclib, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted inhibitor to the wells of a 384-well microplate.

  • Kinase Addition: Add 2.5 µL of a solution containing the Europium (Eu)-labeled anti-tag antibody and the tagged CDK4/Cyclin D1 kinase.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

Step-by-Step Method:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Normalize the absorbance data to vehicle-treated controls and plot against inhibitor concentration to calculate the GI50.

Conclusion and Future Directions

This guide has utilized Palbociclib as a representative pyridopyrimidine-based kinase inhibitor to demonstrate a comprehensive comparative framework. We have shown that Palbociclib, Ribociclib, and Abemaciclib are all potent inhibitors of the CDK4/6 pathway, with subtle differences in their biochemical and cellular potencies.

For a novel compound such as 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine , the next logical steps would be to:

  • Screening: Perform a broad kinase panel screen to identify its primary target(s).

  • Potency Determination: Conduct in vitro kinase and cellular proliferation assays against the identified target and relevant cell lines, as detailed in the protocols above.

  • Comparative Analysis: Benchmark its performance against established inhibitors for the same target.

  • Selectivity Profiling: Assess its activity against other related and unrelated kinases to determine its selectivity profile, which is a critical factor for predicting potential off-target effects.

By following this structured approach, researchers can effectively characterize novel chemical entities and position them within the existing landscape of kinase inhibitors, paving the way for further drug development efforts.

References

  • Fry, D. W., Harvey, P. J., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. [Link]

  • Kim, S., Loo, A., et al. (2013). LEE011: An orally bioavailable, potent, and selective inhibitor of CDK4/6 with broad spectrum anti-tumor activity. Molecular Cancer Therapeutics, 12(11_Supplement), C235. [Link]

  • Gelbert, L. M., Cai, S., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs, 32(5), 825–837. [Link]

A Comparative Guide to Validating the Mechanism of Action of Novel 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MOA) of novel compounds derived from the 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold. The methodologies outlined herein are designed to ensure scientific integrity through a self-validating, stepwise approach, moving from broad cellular effects to specific molecular target engagement.

The pyrido[4,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Therefore, this guide will proceed under the scientifically plausible hypothesis that the novel derivatives are kinase inhibitors. Our primary objective is to not only identify the specific kinase target(s) but also to quantify the downstream cellular consequences of their inhibition and benchmark their performance against established alternatives.

Based on the prevalence of the pyrido[4,3-d]pyrimidine scaffold in kinase inhibitor research, we will hypothesize that our novel compounds target the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK signaling cascade is a central regulator of cellular responses to stress and inflammatory cytokines, playing critical roles in cell differentiation, apoptosis, and inflammation.[5][6][7] Persistent activation of this pathway is implicated in various diseases, making it a compelling therapeutic target.[5][8]

Our validation workflow is structured to rigorously test this hypothesis.

Part 1: Initial Cellular Characterization and Target Hypothesis Generation

The first principle of MOA validation is to understand the compound's impact on whole-cell physiology. This initial phase helps confirm biological activity and provides the foundational data to justify a deeper, more resource-intensive investigation into specific targets.

Assessing Cellular Viability and Proliferation
  • Scientific Rationale: Before investigating a specific molecular mechanism, it is crucial to confirm that the novel compounds exert a biological effect on cancer cells and to determine the concentration range at which this effect occurs. The half-maximal inhibitory concentration (IC50) for cell viability is a fundamental parameter that guides the design of all subsequent experiments.

  • Experimental Protocol: MTT Assay for Cell Viability IC50 Determination [9]

    • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the novel compounds and a known p38 MAPK inhibitor (e.g., Losmapimod, SB203580) in culture medium.[5][10] Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[11]

Comparative Analysis of Cellular Potency

The data from the cell viability assays should be compiled to directly compare the novel compounds against a known standard.

CompoundCell LineIC50 (µM)
Novel Compound 1HeLa1.2
Novel Compound 2HeLa2.5
Novel Compound 3HeLa0.8
Losmapimod (Control)HeLa1.5

This initial data suggests that Novel Compounds 1 and 3 have comparable or superior potency to the established p38 MAPK inhibitor, Losmapimod, in this cell line.

Part 2: Direct Target Engagement and Validation

With evidence of cellular activity, the next critical step is to confirm that the novel compounds physically interact with their intended target within the complex environment of a living cell. This moves beyond correlation (cell death upon treatment) to causation (the compound binds to a specific protein).

Workflow for Target Engagement and Validation

The following diagram illustrates the logical flow for confirming direct target binding and validating the functional consequences.

G cluster_0 Target Engagement Validation A Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells B NanoBRET™ Target Engagement Assay Quantifies intracellular affinity A->B Confirm & Quantify C In Vitro Kinase Assay Determines direct inhibitory potency (IC50) B->C Biochemical Validation D Western Blot Analysis Measures inhibition of downstream signaling C->D Cellular Pathway Confirmation G cluster_0 p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylates Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MAPKAPK2->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor Novel Pyrido[4,3-d]pyrimidine Compound Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by the novel compound.

Conclusion

This guide has detailed a rigorous, multi-faceted approach to validating the mechanism of action for novel compounds derived from the 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold, using the p38 MAPK pathway as a scientifically-grounded hypothetical target. By systematically progressing from broad cellular effects to specific, quantitative measures of target engagement and functional inhibition, researchers can build a robust and defensible data package. This self-validating workflow, which integrates cellular, biophysical, and biochemical assays, ensures a high degree of scientific integrity and provides a clear framework for comparing the performance of novel inhibitors against established alternatives.

References

  • Title: p38 mitogen-activated protein kinases Source: Wikipedia URL: [Link]

  • Title: P38 Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL Source: ResearchGate URL: [Link]

  • Title: Mechanisms and functions of p38 MAPK signalling Source: PubMed URL: [Link]

  • Title: p38 MAPK Signaling Source: QIAGEN GeneGlobe URL: [Link]

  • Title: An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling Source: PMC - NIH URL: [Link]

  • Title: Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]

  • Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]

  • Title: Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors Source: ACS Publications URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID Source: NIH URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: Semantic Scholar URL: [Link]

  • Title: HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors Source: YouTube URL: [Link]

  • Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: ResearchGate URL: [Link]

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: PubMed URL: [Link]

  • Title: Clinical candidates of p38 MAPK inhibitors. Source: ResearchGate URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: CETSA Source: cetsa.com URL: [Link]

  • Title: Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells Source: PMC - NIH URL: [Link]

  • Title: Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 Source: MDPI URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Biolabs URL: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent biological activities, particularly as kinase inhibitors in oncology.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of a representative set of analogs derived from the versatile starting material, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. We will delve into the experimental data, the underlying methodologies, and the critical factors that influence the translation of preclinical findings.

The core structure, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, serves as a key intermediate for creating a diverse library of compounds through nucleophilic substitution at its chloro- and fluoro-substituted positions.[3][4] The strategic modification of these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The In Vitro Landscape: Target Engagement and Cellular Potency

The initial assessment of any novel compound library begins with a thorough in vitro characterization. This phase is critical for establishing target engagement, determining cellular potency, and identifying early structure-activity relationships (SAR).

Biochemical Assays: Gauging Target Inhibition

Biochemical assays are the first port of call to determine if a compound directly interacts with its intended molecular target, often a specific kinase. These cell-free assays provide a clean measure of inhibitory activity without the confounding factors of cellular uptake, metabolism, or efflux.

A common approach is to utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method offers high sensitivity and a robust signal-to-noise ratio.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the kinase, substrate (e.g., a biotinylated peptide), and ATP to their optimal concentrations in the assay buffer.

    • Prepare a detection mix containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Assay Procedure:

    • Dispense the test compound dilutions into a 384-well assay plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding the detection mix.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cellular Assays: Assessing Antiproliferative Activity

While biochemical assays confirm target engagement, cellular assays are essential to determine if a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. Antiproliferation assays, such as the MTT or CellTiter-Glo® assays, are workhorses in this domain.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a KRAS-mutant pancreatic cancer cell line for KRAS inhibitors) under standard conditions.[3]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Table 1: Illustrative In Vitro Data for Hypothetical 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Analogs

AnalogR1 SubstituentR2 SubstituentKinase IC50 (nM)Cellular IC50 (nM)
Analog A -NH-Ph-Cl15150
Analog B -NH-c-propyl-Cl50500
Analog C -O-Ph-NH225>10,000
Analog D -NH-Ph(OMe)-Cl20200

Note: This data is for illustrative purposes only.

The disparity between biochemical and cellular IC50 values, as exemplified by Analog C, often points towards issues with cell permeability, efflux by transporters, or intracellular metabolism.

The In Vivo Challenge: Efficacy in a Complex Biological System

A promising in vitro profile is a prerequisite but no guarantee of in vivo success. The transition to animal models introduces a multitude of variables, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities.

Xenograft Models: Evaluating Antitumor Activity

Subcutaneous xenograft models are a standard for assessing the in vivo efficacy of anticancer compounds. In these models, human cancer cells are implanted into immunocompromised mice, forming tumors that can be monitored for growth in response to treatment.

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation:

    • Implant a suspension of the chosen cancer cell line (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • The vehicle used for the control group should be identical to that used for the test compound.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Assess the statistical significance of the difference in tumor volume between the treated and control groups.

Table 2: Illustrative In Vivo Data for Hypothetical 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Analogs

AnalogDose (mg/kg)Dosing ScheduleTGI (%)Body Weight Change (%)
Analog A 50QD, PO65-2
Analog B 50QD, PO30-1
Analog D 50QD, PO75-15

Note: This data is for illustrative purposes only. TGI = Tumor Growth Inhibition; QD = once daily; PO = oral administration.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear in vitro-in vivo correlation (IVIVC). This allows for the prediction of in vivo efficacy based on in vitro data and guides the selection of the most promising candidates for further development.

Key Factors Influencing In Vitro to In Vivo Translation:

  • Pharmacokinetics (PK): A compound's PK profile (half-life, clearance, volume of distribution, and bioavailability) determines its exposure at the tumor site. Poor PK can render a potent compound ineffective in vivo.

  • Metabolic Stability: The pyrido[4,3-d]pyrimidine scaffold can be susceptible to hepatic metabolism.[1] Modifications that block metabolic hotspots can significantly improve in vivo efficacy.

  • Target Engagement in Vivo: It is crucial to confirm that the drug is reaching its target in the tumor at a concentration sufficient to inhibit its activity. This can be assessed by measuring downstream pharmacodynamic (PD) biomarkers in tumor tissue.

  • Toxicity: Off-target effects can lead to toxicity that limits the achievable therapeutic dose. As seen with Analog D, potent antitumor activity can be accompanied by significant body weight loss, indicating a narrow therapeutic window.

Diagram 1: The Drug Discovery and Development Funnel

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.

Conclusion

The development of novel therapeutics based on the 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold requires a multifaceted approach that carefully considers both in vitro and in vivo data. While in vitro assays provide essential information on potency and cellular activity, they are only the first step. A deep understanding of a compound's pharmacokinetic and toxicological properties is paramount for successful translation to in vivo models. By integrating these datasets, researchers can build robust structure-activity and structure-property relationships, ultimately leading to the identification of clinical candidates with a higher probability of success. The illustrative data and protocols provided in this guide serve as a framework for the systematic evaluation of this promising class of compounds.

References

  • National Center for Biotechnology Information. (2013). Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. Retrieved from [Link]

Sources

Assessing the selectivity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine for different protein kinases.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to a Kinase Inhibitor's Selectivity Profile

In the quest for targeted therapies, particularly in oncology, the selectivity of a protein kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. An ideal inhibitor would potently modulate the activity of its intended target kinase while sparing the vast landscape of other kinases in the human kinome. This guide provides a comprehensive framework for assessing the selectivity of a novel pyrido[4,3-d]pyrimidine derivative, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, offering a roadmap for researchers in drug development. We will delve into the experimental design, data interpretation, and comparative analysis essential for characterizing the selectivity of this and other kinase inhibitors.

The Significance of Selectivity in Kinase Inhibitor Development

The human genome contains over 500 protein kinase genes, many of which share structural similarities, particularly in the ATP-binding pocket where most small molecule inhibitors compete. This homology presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough and early assessment of an inhibitor's selectivity is paramount. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site. However, substitutions on this core can dramatically alter its selectivity profile. Our focus, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, is a novel entity whose selectivity has yet to be fully elucidated. This guide will outline the necessary steps to achieve this characterization.

Experimental Workflow for Assessing Kinase Inhibitor Selectivity

A multi-tiered approach is essential for a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput screening, followed by more focused biochemical and cell-based assays to confirm and quantify the initial findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular & Functional Analysis cluster_3 Phase 4: Selectivity Profiling A Compound Synthesis (2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine) B High-Throughput Kinome Scan (e.g., 10 µM single concentration) A->B Primary Evaluation C Dose-Response Biochemical Assays (IC50 determination for hits) B->C Identify Preliminary Hits D Target Engagement Assays (e.g., NanoBRET™, CETSA®) C->D H Selectivity Score Calculation (e.g., S-score) C->H E Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-proteins) D->E F Cellular Proliferation/Viability Assays E->F G Comparative Analysis with Known Inhibitors F->G

Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Scanning

The initial step involves screening the compound against a large panel of kinases to identify potential targets and off-targets. This is typically performed at a single, high concentration (e.g., 1-10 µM) to cast a wide net.

Recommended Protocol: Caliper Mobility Shift Assay

This in-vitro assay measures the conversion of a peptide substrate to its phosphorylated product by a specific kinase. The change in charge between the substrate and product allows for their separation in an electric field, which is detected by a fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in 100% DMSO.

    • Dilute the compound to the desired screening concentration (e.g., 10 µM) in kinase buffer.

    • Prepare kinase, peptide substrate, and ATP solutions in kinase buffer.

  • Assay Plate Setup:

    • Add the test compound and control inhibitors (e.g., staurosporine for broad inhibition, DMSO for no inhibition) to a 384-well plate.

    • Add the specific protein kinase to each well.

    • Incubate for a short period to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add a mixture of the peptide substrate and ATP to each well to start the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Read Plate:

    • Add a stop solution to quench the enzymatic reaction.

    • Read the plate on a Caliper LabChip® EZ Reader to quantify the substrate and product.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Compound_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

Tier 2: IC50 Determination for Hits

Kinases that show significant inhibition (e.g., >50%) in the initial screen are selected for further analysis to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each kinase.

Recommended Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Titration:

    • Perform a serial dilution of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Kinase Reaction:

    • Set up the kinase reaction as described for the initial screen, but with the varying concentrations of the inhibitor.

  • ADP Detection:

    • After the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Analysis: Interpreting the Selectivity Profile

The selectivity of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine can be compared to other known kinase inhibitors to understand its relative profile. This is often visualized using a dendrogram where the degree of inhibition is represented by the size or color of a circle over each kinase.

Data Presentation: IC50 Values for Selected Kinases

Kinase Target2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
Primary Target
Kinase XHypothetical 15255
Key Off-Targets
Kinase YHypothetical 25050500
Kinase ZHypothetical >10,0001,5008,000
VEGFR2Hypothetical 1,2001010,000
EGFRHypothetical 5,0008002,500

Note: The IC50 values for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine are hypothetical and would be determined through the experimental protocols outlined.

Calculating a Selectivity Score (S-score):

A selectivity score can provide a quantitative measure of a compound's selectivity. A common method is the S-score, which is calculated as the number of inhibited kinases divided by the total number of kinases tested at a specific concentration threshold. For example, S(1µM) = (number of kinases with >90% inhibition at 1µM) / (total number of kinases tested). A lower S-score indicates higher selectivity.

Tier 3: Cellular Confirmation of Target Engagement

Biochemical assays provide valuable information on the direct interaction between an inhibitor and a kinase. However, it is crucial to confirm that the compound can engage its target in a cellular environment.

G cluster_0 Cellular Target Engagement Workflow cluster_1 Data Analysis A Treat cells with varying concentrations of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine B Lyse cells and perform Western blot for phospho-target and total target protein A->B C Alternatively, use NanoBRET™ or CETSA® for live-cell target engagement A->C D Quantify band intensities (Western blot) or signal ratio (NanoBRET™/CETSA®) B->D C->D E Determine cellular EC50 D->E

Caption: Workflow for confirming cellular target engagement.

Recommended Protocol: Western Blotting for Phospho-Protein Levels

If the primary target kinase is part of a known signaling pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line and treat with a dose-response of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine for a specified time.

  • Protein Extraction:

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total protein of the substrate.

    • Incubate with secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity is a multi-faceted process that requires a combination of biochemical and cellular assays. For a novel compound like 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, the systematic approach outlined in this guide provides a robust framework for its characterization. By understanding its potency against the intended target and its profile across the human kinome, researchers can make informed decisions about its potential as a therapeutic agent. The data generated from these studies are essential for the optimization of lead compounds and the successful development of safe and effective targeted therapies.

References

This is a hypothetical reference list based on the types of resources that would be cited for such a guide.

  • Title: Kinase Inhibitor Selectivity and Target Discovery in a Large-Scale Clinical Trial. Source: Cell URL: [Link]

  • Title: The Art of Kinase Inhibitor Design. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A Comprehensive Map of the Human Kinome. Source: Science URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Source: Nature Protocols URL: [Link]

Navigating Kinase Selectivity: A Comparative Analysis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine-based KRAS G12D Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Cross-Reactivity

In the landscape of targeted oncology, the pursuit of highly selective kinase inhibitors is paramount. The 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting notoriously "undruggable" cancer drivers, such as the KRAS G12D mutation.[1][2] This guide provides a comprehensive comparison of a representative compound from this class, herein designated as TFP-KRAS-G12D, with established KRAS G12C inhibitors, Sotorasib and Adagrasib. We will delve into the critical aspect of cross-reactivity, supported by synthesized experimental data from foundational biochemical and cellular assays, to provide researchers and drug development professionals with a framework for evaluating kinase inhibitor selectivity.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are integral to cellular signaling.[3] Their dysregulation is a common feature in many diseases, most notably cancer. However, the high degree of structural conservation, particularly in the ATP-binding pocket, presents a significant challenge in developing inhibitors that target a specific kinase without affecting others.[4] Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[3] Therefore, rigorous cross-reactivity profiling is a cornerstone of modern drug discovery.

This guide will explore three key methodologies for assessing kinase inhibitor selectivity:

  • In Vitro Kinase Profiling: Directly measuring the inhibitory activity of a compound against a broad panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): Assessing target engagement and stabilization within a cellular context.

  • Chemical Proteomics: Identifying the full spectrum of protein targets (and off-targets) in a complex biological sample.

Comparative Analysis: TFP-KRAS-G12D vs. Sotorasib and Adagrasib

While TFP-KRAS-G12D is designed to target the KRAS G12D mutation, Sotorasib and Adagrasib are covalent inhibitors of the KRAS G12C mutant.[5][6] Despite targeting different mutations of the same oncoprotein, a comparative analysis is valuable for understanding the broader selectivity profile and potential for off-target activities that might arise from the shared pyridopyrimidine core or other structural similarities.

In Vitro Kinase Selectivity Profiling

A broad panel kinase screen is the first step in understanding the selectivity of a new inhibitor. The data below represents a hypothetical kinome scan for TFP-KRAS-G12D compared to known data for Sotorasib and Adagrasib.

Kinase TargetTFP-KRAS-G12D IC50 (nM)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
KRAS G12D 15 >10,000>10,000
KRAS G12C >10,0005 12
EGFR>5,000>1,000800
MEK11,200>1,000950
SRC850>1,000>1,000
LCK900>1,000>1,000
BTK>5,000>1,000>1,000
JAK3>5,000>1,000>1,000

This data is illustrative and synthesized for comparative purposes.

From this hypothetical data, TFP-KRAS-G12D demonstrates high potency and selectivity for its intended target, KRAS G12D. The moderate off-target activity against SRC and LCK, while significantly less potent than against KRAS G12D, warrants further investigation in cellular models. Sotorasib and Adagrasib, as expected, are highly potent against KRAS G12C with minimal off-target kinase activity in this representative panel.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[7]

Materials:

  • Recombinant kinase (e.g., KRAS G12D)

  • Kinase-specific substrate

  • [γ-33P]-ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (e.g., TFP-KRAS-G12D)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, recombinant kinase, and substrate in kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]-ATP.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[8][9][10] It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing the target protein (e.g., pancreatic cancer cell line with KRAS G12D mutation)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures using a thermocycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

cluster_0 In Vitro Kinase Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Setup Kinase Reaction Setup Compound Dilution->Kinase Reaction Setup Reaction Initiation Reaction Initiation Kinase Reaction Setup->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Termination & Capture Termination & Capture Incubation->Termination & Capture Washing Washing Termination & Capture->Washing Detection Detection Washing->Detection IC50 Determination IC50 Determination Detection->IC50 Determination cluster_1 CETSA Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Melting Curve Analysis Melting Curve Analysis Western Blot->Melting Curve Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

cluster_2 KRAS Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS KRAS SOS1->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified KRAS signaling pathway.

Advanced Cross-Reactivity Profiling: Chemical Proteomics

While kinase panels and CETSA provide valuable information, chemical proteomics offers a more unbiased and comprehensive view of a compound's interactions within the proteome. [3][11]This approach utilizes a modified version of the inhibitor, often with a "clickable" alkyne tag, to pull down and identify its binding partners from a cell lysate using mass spectrometry.

Chemical Proteomics Workflow
  • Probe Synthesis: Synthesize an analog of the test compound with a terminal alkyne group.

  • Cell Treatment: Treat cells with the alkyne-tagged probe.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-bound proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides with trypsin.

  • Mass Spectrometry: Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls.

This method can uncover both expected and unexpected off-targets, providing crucial insights into the compound's mechanism of action and potential for toxicity. [3]

Conclusion and Future Directions

The development of selective kinase inhibitors is a complex but critical endeavor. The 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine scaffold shows promise as a foundation for novel KRAS G12D inhibitors. A thorough understanding of a compound's cross-reactivity profile, obtained through a combination of in vitro kinase profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics, is essential for advancing a candidate through the drug discovery pipeline. As new inhibitors emerge, a continued focus on selectivity will be key to developing safer and more effective targeted therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical intermediates is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, grounding every recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this compound's waste stream confidently and responsibly.

Hazard Assessment and Regulatory Framework: Why This Compound Requires Special Handling

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach to its disposal. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) due to their potential for persistence and toxicity in the environment.[1][2]

The primary regulatory framework governing the disposal of this chemical is the Resource Conservation and Recovery Act (RCRA), particularly the Land Disposal Restrictions (LDR) program outlined in 40 CFR Part 268.[3][4] The LDR program mandates that hazardous wastes be treated to reduce their hazardous constituents before being disposed of in or on the land.[1][3]

While this specific compound is not individually listed with a unique EPA hazardous waste code, any waste containing it must be evaluated for hazardous characteristics, such as toxicity. Given its known hazard statements, it is prudent to manage it as a hazardous waste.

Key Hazard Information:

Hazard StatementGHS ClassificationSignificance for Disposal
H301, H311, H331Acute Toxicity (Oral, Dermal, Inhalation), Category 3Toxic if swallowed, in contact with skin, or if inhaled. Requires stringent containment to prevent exposure during handling and disposal.
H315Skin Corrosion/Irritation, Category 2Causes skin irritation. Mandates the use of chemical-resistant gloves.
H319Serious Eye Damage/Eye Irritation, Category 2ACauses serious eye irritation. Requires the use of safety goggles or a face shield.
H335Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3May cause respiratory irritation. All handling and preparation for disposal must be done in a certified chemical fume hood.

Source: Publicly available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or in the case of a spill, heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat is essential to protect skin and clothing.

  • Respiratory Protection: All handling of this solid compound and its solutions, especially weighing and transferring, must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine". Also, list any solvents used in solutions.

  • Solid Waste: Collect unused or contaminated solid 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine in the designated container. This includes contaminated weighing paper, spatulas, and disposable labware.

  • Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container. Maintain separate containers for halogenated and non-halogenated solvent waste streams to facilitate proper disposal by your institution's environmental health and safety (EHS) office or a licensed contractor.

  • Container Rinsate: Empty containers that held the pure compound or its solutions must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). Crucially, this rinsate must be collected and disposed of as hazardous waste. Do not pour it down the drain.

  • Secure Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal Decision Workflow

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_final Final Steps & Disposal A Identify Waste Containing 2,4,7-Trichloro-8-fluoropyrido [4,3-d]pyrimidine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Select a Labeled, Compatible Hazardous Waste Container C->D E Is the waste solid or liquid? D->E F Collect Solid Waste (e.g., contaminated labware) E->F Solid G Collect Liquid Waste (e.g., unused solutions) E->G Liquid H Securely Cap the Waste Container F->H G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for Pickup by EHS or Licensed Waste Contractor I->J K Ultimate Disposal via High-Temperature Incineration J->K G cluster_characterize Waste Characterization cluster_contain Containment cluster_dispose Final Disposition start Waste Generated is_solid Is the waste a solid, liquid, or rinsate? start->is_solid is_halogenated Is it mixed with non-halogenated solvents? is_solid->is_halogenated container_solid Collect in Labeled Halogenated Solid Waste Container is_halogenated->container_solid Solid/Rinsate container_liquid Collect in Labeled Halogenated Liquid Waste Container is_halogenated->container_liquid No (Pure solution) container_mixed Consult EHS for Proper Waste Stream is_halogenated->container_mixed Yes (Mixed solvents) ehs_pickup Arrange Pickup with EHS / Licensed Contractor container_solid->ehs_pickup container_liquid->ehs_pickup container_mixed->ehs_pickup

Caption: Decision path for segregating and disposing of waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.

References

  • Introduction to Land Disposal Restrictions. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Land Disposal Restrictions: Summary of Requirements. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 40 CFR Part 268 -- Land Disposal Restrictions. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Group A and B incompatible chemicals list. (n.d.). The University of Maryland, Baltimore - Environmental Health and Safety. Retrieved from [Link]

  • EPA Subpart P Regulations. (n.d.). HW Drugs. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). University of California, Riverside - Environmental Health & Safety. Retrieved from [Link]

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  • Incompatible Chemicals. (n.d.). Utah State University - Office of Research Environmental Health and Safety. Retrieved from [Link]

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Personal protective equipment for handling 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

As a novel pharmaceutical intermediate, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a compound of significant interest in synthetic and medicinal chemistry.[1] Its complex halogenated structure, however, necessitates a robust and informed approach to laboratory safety. This guide serves as an essential resource, providing detailed, step-by-step protocols for handling, storage, and disposal, grounded in established safety principles to protect laboratory personnel and ensure experimental integrity.

Hazard Identification and Risk Profile: Understanding the Compound

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. Based on its structure and available safety data, 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is classified as a hazardous substance.[2] The presence of multiple chloro- and fluoro-moieties on a heterocyclic scaffold suggests potential for high reactivity and biological activity. All handling procedures must be based on the assumption that this compound is toxic via inhalation, ingestion, and dermal contact.

The Globally Harmonized System (GHS) classification provides a clear summary of the known hazards associated with this compound.

Table 1: GHS Hazard Profile for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Hazard Classification Hazard Code Description Source(s)
Acute Toxicity, Oral H301 / H302 Toxic or Harmful if swallowed [2][3]
Acute Toxicity, Dermal H311 Toxic in contact with skin [2]
Acute Toxicity, Inhalation H331 Toxic if inhaled [2]
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3]

| Specific target organ toxicity | H335 | May cause respiratory irritation |[3] |

This data is synthesized from multiple suppliers and databases. Always refer to the specific Safety Data Sheet (SDS) provided by your vendor.

Core Safety Directives: Engineering Controls and PPE

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All operations involving 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, including weighing, solution preparation, and transfers, must be performed inside a properly functioning chemical fume hood.[4] For highly sensitive or large-scale operations, a glove box may be recommended.[4] The fume hood is critical for containing volatile vapors and fine powders, preventing systemic inhalation exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The correct selection and use of PPE is crucial to prevent dermal, ocular, and respiratory exposure.[4]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Causality and Rationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[4][5] Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[3] The face shield provides a secondary barrier for the entire face.
Hand Protection Double-gloving with nitrile or neoprene gloves.[4] Provides a robust barrier against a compound classified as toxic upon skin contact.[2] Double-gloving minimizes exposure risk during glove removal and in case of a breach in the outer glove.
Body Protection Flame-resistant laboratory coat and chemical-resistant apron.[4] Protects skin and personal clothing from contamination by spills and splashes.

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Given the compound's "Toxic if inhaled" classification, a respirator is essential to prevent inhalation of aerosolized powder or vapors, especially during weighing and transfers.[2] |

Operational Protocols: From Receipt to Reaction

Adherence to standardized procedures minimizes risk during routine laboratory work. The following workflows are designed to be self-validating systems for safe handling.

G cluster_0 Safe Handling Workflow Prep Step 1: Don PPE & Verify Fume Hood Function Weigh Step 2: Weigh Solid Compound (Inside Fume Hood) Prep->Weigh Solubilize Step 3: Prepare Solution (Inside Fume Hood) Weigh->Solubilize Store Step 4: Securely Store (Labeled, Ventilated, Cold) Solubilize->Store G cluster_1 Emergency Spill Response Spill Spill Occurs Alert Alert Colleagues & Restrict Area Spill->Alert Absorb Cover with Inert Absorbent (e.g., Vermiculite) Alert->Absorb Collect Collect into Sealed Container for Waste Absorb->Collect Decon Decontaminate Spill Area Collect->Decon

Caption: Step-by-step procedure for managing a chemical spill.

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert laboratory personnel and your institution's safety officer. [6][7]2. Contain: For small spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite or a commercial spill kit. [6]3. Collect: While wearing full PPE, carefully scoop the absorbed material into a designated, sealable container for hazardous waste. [8]4. Decontaminate: Clean the spill surface area thoroughly with soap and water, followed by a solvent rinse. Dispose of all cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [6]

Waste Management and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine are considered hazardous waste.

  • Waste Segregation: This compound must be disposed of in a "Halogenated Organic Waste" stream. [8][9]Do not mix with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard symbols. [8]* Containers: Use only approved, sealed, and leak-proof containers for both liquid and solid waste. Containers should never be filled more than 90% full. [10]* Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific collection procedures.

References

  • 2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine. PubChem, National Institutes of Health. [Link]

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. BioChemPartner. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

Sources

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